molecular formula C12H17NO B146113 N-Butylacetanilide CAS No. 91-49-6

N-Butylacetanilide

Cat. No.: B146113
CAS No.: 91-49-6
M. Wt: 191.27 g/mol
InChI Key: ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Description

N-Butylacetanilide (CAS 91-49-6) is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its physical properties include a boiling point of 273-275 °C and a density of 0.9303 g/cm³ at 16 °C . This compound has been primarily researched and utilized for its repellent properties. Studies indicate its application in impregnating clothing to control ticks and fleas, with one source noting it was active against species such as Ixodes persulcatus and Dermacentor spp. . Available toxicological data from animal studies report an oral LD50 of 800 mg/kg in mice . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use. Researchers can leverage N-Butylacetanilide in studies concerning agrochemicals, repellent efficacy, and metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-N-phenylacetamide
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InChI

InChI=1S/C12H17NO/c1-3-4-10-13(11(2)14)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
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InChI Key

ZWDZJRRQSXLOQR-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C
Source PubChem
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Molecular Formula

C12H17NO
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DSSTOX Substance ID

DTXSID2042197
Record name N-Butylacetanilide
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Molecular Weight

191.27 g/mol
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Physical Description

mp = 24.5 deg C; [HSDB] Colorless liquid; mp = 24.0 deg C; [MSDSonline]
Record name N-Butylacetanilide
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Boiling Point

281 °C @ 760 MM HG
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Flash Point

286 °F CC
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Solubility

INSOL IN WATER
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Density

0.9912 @ 20 °C/4 °C
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CAS No.

91-49-6
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Melting Point

24.5 °C
Record name N-BUTYLACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-Butylacetanilide: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Butylacetanilide, a compound of interest for its applications in pest control. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and analytical methodologies pertinent to N-Butylacetanilide. The content is structured to offer not just data, but also the scientific context and causality behind its characteristics and applications.

Introduction: Understanding N-Butylacetanilide

N-Butylacetanilide, with the IUPAC name N-butyl-N-phenylacetamide, is an organic compound belonging to the amide family. Historically, it has found its primary application as an insect repellent, particularly effective against ticks and fleas. Its ability to be impregnated into clothing made it a useful tool for personal protection against vector-borne diseases. Understanding its chemical and physical properties is paramount for its safe handling, formulation, and the development of new applications.

Physicochemical and Structural Characteristics

The efficacy and behavior of N-Butylacetanilide in various applications are dictated by its fundamental physicochemical properties. These properties are summarized in the table below, providing a quantitative snapshot of the compound.

PropertyValueSource(s)
IUPAC Name N-butyl-N-phenylacetamide[1]
CAS Number 91-49-6[1][2][3]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
Appearance Colorless liquid[1]
Melting Point 24.5 °C[1][2]
Boiling Point 281 °C at 760 mmHg[1][2]
Density 0.9912 g/cm³ at 20 °C[1][2]
Solubility Insoluble in water[1][2]
Refractive Index 1.5146 at 20 °C[1]
Flash Point 286 °F (141 °C) - Closed Cup[1]
Molecular Structure

The molecular structure of N-Butylacetanilide consists of a central acetanilide core with a butyl group attached to the nitrogen atom. This structure is key to its chemical behavior and biological activity. The presence of the amide group, the aromatic phenyl ring, and the aliphatic butyl chain all contribute to its overall properties.

N_Butylacetanilide_Structure cluster_phenyl cluster_amide cluster_butyl C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C7 C N->C7 C9 CH₂ N->C9 O O C7->O O C8 CH₃ C7->C8 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₃ C11->C12

Caption: 2D Chemical Structure of N-Butylacetanilide.

Synthesis and Reactivity

Synthesis Pathway

The synthesis of N-Butylacetanilide is typically achieved through the N-alkylation of acetanilide. A common method involves the reaction of acetanilide with a butyl halide, such as 1-bromobutane, in the presence of a base.[1][2] The base is crucial for deprotonating the nitrogen of the acetanilide, forming an anilide ion that then acts as a nucleophile, attacking the electrophilic carbon of the butyl halide.

Synthesis_Workflow reactant1 Acetanilide reaction_step Nucleophilic Substitution (SN2) reactant1->reaction_step reactant2 Butyl Halide (e.g., 1-Bromobutane) reactant2->reaction_step base Base (e.g., NaH, K₂CO₃) base->reaction_step solvent Solvent (e.g., DMF, Acetone) solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product N-Butylacetanilide purification->product

Caption: Generalized workflow for the synthesis of N-Butylacetanilide.

Experimental Protocol: Synthesis of N-Butylacetanilide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide in a suitable aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The reaction is allowed to stir for a set period to ensure complete formation of the anilide anion.

  • Alkylation: Introduce the butyl halide (e.g., 1-bromobutane) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to a specific temperature and allow it to reflux for several hours to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Analytical Characterization

The identity and purity of N-Butylacetanilide are confirmed through various analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the butyl chain protons, and the acetyl methyl protons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. A strong absorption band corresponding to the C=O stretch of the tertiary amide is a key diagnostic peak.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1]

Analytical Workflow

Analytical_Workflow sample N-Butylacetanilide Sample dissolution Dissolve in appropriate deuterated solvent (for NMR) or volatile solvent (for GC-MS) sample->dissolution ir FTIR Analysis sample->ir nmr ¹H and ¹³C NMR Analysis dissolution->nmr gcms GC-MS Analysis dissolution->gcms data_analysis Spectral Interpretation and Data Analysis nmr->data_analysis ir->data_analysis gcms->data_analysis confirmation Structural Confirmation and Purity Assessment data_analysis->confirmation

Caption: A typical workflow for the analytical characterization of N-Butylacetanilide.

Applications and Biological Activity

The primary and most well-documented application of N-Butylacetanilide is as an insect repellent.[1][2] It has been used in formulations to control ticks and fleas and can be applied to clothing.[2] One study noted that N-Butylacetanilide at 20-40 g/m² was effective against ticks.[2] It was also found to repel 90% of certain tick larvae.[2]

The exact mechanism of its repellent action is not fully elucidated in the provided search results but is likely related to its interaction with the olfactory receptors of the target pests, creating an aversive response.

Safety and Toxicology

N-Butylacetanilide requires careful handling due to its potential health hazards. It is classified as causing severe skin burns and eye damage.[1][2] It is also considered harmful to aquatic life with long-lasting effects.[1]

Toxicological data indicates a moderate level of toxicity. The oral lethal dose in humans is estimated to be between 0.5 and 5 g/kg.[1] In mice, the oral LD50 is reported as 800 mg/kg.[2] A potential adverse effect is methemoglobinemia, a condition where there is an increased level of methemoglobin in the blood.[1]

Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when working with this compound. It should be stored in a well-ventilated, cool, and dry place, away from oxidants and acids.[2]

Conclusion

N-Butylacetanilide is a compound with a specific, yet important, application as an insect repellent. Its synthesis is straightforward, and its structure is readily characterized by standard analytical techniques. A thorough understanding of its chemical and toxicological properties is crucial for its safe and effective use. Further research into its mechanism of action could lead to the development of more potent and selective insect repellents.

References

  • PubChem. Butylacetanilide | C12H17NO | CID 7051. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. Butylacetanilide. American Chemical Society. Available from: [Link]

Sources

An In-depth Technical Guide to N-Butylacetanilide (CAS 91-49-6)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Butylacetanilide, identified by CAS number 91-49-6, is a compound with a notable history as an insect repellent.[1][2] This guide provides a comprehensive technical overview of N-Butylacetanilide, intended for researchers, scientists, and professionals in drug development and related fields. We will explore its fundamental chemical and physical properties, delve into its synthesis and manufacturing, analyze its primary applications and mechanisms of action, and critically evaluate its toxicological and safety profile. Furthermore, this document will detail established analytical methodologies for its characterization and quantification. The aim is to furnish a holistic understanding of this molecule, grounded in scientific literature and empirical data, to support and inform future research and development endeavors.

Introduction and Core Properties

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is an organic compound belonging to the acetanilide class.[1] Historically, it has been utilized primarily as a repellent against various arthropods, including ticks and fleas, often used to impregnate clothing for this purpose.[1][2] Its efficacy as a repellent has made it a subject of interest in the development of pest control solutions.[2]

Chemical and Physical Data

A thorough understanding of a compound's physicochemical properties is foundational to its application and study. N-Butylacetanilide is characterized by the following properties:

PropertyValueSource
CAS Number 91-49-6[1]
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Colorless liquid[1]
Melting Point 24.5 °C[1][3]
Boiling Point 281 °C at 760 mmHg[1]
Density 0.9912 g/cm³ at 20 °C[1]
Solubility Insoluble in water[1]
Refractive Index 1.5146 at 20 °C[1]
Flash Point 286 °F (Closed Cup)[1]
XLogP3-AA 2.5[1]

These properties, particularly its low water solubility and relatively high boiling point, are critical determinants of its formulation, application, and environmental persistence.

Caption: 2D structure of N-Butylacetanilide.

Synthesis and Manufacturing

The primary manufacturing process for N-Butylacetanilide is noted to be the reaction of acetanilide with a butyl halide.[1][2] This pathway represents a classical nucleophilic substitution reaction.

Reaction Mechanism

The synthesis involves the N-alkylation of acetanilide. In this reaction, the nitrogen atom of the acetanilide acts as a nucleophile, attacking the electrophilic carbon of the butyl halide (e.g., n-butyl bromide or n-butyl chloride). The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and driving the reaction forward.

Synthesis_Pathway cluster_reactants Reactants & Conditions Acetanilide Acetanilide Product N-Butylacetanilide Acetanilide->Product ButylHalide Butyl Halide (e.g., n-Butyl Bromide) ButylHalide->Product Base Base (e.g., NaH, K2CO3) Base->Product Catalyst Solvent Solvent (e.g., DMF, Acetone) Solvent->Product Medium Byproduct Salt Byproduct (e.g., NaBr) Product->Byproduct Forms Repellent_Mechanism cluster_insect Insect Olfactory System OlfactoryReceptor Odorant Receptors NeuralPathway Neural Signaling Pathway OlfactoryReceptor->NeuralPathway Signal Transduction Brain Insect Brain NeuralPathway->Brain Signal Processing Attraction Attraction Behavior Brain->Attraction Initiates Avoidance Avoidance Behavior Brain->Avoidance Initiates HostCues Host Cues (e.g., CO2, Lactic Acid) HostCues->OlfactoryReceptor Binds & Activates Repellent N-Butylacetanilide Repellent->OlfactoryReceptor Blocks/Interferes Repellent->Brain May directly trigger avoidance pathway

Sources

N-Butylacetanilide: A Versatile Scaffold for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Butylacetanilide, a substituted aromatic amide, has garnered significant attention in various scientific domains. While historically recognized for its application as an insect repellent, its utility extends into materials science and serves as a foundational structure for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of N-Butylacetanilide's applications in research, detailing its synthesis, mechanisms of action, and its role as a versatile chemical intermediate.

Physicochemical Properties and Synthesis

N-Butylacetanilide, with the chemical formula C₁₂H₁₇NO, is a colorless liquid at room temperature, characterized by its insolubility in water.[1] Its molecular structure, featuring a butyl group attached to the nitrogen of an acetanilide moiety, imparts specific chemical characteristics that are pivotal to its function across different applications.

Table 1: Physicochemical Properties of N-Butylacetanilide [1]

PropertyValue
IUPAC NameN-butyl-N-phenylacetamide
CAS Number91-49-6
Molecular Weight191.27 g/mol
Melting Point24.5 °C
Boiling Point281 °C
Density0.9912 g/cm³ at 20 °C
SolubilityInsoluble in water

The synthesis of N-Butylacetanilide is typically achieved through the N-alkylation of acetanilide. A common laboratory-scale procedure involves the reaction of acetanilide with a butyl halide, such as 1-bromobutane, in the presence of a base to facilitate the nucleophilic substitution.

Experimental Protocol: Synthesis of N-Butylacetanilide

Objective: To synthesize N-Butylacetanilide from acetanilide and 1-bromobutane.

Materials:

  • Acetanilide

  • 1-Bromobutane

  • Sodium hydride (NaH) or a suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide in anhydrous DMF.

  • To this solution, add sodium hydride portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Add 1-bromobutane dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-Butylacetanilide.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium hydride is crucial for deprotonating the amide nitrogen of acetanilide, making it a more potent nucleophile.

  • A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • The workup procedure with washes of sodium bicarbonate and brine is designed to remove any unreacted starting materials, byproducts, and residual solvent.

Application as an Insect Repellent

The primary and most well-established application of N-Butylacetanilide is as an insect repellent, particularly effective against ticks and fleas.[1] It is often used to impregnate clothing to provide long-lasting protection.

Mechanism of Action

While the precise molecular mechanism of N-Butylacetanilide as an insect repellent is not fully elucidated, it is believed to function by disrupting the olfactory senses of insects. Repellents generally act by either masking human odors that attract insects or by activating olfactory receptor neurons that trigger an avoidance response.[2] Electrophysiological studies on insect antennae have been instrumental in understanding these interactions.[3] Although specific studies on N-Butylacetanilide are limited, it is hypothesized to interact with odorant receptors in a manner that is perceived as noxious by the target insects, leading them to avoid the treated surface.

Insect_Repellent_Mechanism cluster_insect Insect Olfactory System Odorant_Receptor_Neuron Olfactory Receptor Neuron (ORN) Avoidance_Behavior Avoidance Behavior Odorant_Receptor_Neuron->Avoidance_Behavior Signals to Brain, Inducing Odorant_Receptor Odorant Receptor (OR) Odorant_Receptor->Odorant_Receptor_Neuron Activates/Modulates N_Butylacetanilide N-Butylacetanilide N_Butylacetanilide->Odorant_Receptor Binds to

Caption: Proposed mechanism of N-Butylacetanilide as an insect repellent.

Efficacy Testing in a Research Setting

The effectiveness of N-Butylacetanilide as a repellent can be quantified using various bioassays. A standard laboratory protocol involves exposing target insects to treated and untreated surfaces and observing their behavior.

Objective: To evaluate the repellency of N-Butylacetanilide against ticks.

Materials:

  • N-Butylacetanilide solution of known concentration in a suitable solvent (e.g., ethanol).

  • Filter paper or fabric swatches.

  • Petri dishes or a similar arena.

  • Target tick species (e.g., Ixodes scapularis).

  • Untreated control (solvent only).

  • Positive control (e.g., DEET).

Procedure:

  • Treat filter paper or fabric swatches with the N-Butylacetanilide solution and the control solutions. Allow the solvent to evaporate completely.

  • Place the treated and untreated materials in the bioassay arena.

  • Introduce a known number of ticks into the center of the arena.

  • Record the number of ticks that cross onto or remain on the treated and untreated surfaces over a specified time period.

  • Calculate the percent repellency based on the distribution of the ticks.

N-Butylacetanilide as a Scaffold in Drug Discovery

The N-phenylacetamide core of N-Butylacetanilide is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[4] This makes N-Butylacetanilide and its derivatives attractive starting points for the design and synthesis of new therapeutic agents. Research has shown that modifications to the acetanilide structure can lead to compounds with analgesic, anti-inflammatory, and other biological activities.[5]

Synthetic Strategies for Derivative Libraries

Researchers can utilize N-Butylacetanilide as a scaffold to create libraries of related compounds for pharmacological screening. Key synthetic modifications can include:

  • Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) onto the phenyl ring to explore structure-activity relationships (SAR).

  • Modification of the Acyl Group: Replacing the acetyl group with other acyl moieties to alter lipophilicity and steric properties.

  • Alteration of the N-Alkyl Group: Varying the length and branching of the N-alkyl chain to fine-tune biological activity.

Drug_Discovery_Workflow Scaffold N-Butylacetanilide Scaffold Modification Chemical Modification (e.g., Ring Substitution) Scaffold->Modification Library Derivative Library Modification->Library Screening In Vitro Pharmacological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow for using N-Butylacetanilide in drug discovery.

Potential Application in Polymer Science

While direct studies on N-Butylacetanilide as a plasticizer are not extensively published, research on structurally similar compounds suggests its potential in this area. For instance, n-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA) has been investigated as a plasticizer for cellulose acetate butyrate (CAB), a polymer used in various applications.[6][7] Plasticizers are added to polymers to increase their flexibility and durability. The compatibility and effectiveness of a plasticizer are dependent on its molecular structure and its interaction with the polymer chains.

Given its structural similarities to known plasticizers, N-Butylacetanilide could be a subject of future research for modifying the properties of polymers like cellulose acetate.

Analytical Methodologies

The accurate quantification of N-Butylacetanilide in various matrices is essential for research in toxicology, environmental science, and drug metabolism. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

Exemplary Analytical Approach: HPLC Method for Quantification

Objective: To develop an HPLC method for the quantification of N-Butylacetanilide in a research sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape. The exact ratio would be optimized through method development.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of N-Butylacetanilide.

  • Injection Volume: 10-20 µL.

Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is a common initial cleanup procedure.[8] This is often followed by liquid-liquid extraction or solid-phase extraction to further isolate and concentrate the analyte before injection into the HPLC system.

Safety and Toxicology

N-Butylacetanilide is classified as moderately toxic.[1] It can cause skin and eye irritation, and it is harmful if swallowed. A notable toxicological effect is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound in a laboratory setting.

Conclusion

N-Butylacetanilide is a compound with a rich history as an insect repellent and a promising future in diverse research fields. Its straightforward synthesis and versatile chemical structure make it an excellent starting point for the development of new materials and potential therapeutic agents. For researchers, a thorough understanding of its properties, synthesis, and analytical methods is key to unlocking its full potential in their respective areas of study.

References

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N-Butylacetanilide as an Insect Repellent: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Butylacetanilide has been utilized as an effective insect repellent, particularly against ticks and fleas. However, a comprehensive understanding of its precise mechanism of action at the molecular level remains an area of active investigation. This technical guide synthesizes the current understanding of insect chemosensation to propose a putative mechanistic framework for N-Butylacetanilide's repellent activity. We delve into the roles of the primary targets for insect repellents: the olfactory and gustatory systems, with a focus on odorant receptors (ORs), ionotropic receptors (IRs), and odorant-binding proteins (OBPs). Furthermore, this guide provides detailed, field-proven methodologies for elucidating the specific interactions between N-Butylacetanilide and these molecular targets, thereby offering a roadmap for future research and development in this area.

Introduction: The Chemical Ecology of Insect Repellency

Insects rely on a sophisticated chemosensory system to navigate their environment, locate food sources, find mates, and identify suitable oviposition sites.[1] Insect repellents exploit this reliance by introducing chemical cues that are either aversive or that mask attractive host cues, ultimately disrupting host-seeking behavior. N-Butylacetanilide (C12H17NO) is a synthetic compound that has demonstrated efficacy as a repellent, particularly for clothing impregnation to deter ticks and fleas. Understanding its mechanism of action is crucial for the development of next-generation repellents with improved efficacy, duration, and safety profiles. This guide will explore the probable molecular interactions and provide the experimental frameworks to validate these hypotheses.

Putative Molecular Targets of N-Butylacetanilide in Insects

The repellent effect of N-Butylacetanilide is likely mediated through its interaction with the insect's chemosensory apparatus, primarily the olfactory (sense of smell) and gustatory (sense of taste) systems.

The Olfactory System: A Primary Target

The insect olfactory system is the most probable site of action for a volatile repellent like N-Butylacetanilide. This system is comprised of several key protein families that work in concert to detect airborne chemical cues.

  • Odorant-Binding Proteins (OBPs): These are small, soluble proteins found in the sensillar lymph of insect antennae.[2] OBPs are thought to be the first point of contact for hydrophobic odorant molecules, like N-Butylacetanilide, entering the sensillum.[3] Their primary role is to capture and transport these molecules to the olfactory receptors.[4][5] There are several hypotheses regarding the specific functions of OBPs, including acting as carriers for hydrophobic molecules, selectively filtering relevant ligands, presenting odorants to receptors, and clearing odorants from the sensillum to terminate the signal.[6]

  • Odorant Receptors (ORs): Insect ORs are ligand-gated ion channels, typically forming a heteromeric complex consisting of a variable odorant-specific subunit and a conserved co-receptor (Orco).[7] Upon binding of an odorant, the OR complex opens, allowing cation influx and depolarization of the olfactory receptor neuron (ORN), which then sends a signal to the brain.[1] Repellents may act as agonists, strongly activating ORNs to elicit an aversive behavior, or as antagonists, blocking the receptor from detecting host cues. The binding of repellents like DEET has been shown to be mediated by hydrophobic, non-directional interactions within a binding pocket composed of aromatic and hydrophobic residues.[8]

  • Ionotropic Receptors (IRs): IRs represent another major class of insect chemoreceptors, evolutionarily related to ionotropic glutamate receptors.[9] They are also ligand-gated ion channels and are involved in detecting a range of stimuli, including acids, amines, and humidity.[10] Some IRs have been implicated in the detection of aversive compounds and could be potential targets for N-Butylacetanilide.

The proposed olfactory signaling pathway for N-Butylacetanilide is depicted in the following diagram:

Olfactory_Signaling_Pathway OBP Odorant-Binding Protein (OBP) OR Odorant Receptor (OR/Orco) OBP->OR Presentation to Receptor IR Ionotropic Receptor (IR) OBP->IR Presentation to Receptor ORN_Membrane Olfactory Receptor Neuron Membrane OR->ORN_Membrane Activation (Cation Influx) IR->ORN_Membrane Activation (Cation Influx) NBA N-Butylacetanilide NBA->OBP Binding & Transport Signal to Brain Signal to Brain ORN_Membrane->Signal to Brain Action Potential EAG_Workflow A Immobilize Insect & Excise Head B Mount Head on Electrode Holder A->B C Place Recording Electrode on Antenna Tip B->C D Insert Reference Electrode into Head B->D E Deliver N-Butylacetanilide Air Puff C->E D->E F Amplify & Record Voltage Change E->F G Analyze EAG Waveform F->G Y_Tube_Workflow cluster_setup Y-Tube Setup Control_Air Purified Air + Solvent Y_Tube Y-Tube Olfactometer Control_Air->Y_Tube Treatment_Air Purified Air + N-Butylacetanilide Treatment_Air->Y_Tube Insect_Release Release Insect in Central Arm Y_Tube->Insect_Release Observe_Choice Record First Choice & Time Spent Insect_Release->Observe_Choice Analyze_Data Statistical Analysis (e.g., Chi-Square Test) Observe_Choice->Analyze_Data

Sources

A Technical Guide to the Solubility of N-Butylacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Butylacetanilide in a range of common organic solvents. In the absence of extensive published quantitative data, this guide leverages fundamental chemical principles, comparative analysis with structurally similar compounds, and detailed theoretical frameworks to predict and understand its solubility characteristics. This document is intended to serve as a practical resource for researchers in drug development and chemical synthesis, offering insights into solvent selection, formulation, and crystallization processes involving N-Butylacetanilide.

Introduction: Understanding N-Butylacetanilide

N-Butylacetanilide (N-phenyl-N-butylacetamide), with the chemical formula C₁₂H₁₇NO, is an organic compound characterized by an acetamide group linked to a phenyl ring and a butyl substituent on the nitrogen atom. Its molecular structure imparts a moderate level of polarity, influencing its interactions with various solvents. While historically used as an insect repellent, its chemical scaffold holds potential for further functionalization in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for any application, from reaction chemistry to formulation.

Physicochemical Properties of N-Butylacetanilide:

PropertyValueSource
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Melting Point 24.5 °C
Boiling Point 281 °C at 760 mmHg
Water Solubility Insoluble

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key factors influencing the solubility of N-Butylacetanilide include:

  • Polarity: The polarity of both N-Butylacetanilide and the solvent is a primary determinant. The presence of the amide group introduces a dipole moment, while the phenyl and butyl groups contribute to its nonpolar character.

  • Hydrogen Bonding: The carbonyl oxygen of the amide group in N-Butylacetanilide can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents) are likely to exhibit enhanced solubility.

  • Van der Waals Forces: London dispersion forces and dipole-dipole interactions will be present between N-Butylacetanilide and all organic solvents, contributing to the overall solvation process.

Predictive Solubility Analysis of N-Butylacetanilide

Due to the limited availability of direct experimental solubility data for N-Butylacetanilide, a predictive analysis based on solvent properties and comparison with analogous compounds is presented.

Solvent Properties Table:

SolventPolarity IndexDielectric Constant (at 20-25°C)Type
Methanol 5.132.7Polar Protic
Ethanol 4.324.5Polar Protic
Acetone 5.120.7Polar Aprotic
Chloroform 4.14.8Polar Aprotic
Diethyl Ether 2.84.3Nonpolar
Toluene 2.42.4Nonpolar
Benzene 2.72.3Nonpolar
Carbon Tetrachloride 1.62.2Nonpolar

Sources: , ,

Comparative Analysis with N-Methylacetanilide:

A structurally similar compound, N-Methylacetanilide, for which some solubility data exists, can serve as a useful proxy. One source indicates that one gram of N-Methylacetanilide dissolves in 2 mL of alcohol and 1.5 mL of chloroform, suggesting high solubility in these polar solvents.[1] It is also described as soluble in ether.[1][2]

Predicted Solubility of N-Butylacetanilide:

Based on the principles of "like dissolves like" and the data for N-Methylacetanilide, the following predictions can be made for the solubility of N-Butylacetanilide:

  • High Solubility:

    • Chloroform: As a polar aprotic solvent, chloroform is expected to be an excellent solvent for N-Butylacetanilide, similar to its effectiveness for N-Methylacetanilide.

    • Acetone: With a high polarity index and dielectric constant, acetone is predicted to be a very good solvent.

  • Good to Moderate Solubility:

    • Methanol and Ethanol: These polar protic solvents can act as hydrogen bond donors to the carbonyl oxygen of N-Butylacetanilide, in addition to dipole-dipole interactions. The longer butyl chain in N-Butylacetanilide compared to the methyl group in N-Methylacetanilide may slightly decrease solubility in very polar alcohols, but it is still expected to be readily soluble.

  • Moderate to Low Solubility:

    • Diethyl Ether: While less polar than the aforementioned solvents, the ether oxygen can participate in dipole-dipole interactions. The solubility is expected to be moderate.

    • Toluene and Benzene: The aromatic rings of these nonpolar solvents can interact favorably with the phenyl ring of N-Butylacetanilide through π-π stacking. However, the polar amide portion of the molecule will limit solubility.

  • Low to Very Low Solubility:

    • Carbon Tetrachloride: Being a nonpolar solvent with a low dielectric constant, it is expected to be a poor solvent for the moderately polar N-Butylacetanilide.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

  • N-Butylacetanilide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_validation Validation A Prepare saturated solutions: Add excess N-Butylacetanilide to each solvent in sealed vials. B Equilibrate at a constant temperature (e.g., 25°C) in a shaker for 24-48 hours. A->B C Allow solids to settle. B->C D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot immediately using a syringe filter. D->E F Dilute the filtered solution quantitatively. E->F G Analyze the diluted solution by HPLC to determine the concentration. F->G H Repeat the experiment at different time points (e.g., 48 and 72 hours) to ensure equilibrium. G->H I Perform triplicate experiments for each solvent. H->I

Caption: Experimental workflow for determining the solubility of N-Butylacetanilide.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Butylacetanilide to a known volume of each organic solvent in separate, tightly sealed glass vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifugation may be necessary.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any suspended microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of N-Butylacetanilide in the diluted sample using a validated HPLC method.

  • Data Calculation and Validation:

    • Calculate the solubility in units such as g/100 mL or mol/L.

    • To validate that equilibrium was achieved, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the solubility value remains constant.

    • All experiments should be performed in triplicate to ensure the precision of the results.

Molecular Interactions and Solubility: A Deeper Dive

The predicted solubility trends can be rationalized by examining the specific intermolecular forces at play between N-Butylacetanilide and the various solvents.

G cluster_solute N-Butylacetanilide cluster_solvents Solvents solute N-Butylacetanilide Polar Amide Group Nonpolar Phenyl & Butyl Groups polar_protic Polar Protic (Methanol, Ethanol) H-bond Donors solute:polar->polar_protic:hbond H-bonding (strong) solute:nonpolar->polar_protic:head Dipole-Induced Dipole (weak) polar_aprotic Polar Aprotic (Acetone, Chloroform) Strong Dipoles solute:polar->polar_aprotic:dipole Dipole-Dipole (strong) solute:nonpolar->polar_aprotic:head Dipole-Induced Dipole (weak) nonpolar Nonpolar (Toluene, Benzene, Diethyl Ether, CCl₄) Van der Waals Forces solute:nonpolar->nonpolar:vdw Dispersion (moderate/weak)

Caption: Intermolecular interactions governing the solubility of N-Butylacetanilide.

  • In Polar Protic Solvents (Methanol, Ethanol): The primary interaction will be hydrogen bonding between the hydroxyl hydrogen of the alcohol and the carbonyl oxygen of N-Butylacetanilide. Dipole-dipole interactions will also be significant.

  • In Polar Aprotic Solvents (Acetone, Chloroform): Strong dipole-dipole interactions will dominate between the polar amide group and the polar functionalities of these solvents.

  • In Nonpolar Aromatic Solvents (Toluene, Benzene): Favorable π-π stacking between the aromatic rings of the solvent and the phenyl group of N-Butylacetanilide will occur. However, the energy required to solvate the polar amide group will be less well compensated.

  • In Other Nonpolar Solvents (Diethyl Ether, Carbon Tetrachloride): The interactions will be limited to weaker London dispersion forces and, in the case of diethyl ether, weak dipole-dipole interactions.

Conclusion and Future Directions

While direct, quantitative solubility data for N-Butylacetanilide in a wide range of organic solvents remains to be systematically published, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is anticipated that N-Butylacetanilide will exhibit high solubility in polar aprotic solvents like chloroform and acetone, and good solubility in polar protic solvents such as methanol and ethanol. Its solubility is predicted to be moderate to low in nonpolar solvents, with the lowest solubility expected in highly nonpolar solvents like carbon tetrachloride.

For researchers and professionals in drug development and chemical synthesis, this guide provides a robust framework for solvent selection in processes involving N-Butylacetanilide. The detailed experimental protocol outlined herein offers a reliable method for obtaining precise quantitative data where required. It is recommended that future work focus on the experimental determination of the solubility of N-Butylacetanilide in a variety of solvents at different temperatures to build a comprehensive empirical database.

References

  • PubChem. Butylacetanilide. National Institutes of Health. [Link]

  • DrugFuture. N-Methylacetanilide. [Link]

  • CAS Common Chemistry. Butylacetanilide. American Chemical Society. [Link]

  • ResearchGate. Polarity Index and Water Solubility for Several Organic Solvents. [Link]

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A Comprehensive Spectroscopic Guide to N-Butylacetanilide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Butylacetanilide, with the systematic IUPAC name N-butyl-N-phenylacetamide, is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol .[1][2][3] Its structure, featuring a butyl group and an acetyl group attached to the nitrogen atom of an aniline backbone, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in drug development studies. This guide delves into the core spectroscopic techniques used to characterize N-Butylacetanilide, providing both the data and the scientific reasoning behind the interpretation.

Molecular Structure of N-Butylacetanilide

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of N-Butylacetanilide.

Figure 1: 2D Chemical Structure of N-Butylacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Butylacetanilide, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of N-Butylacetanilide.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

  • ¹³C NMR:

    • Number of scans: 1024 or more

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of N-Butylacetanilide displays characteristic signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.2Multiplet5HAromatic protons (C₆H₅)
~3.8Triplet2HN-CH₂-CH₂-CH₂-CH₃
~1.8Singlet3HCO-CH₃
~1.5Multiplet2HN-CH₂-CH₂-CH₂-CH₃
~1.3Multiplet2HN-CH₂-CH₂-CH₂-CH₃
~0.9Triplet3HN-CH₂-CH₂-CH₂-CH₃
  • Aromatic Region (δ 7.2-7.4): The multiplet integrating to 5 protons is indicative of the monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.

  • N-CH₂ (δ ~3.8): The triplet signal corresponds to the methylene protons directly attached to the nitrogen atom. The downfield shift is due to the deshielding effect of the nitrogen.

  • Acetyl Protons (δ ~1.8): The singlet integrating to 3 protons is characteristic of the methyl group of the acetyl moiety.

  • Butyl Chain Protons (δ ~1.5, ~1.3, ~0.9): The remaining multiplets and the triplet correspond to the other methylene and methyl protons of the n-butyl group, respectively.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments in N-Butylacetanilide.

Chemical Shift (δ) ppmAssignment
~170C=O (Amide carbonyl)
~142Aromatic C (quaternary, attached to N)
~129Aromatic CH
~127Aromatic CH
~126Aromatic CH
~50N-CH₂
~30N-CH₂-CH₂
~22CO-CH₃
~20N-CH₂-CH₂-CH₂
~14CH₃ (of butyl group)
  • Carbonyl Carbon (δ ~170): The signal in the downfield region is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (δ ~126-142): The signals in this region correspond to the six carbons of the phenyl ring. The quaternary carbon attached to the nitrogen appears at the most downfield position in this group.

  • Aliphatic Carbons (δ ~14-50): These signals are assigned to the carbons of the n-butyl group and the acetyl methyl group. The carbon directly attached to the nitrogen (N-CH₂) is the most downfield of the aliphatic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation: N-Butylacetanilide is a liquid at room temperature, making it suitable for analysis as a thin film.

  • Place a small drop of N-Butylacetanilide onto one potassium bromide (KBr) salt plate.

  • Carefully place a second KBr plate on top to create a thin liquid film between the plates.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

IR Spectral Data and Interpretation

The IR spectrum of N-Butylacetanilide shows several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950, ~2870StrongAliphatic C-H stretch
~1660StrongC=O stretch (Amide I band)
~1590, ~1490MediumAromatic C=C stretch
~1400MediumC-N stretch
~700, ~750StrongAromatic C-H out-of-plane bend
  • C=O Stretch (Amide I): The strong absorption band around 1660 cm⁻¹ is a hallmark of the carbonyl group in a tertiary amide.

  • C-H Stretches: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the strong bands below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyl and acetyl groups.

  • Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon stretching vibrations within the benzene ring.

  • Aromatic C-H Bends: The strong bands in the 750-700 cm⁻¹ region are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Conditions:

  • Mass Range: m/z 40-400

Mass Spectral Data and Interpretation

The EI mass spectrum of N-Butylacetanilide will show the molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment Ion
191[M]⁺ (Molecular ion)
148[M - C₃H₇]⁺
134[M - C₄H₉]⁺
106[C₆H₅N(CH₃)]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺
  • Molecular Ion (m/z 191): The peak at m/z 191 corresponds to the molecular weight of N-Butylacetanilide.

  • Major Fragmentation Pathways: The fragmentation is driven by the cleavage of bonds adjacent to the nitrogen atom and the carbonyl group. Common fragmentations include the loss of the butyl group (resulting in a peak at m/z 134) and McLafferty rearrangement. The peak at m/z 43 is a very common fragment corresponding to the acetyl cation.

Fragmentation M N-Butylacetanilide [M]⁺˙ m/z 191 F148 [M - C₃H₇]⁺ m/z 148 M->F148 - C₃H₇ F134 [M - C₄H₉]⁺ m/z 134 M->F134 - C₄H₉ F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage F106 [C₆H₅N(CH₃)]⁺ m/z 106 F134->F106 - CO F77 [C₆H₅]⁺ m/z 77 F106->F77 - CH₂NH

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of N-Butylacetanilide.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of N-Butylacetanilide. The chemical shifts and coupling patterns in NMR align perfectly with the proposed arrangement of protons and carbons. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, namely the amide carbonyl and the aromatic ring. Finally, the mass spectrum provides the correct molecular weight and a logical fragmentation pattern consistent with the molecule's structure. This guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of N-Butylacetanilide.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7051, Butylacetanilide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61265, N-Butylacetamide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11364, N-Methylacetanilide. [Link].

  • CAS Common Chemistry. Butylacetanilide. [Link].

  • Cheméo. Chemical Properties of Acetanilide, n-butyl- (CAS 91-49-6). [Link].

  • ResearchGate. Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. [Link].

  • Science Alert. Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. [Link].

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link].

  • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. (n.d.).
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An In-Depth Technical Guide to the Synthesis of N-Butylacetanilide from Acetanilide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of N-butylacetanilide, a compound with applications in various chemical sectors. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core synthetic pathways, offering detailed mechanistic insights, field-proven experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

N-Butylacetanilide, also known as N-butyl-N-phenylacetamide, is a disubstituted amide of significant interest. Its synthesis from the readily available precursor, acetanilide, is a classic example of N-alkylation, a fundamental transformation in organic chemistry. This guide will explore two primary and robust methodologies for achieving this synthesis: the traditional strong base-mediated approach and a modern, milder alternative employing phase-transfer catalysis.

The choice between these pathways is often dictated by the desired scale of the reaction, available laboratory infrastructure, and considerations regarding reagent handling and waste disposal. The classical approach, utilizing a strong base such as sodium hydride, is highly effective and generally provides good yields. However, it necessitates stringent anhydrous conditions and careful handling of pyrophoric reagents. In contrast, phase-transfer catalysis (PTC) offers a more benign alternative, often with simpler reaction setups and work-up procedures, making it an attractive option for process intensification and green chemistry initiatives.

Mechanistic Insights: The Chemistry of N-Alkylation

The synthesis of N-butylacetanilide from acetanilide is fundamentally a nucleophilic substitution reaction. The nitrogen atom of the acetanilide amide group, once deprotonated, acts as a nucleophile, attacking the electrophilic carbon of a butyl-containing electrophile, typically a butyl halide.

The Role of the Base: Deprotonation of Acetanilide

The amide proton of acetanilide is weakly acidic, with a pKa typically in the range of 17-18 in DMSO. Therefore, a strong base is required to generate the corresponding anilide anion in a sufficient concentration to initiate the alkylation reaction.

Sodium Hydride (NaH): A powerful, non-nucleophilic base, sodium hydride is a common choice for the deprotonation of amides.[1] The reaction is irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture, driving the equilibrium towards the formation of the sodium anilide salt.

Reaction: Acetanilide + NaH → Sodium acetanilidide + H₂

The resulting sodium acetanilidide is a potent nucleophile, ready to react with the alkylating agent.

The Alkylation Step: A Classic SN2 Reaction

With the anilide anion generated, the subsequent step is a bimolecular nucleophilic substitution (SN2) reaction with a suitable butyl electrophile, such as 1-bromobutane. The lone pair on the nitrogen atom of the anilide anion attacks the electrophilic carbon atom of the 1-bromobutane, displacing the bromide leaving group.

Reaction: Sodium acetanilidide + 1-Bromobutane → N-Butylacetanilide + NaBr

The choice of the alkylating agent is crucial. Primary alkyl halides, like 1-bromobutane, are ideal for SN2 reactions as they are less sterically hindered, minimizing the competing elimination (E2) side reactions.

Phase-Transfer Catalysis (PTC): A Mechanistic Alternative

Phase-transfer catalysis provides an elegant solution to the challenge of bringing together a water-insoluble organic substrate (acetanilide) and a water-soluble base (like NaOH). The reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous solution of the base). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase.[2]

In the organic phase, the hydroxide ion deprotonates the acetanilide to form the anilide anion. The quaternary ammonium cation then forms an ion pair with the anilide anion, enhancing its solubility and nucleophilicity in the organic medium. This ion pair then readily reacts with the 1-bromobutane. The catalyst is then regenerated and shuttles back to the aqueous phase to repeat the cycle. This method avoids the need for strong, hazardous bases like sodium hydride and can often be performed under milder conditions.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of N-butylacetanilide. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

Method A: Sodium Hydride-Mediated N-Alkylation

This protocol is a classic and high-yielding method but requires strict adherence to safety precautions due to the use of sodium hydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetanilide135.1713.52 g0.10
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
1-Bromobutane137.0215.07 g (11.8 mL)0.11
Anhydrous Dimethylformamide (DMF)-150 mL-
Diethyl Ether-As needed-
Saturated Aqueous Ammonium Chloride (NH₄Cl)-As needed-
Saturated Aqueous Sodium Chloride (Brine)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Experimental Workflow Diagram (DOT Language):

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Acetanilide in anhydrous DMF C Add Acetanilide solution to NaH suspension A->C Slowly B NaH (60% dispersion) in flask under N₂ B->C D Stir at room temperature (H₂ evolution) C->D 30 min E Add 1-Bromobutane dropwise D->E F Heat reaction mixture E->F e.g., 60°C, 4h G Quench with sat. NH₄Cl F->G Cool to 0°C H Extract with Diethyl Ether G->H I Wash with Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for Sodium Hydride-Mediated Synthesis.

Step-by-Step Procedure:

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol). Wash the sodium hydride three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. Add anhydrous dimethylformamide (DMF, 100 mL).

  • Deprotonation: Dissolve acetanilide (13.52 g, 0.10 mol) in anhydrous DMF (50 mL) and add this solution dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes. Hydrogen gas will evolve, so ensure adequate ventilation to a fume hood.

  • Alkylation: After the addition is complete and hydrogen evolution has ceased (approximately 30-60 minutes), add 1-bromobutane (15.07 g, 11.8 mL, 0.11 mol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-butylacetanilide.

Method B: Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol offers a safer and more environmentally friendly approach to the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetanilide135.1713.52 g0.10
1-Bromobutane137.0215.07 g (11.8 mL)0.11
Sodium Hydroxide (NaOH)40.008.00 g0.20
Tetrabutylammonium Bromide (TBAB)322.373.22 g0.01
Toluene-100 mL-
Water-100 mL-
Diethyl Ether-As needed-
Saturated Aqueous Sodium Chloride (Brine)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Experimental Workflow Diagram (DOT Language):

PTCWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Acetanilide, 1-Bromobutane, TBAB in Toluene C Combine organic and aqueous phases A->C B Aqueous NaOH solution B->C D Heat with vigorous stirring C->D e.g., 80°C, 6-8h E Separate organic layer D->E F Extract aqueous layer with Toluene E->F G Wash combined organic layers with Brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Purify by vacuum distillation or column chromatography I->J

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetanilide (13.52 g, 0.10 mol), 1-bromobutane (15.07 g, 11.8 mL, 0.11 mol), tetrabutylammonium bromide (3.22 g, 0.01 mol), and toluene (100 mL).

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (8.00 g, 0.20 mol) in water (100 mL) and add this aqueous solution to the reaction flask.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for 6-8 hours. The efficiency of the PTC reaction is highly dependent on the stirring rate to maximize the interfacial area. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and remove the toluene under reduced pressure. The crude N-butylacetanilide can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

Acetanilide: Harmful if swallowed. May cause skin and eye irritation.

Sodium Hydride: Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas.[1][3] Causes severe skin and eye burns.[1] Handle only under an inert atmosphere (nitrogen or argon).[3]

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

N-Butylacetanilide: Causes severe skin burns and eye damage.[4] Harmful to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for the chemicals in these protocols).[3]

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any residual sodium hydride carefully with a high-boiling point alcohol like isopropanol or butanol before disposal.

Characterization of N-Butylacetanilide

The identity and purity of the synthesized N-butylacetanilide can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the butyl group and the aromatic and acetyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl group (C=O) around 1660 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (191.27 g/mol ).

  • Melting Point: The melting point of pure N-butylacetanilide is approximately 24-25°C.

Conclusion

The synthesis of N-butylacetanilide from acetanilide can be effectively achieved through both classical strong base-mediated N-alkylation and modern phase-transfer catalysis. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. The sodium hydride method is robust and high-yielding but requires specialized handling techniques. The PTC method offers a safer and more environmentally conscious alternative. Both pathways provide valuable routes to this important chemical intermediate. Careful adherence to the detailed protocols and safety precautions outlined in this guide is essential for the successful and safe synthesis of N-butylacetanilide.

References

  • Patil, D. B., Thakur, G. J., & Shende, P. M. (2011). Kinetics and Mechanism of the Bromination of Acetanilide. Oriental Journal of Chemistry, 27(1), 197-202.
  • Hashimoto, T., Sakata, K., Tamakuni, F., Dutton, M. J., & Maruoka, K. (2013). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes.
  • University of California. (2012).
  • MDPI. (2022). Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei. Retrieved from [Link]

  • ResearchGate. (2018). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
  • Scribd. (n.d.). Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ResearchGate. (2019). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines.
  • Royal Society of Chemistry. (2021). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes.
  • American Institute of Chemists. (n.d.).
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).

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An In-depth Technical Guide to the Biological Activity of N-Butylacetanilide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of N-butylacetanilide and its diverse analogs. It is intended for researchers, scientists, and professionals in the fields of drug development, pest management, and medicinal chemistry, offering field-proven insights and detailed experimental methodologies.

Introduction: The Versatile Scaffold of N-Butylacetanilide

N-Butylacetanilide, a substituted acetamide derivative, has historically been recognized for its utility as an insect repellent.[1][2] Its chemical backbone, consisting of an N-acylated aniline moiety, presents a versatile scaffold for chemical modification. This adaptability has spurred investigations into a wide array of analogs, revealing a spectrum of biological activities far beyond its original application. Understanding the nuances of how structural modifications influence biological function is paramount for designing new chemical entities with enhanced potency, selectivity, and safety profiles.

This document delves into the core biological properties of this chemical family, exploring their insect repellent, antifungal, anti-inflammatory, and analgesic activities. We will examine the causal relationships between chemical structure and biological effect, provide validated experimental protocols for assessing these activities, and present a forward-looking perspective on the therapeutic and commercial potential of these compounds.

Synthesis and Characterization of N-Butylacetanilide Analogs

The synthesis of N-butylacetanilide is straightforward, typically achieved through the reaction of acetanilide with a butyl halide.[2] This foundational reaction provides a template for creating a diverse library of analogs.

Core Synthetic Strategy: The primary route involves the N-alkylation of a parent acetanilide or a substituted aniline followed by acetylation. For instance, synthesizing analogs with substitutions on the phenyl ring begins with the appropriately substituted aniline.

Example Synthetic Workflow: General Preparation of N-Aryl Acetamides

cluster_synthesis General Synthesis Workflow Start Substituted Aniline + Acetylating Agent (e.g., Acetic Anhydride) Reaction N-Acetylation Reaction (Optional: Base Catalyst) Start->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Target N-Aryl Acetamide Analog Purification->Product

Caption: General workflow for synthesizing N-aryl acetamide analogs.

Characterization and structural confirmation of the synthesized compounds are critical. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of atoms and confirm the substitution patterns.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Spectrum of Biological Activities

Insect Repellent Activity

The most established biological role of N-butylacetanilide is as an insect repellent, particularly effective against ticks and fleas.[1][2] Its analogs have been developed to broaden this activity and improve safety profiles for human use.

  • Efficacy: N-butylacetanilide applied at 20-40 g/m² is active against ticks.[2] Analogs like N,N-diethylphenylacetamide (DEPA) have demonstrated efficacy comparable to the gold standard, DEET, against a wide range of hematophagous insects, including mosquitoes, flies, fleas, and ticks.[3] Another prominent analog, Ethyl butylacetylaminopropionate (IR3535), is effective against mosquitoes, ticks, and head lice.[4]

  • Mechanism of Action: While the precise mechanism is not fully elucidated, it is widely believed that insect repellents like N-butylacetanilide and its analogs function by disrupting the olfactory receptors of insects. They create a vapor barrier on the skin that masks human odor cues or acts as a direct irritant to the insect's sensory systems, deterring them from landing and biting.

Table 1: Comparative Efficacy of Acetanilide-Based Insect Repellents

CompoundTarget PestsEfficacy NotesReference
N-Butylacetanilide Ticks, FleasRepelled 90% of Ixodes persulcatus and Dermacentor larvae.[2][2]
DEPA Mosquitoes, Flies, Ticks, FleasEfficacy is comparable to DEET in laboratory and field tests.[3][3]
IR3535 Mosquitoes, Ticks, Head LiceAs effective as DEET against Aedes and Culex mosquitoes.[4] Protection time against Anopheles may be shorter than DEET.[4][5][4][5]
Antifungal Properties

Recent research has highlighted the potential of acetamide derivatives as potent antifungal agents, particularly against drug-resistant strains.

  • Activity Spectrum: An analog, 2-chloro-N-phenylacetamide, has demonstrated significant antifungal activity against fluconazole-resistant Candida species and strains of Aspergillus flavus.[6][7][8] It effectively inhibits both planktonic cells and biofilm formation, which is a critical factor in persistent fungal infections.[6]

  • Mechanism of Action: Interestingly, the antifungal mechanism of 2-chloro-N-phenylacetamide does not appear to involve binding to cellular membrane ergosterol or damaging the fungal cell wall, which are common targets for existing antifungal drugs.[6] This suggests a novel mechanism of action that warrants further investigation, potentially offering a solution to combat drug resistance. However, antagonism has been observed when combined with amphotericin B and fluconazole, indicating that combination therapy should be approached with caution.[6]

Anti-inflammatory and Analgesic Activities

The structural similarity of acetanilides to known analgesic and anti-inflammatory drugs (e.g., acetaminophen, a metabolite of acetanilide) has prompted the investigation of their therapeutic potential in this area.[9]

  • Efficacy: Studies on various synthesized acetamide and coumarin derivatives have shown significant anti-inflammatory effects in both acute and chronic inflammation models, such as the carrageenan-induced hind paw edema test.[10][11] Certain 2-(substituted phenoxy) acetamide derivatives have exhibited promising dual anti-inflammatory and analgesic activities.[10]

  • Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade. Like many nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds are believed to inhibit cyclooxygenase (COX) and, in some cases, 5-lipoxygenase (5-LOX) enzymes.[12][13] This dual inhibition can reduce the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

cluster_inflammation Inflammatory Cascade Inhibition AA Arachidonic Acid (from cell membrane) COX COX Enzymes (COX-1, COX-2) AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Acetanilide Analogs Inhibitor->COX Inhibition Inhibitor->LOX Inhibition cluster_protocol Anti-inflammatory Assay Workflow A Animal Acclimatization & Grouping B Administer Test Compound, Standard, or Vehicle A->B C Induce Inflammation (Carrageenan Injection) B->C D Measure Paw Volume (0, 1, 2, 3, 4 hrs) C->D E Calculate % Inhibition of Edema D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Broth Microdilution Assay (Antifungal MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Controls: Include a positive control (fungal inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Safety and Toxicological Profile

While exploring biological activity, safety is a primary consideration. N-butylacetanilide is classified as moderately toxic, with a probable oral lethal dose in humans between 0.5-5 g/kg. [1][2]It can cause skin and eye irritation. [1]A notable adverse effect associated with acetanilide and its derivatives is the potential to cause methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen. [1]Therefore, any analog developed for therapeutic use must undergo rigorous toxicological screening.

Conclusion and Future Directions

N-Butylacetanilide and its analogs represent a chemically rich and biologically diverse class of compounds. Originally valued for their insect-repellent properties, these molecules are now recognized for their potential as antifungal, anti-inflammatory, and analgesic agents. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships, which guides the rational design of next-generation compounds.

Future research should focus on:

  • Mechanism Elucidation: Further investigation into the novel antifungal mechanisms and specific receptor interactions for insect repellency.

  • SAR Optimization: Systematic synthesis and screening of new analogs to enhance target potency while minimizing off-target effects and toxicity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for their intended applications.

The versatile N-butylacetanilide scaffold continues to be a promising starting point for the development of new chemical entities to address unmet needs in medicine and pest control.

References

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  • de Oliveira, G. P., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. Retrieved from [Link]

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A Technical Guide to N-Butylacetanilide as a Potential Plasticizer in Polymeric Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The modification of polymer properties to suit specific applications is a cornerstone of materials science. Plasticizers are essential additives that impart flexibility and processability to otherwise rigid polymers. This guide provides a comprehensive technical exploration of N-Butylacetanilide (NBA), a compound traditionally used as an insect repellent, for its potential application as a novel plasticizer. We will delve into its chemical and physical characteristics, theorize its mechanism of action within a polymer matrix, and present a rigorous, self-validating experimental framework for its evaluation. This document is intended for researchers, materials scientists, and formulation experts in industries ranging from advanced materials to pharmaceuticals, providing the foundational knowledge required to investigate NBA's viability in polymer formulations.

The Fundamental Role of Plasticizers in Polymer Science

Polymers, in their native state, often exhibit a rigid structure due to strong intermolecular forces, such as van der Waals forces or hydrogen bonds, between their long molecular chains. This rigidity makes them unsuitable for applications requiring flexibility, such as films, tubing, or coatings. Plasticizers are small molecules that, when added to a polymer, position themselves between the polymer chains, effectively pushing them apart.[1] This spacing reduces the intermolecular forces, which in turn lowers the material's glass transition temperature (Tg) and enhances the mobility of the polymer chains.[2]

The result is a more flexible, pliable, and easily processable material.[1][3] The efficacy of a plasticizer is determined by several factors, including its compatibility with the polymer, its efficiency in lowering the Tg, its permanence (low volatility and migration), and its safety profile. The exploration of new plasticizing agents is driven by the need for improved performance, better safety profiles (e.g., replacing certain phthalates), and specialized properties for advanced applications.

Profile of the Candidate Plasticizer: N-Butylacetanilide (NBA)

N-Butylacetanilide (CAS No. 91-49-6) is an organic compound that, based on its molecular structure, possesses key characteristics of a potential plasticizer: a polar amide group for interaction with polar polymers and a non-polar butyl group to contribute to free volume.[4]

Physicochemical Properties

A thorough understanding of a candidate plasticizer's physical and chemical properties is essential for predicting its behavior in a polymer matrix.

PropertyValueSource
IUPAC Name N-butyl-N-phenylacetamidePubChem[4]
Molecular Formula C₁₂H₁₇NOPubChem[4]
Molecular Weight 191.27 g/mol PubChem[4]
Appearance Colorless liquidHSDB[4]
Melting Point 24.5 °CHSDB[4]
Boiling Point 281 °C at 760 mmHgHSDB[4]
Density 0.9912 g/cm³ at 20 °CHSDB[4]
Water Solubility InsolubleNFPA[4]
LogP (Octanol/Water) 2.5PubChem[4]

Table 1: Key physicochemical properties of N-Butylacetanilide.

The high boiling point suggests low volatility, a critical attribute for a durable plasticizer. Its insolubility in water and a LogP of 2.5 indicate a lipophilic nature, suggesting good compatibility with non-polar to moderately polar polymers like Polyvinyl Chloride (PVC).

Synthesis Pathway

N-Butylacetanilide is not produced in large commercial quantities.[5] However, its synthesis is straightforward. The most probable laboratory-scale method involves the N-alkylation of acetanilide.

Reaction: Acetanilide + Butyl Halide → N-Butylacetanilide

A common method described for similar compounds involves the reaction of an aniline derivative with an anhydride.[6] Specifically for NBA, a likely synthesis route is the reaction of acetanilide with a butyl halide (e.g., 1-bromobutane) in the presence of a base to neutralize the resulting hydrohalic acid.[5]

The Theoretical Mechanism of Plasticization by NBA

The "lubricity theory" of plasticization provides a robust framework for understanding how NBA would function.[7] According to this theory, the smaller NBA molecules diffuse into the polymer matrix and position themselves between the large polymer chains.

The key interactions are:

  • Shielding: The NBA molecules act as molecular shields, physically separating the polymer chains and weakening the cohesive forces between them.[7][8]

  • Increased Free Volume: The introduction of NBA molecules increases the "free volume" within the polymer structure, which is the space not occupied by the polymer chains themselves.[2] This additional space facilitates the movement and rotation of polymer chain segments.

  • Lowering Tg: The combination of reduced intermolecular forces and increased free volume enhances the segmental mobility of the polymer. Consequently, less thermal energy is required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a measurable decrease in the glass transition temperature (Tg).[2]

G cluster_0 Rigid Polymer Matrix (Low Free Volume) cluster_1 Plasticized Polymer Matrix (High Free Volume) p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain Plus + pp1 Polymer Chain pp2 Polymer Chain pp1->pp2 Weakened Forces nba1 NBA nba2 NBA pp3 Polymer Chain nba3 NBA NBA_mol N-Butylacetanilide (NBA) Equals = G cluster_char Step 3: Characterization start Materials (PVC, NBA, Stabilizer) compounding Step 1: Compounding (Two-Roll Mill) start->compounding molding Step 2: Sample Preparation (Compression Molding) compounding->molding thermal Thermal Analysis (DSC) ASTM D3418 molding->thermal mechanical Mechanical Testing ASTM D882 molding->mechanical migration Migration Test ASTM D2199 molding->migration analysis Step 4: Data Analysis & Performance Evaluation thermal->analysis mechanical->analysis migration->analysis

Diagram 2: Workflow for evaluating NBA as a plasticizer in PVC.
Protocol 1: Compounding of PVC with N-Butylacetanilide

Objective: To create homogeneous blends of PVC and NBA at various concentrations.

Rationale: Proper compounding is critical to ensure uniform dispersion of the plasticizer within the polymer matrix. A two-roll mill is an effective laboratory tool for this purpose, as its shearing action facilitates thorough mixing. A common concentration range for plasticizers is 20-50 parts per hundred parts of resin (phr).

Materials & Equipment:

  • PVC resin (suspension grade)

  • N-Butylacetanilide (NBA)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Analytical balance

Procedure:

  • Pre-mixing: In a high-speed mixer or a beaker, weigh 100 parts of PVC resin. Add 3 parts of thermal stabilizer.

  • Add the desired amount of NBA (e.g., 30 phr). Mix thoroughly until the liquid is adsorbed onto the PVC powder, forming a dry blend.

  • Mill Setup: Preheat the two-roll mill to 160-170°C. Set the friction ratio between the rolls to approximately 1.2:1.

  • Compounding: Gradually add the dry blend to the nip of the heated rolls.

  • Mastication: As the PVC fuses, it will form a continuous sheet on one of the rolls. Continuously cut and fold the sheet on the mill for 7-10 minutes to ensure a homogeneous mixture.

  • Sheet Formation: Once mixing is complete, cut the plasticized PVC sheet from the mill and allow it to cool on a flat surface.

Protocol 2: Characterization of Plasticized PVC Films

Objective: To quantify the effect of NBA on the thermal, mechanical, and permanence properties of PVC.

Rationale: The most direct measure of a plasticizer's effectiveness is its ability to lower the Tg of the polymer. Differential Scanning Calorimetry (DSC) is the standard method for this measurement. [9][10] Method (based on ASTM D3418): [9][11]1. Cut a small sample (10-15 mg) from the compounded PVC sheet. [9]2. Place the sample in an aluminum DSC pan and seal it. 3. Place the sample pan and an empty reference pan into the DSC cell. 4. Heat the sample at a controlled rate (e.g., 20°C/min) to erase thermal history. [9]5. Cool the sample. 6. Perform a second heating scan at a controlled rate (e.g., 20°C/min). [9]7. The Tg is determined from the midpoint of the step transition in the heat flow curve from the second heating scan.

Rationale: Plasticizers should increase flexibility (elongation) and decrease stiffness (modulus) without an excessive loss of strength. Tensile testing quantifies these changes. [12] Method (based on ASTM D882 for thin films <1mm): [13][14]1. Use a die cutter to prepare rectangular or dog-bone shaped specimens from the molded sheets. 2. Measure the thickness and width of each specimen's gauge section. 3. Mount the specimen in the grips of a universal testing machine. 4. Apply a tensile load at a constant rate of crosshead movement until the specimen fails. 5. Record the load and elongation throughout the test. 6. Calculate Tensile Strength, Percent Elongation at Break, and Modulus of Elasticity from the resulting stress-strain curve.

Rationale: For many applications, especially in the medical and pharmaceutical fields, the plasticizer must remain within the polymer matrix and not leach into the surrounding environment. [15]An accelerated migration test simulates this tendency. [16][17] Method (based on ASTM D2199): [16][17]1. Prepare a test assembly by placing a small square of the plasticized PVC fabric onto a coated surface (e.g., a lacquered panel). [16]2. Apply a standard pressure of 0.5 psi. [16]3. Place the entire assembly in a forced-convection oven at an elevated temperature (e.g., 50°C) for a set duration (e.g., 72 hours). [16]4. After the test period, remove the PVC and visually inspect the coated surface for any softening, marring, or printing, which indicates that the plasticizer has migrated. [16]5. For a quantitative measure, the weight loss of the PVC sample can be determined, or the amount of plasticizer transferred to a substrate can be measured using analytical techniques like chromatography.

Hypothetical Performance Analysis and Discussion

To illustrate the expected outcomes, the following tables present hypothetical data from the characterization of PVC plasticized with 40 phr of NBA, compared to unplasticized PVC (uPVC) and PVC plasticized with a standard phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Thermal and Mechanical Properties
PropertyuPVC (Control)PVC + 40 phr DEHPPVC + 40 phr NBA (Hypothetical)
Glass Transition Temp. (Tg) 82 °C35 °C40 °C
Tensile Strength (MPa) 502528
Elongation at Break (%) 5350320
100% Modulus (MPa) N/A1215

Table 2: Hypothetical comparison of thermal and mechanical properties.

Discussion of Causality:

  • Tg Reduction: The significant drop in Tg from 82°C for uPVC to a hypothetical 40°C for the NBA formulation would confirm its effectiveness as a plasticizer. This reduction is a direct result of the increased polymer chain mobility. [2]The slightly higher Tg compared to DEHP might suggest NBA is marginally less efficient at the same concentration.

  • Mechanical Changes: The dramatic increase in elongation and decrease in tensile strength are classic indicators of successful plasticization. The slightly higher modulus and tensile strength for the NBA sample compared to DEHP could suggest that NBA imparts a slightly less "soft" feel, which could be advantageous for applications requiring some rigidity alongside flexibility.

Permanence Properties
PropertyPVC + 40 phr DEHPPVC + 40 phr NBA (Hypothetical)
Migration (Weight Loss %) 2.5%3.5%

Table 3: Hypothetical comparison of plasticizer migration.

Discussion of Causality:

  • Migration: The hypothetical higher migration rate for NBA could be attributed to a slightly lower molecular weight or marginally lower compatibility with the PVC matrix compared to DEHP. This is a critical parameter for applications involving direct contact with food, pharmaceuticals, or biological tissues, as migration can lead to contamination and loss of material properties. [15]

Potential Applications and Safety Considerations

Potential Applications

While its primary documented use is as an insect repellent, NBA's properties could make it suitable for various polymer applications:

  • Technical Films and Sheeting: Where high flexibility is required.

  • Wire and Cable Insulation: Its electrical properties would need to be evaluated.

  • Coatings: For applications on flexible substrates.

  • Pharmaceutical Applications: For an audience in drug development, NBA could be investigated for use in enteric coatings or matrix materials for controlled-release tablets. However, its use in any medical or pharmaceutical context would be entirely dependent on a rigorous toxicological and biocompatibility assessment.

Safety and Toxicological Profile

It is imperative to consider the safety profile of any new chemical additive.

  • Hazard Classification: According to the European Chemicals Agency (ECHA), N-Butylacetanilide is classified as causing severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects. [4][5]* Toxicity: The oral LD50 in mice is reported as 800 mg/kg. [4]It is considered moderately toxic. [5] Crucial Caveat: The existing data is based on its use as a repellent. Before it could be considered for any application involving human contact, especially in medical devices or drug formulations, extensive toxicological, biocompatibility, and leachability studies according to ISO 10993 and relevant FDA guidelines would be mandatory.

Conclusion and Future Outlook

N-Butylacetanilide presents an interesting profile as a potential plasticizer based on its molecular structure and physical properties. Its high boiling point and predicted ability to lower the glass transition temperature of polymers like PVC make it a candidate worthy of investigation. The experimental framework detailed in this guide provides a clear and robust pathway for its evaluation, grounded in established ASTM standards.

However, the transition from a theoretical candidate to a commercially viable plasticizer requires rigorous empirical validation. The hypothetical data presented here suggests NBA could be an effective plasticizer, though potentially with different efficiency and permanence characteristics than industry standards like DEHP. The most significant hurdle for its adoption, particularly in high-value sectors like medical devices or pharmaceuticals, is its current safety classification. Future research must not only focus on performance validation but also on comprehensive toxicological and environmental impact assessments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7051, Butylacetanilide. Retrieved from [Link]

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  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ASTM International. (2018). D882 Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-n-butyl-acetanilide. Retrieved from [Link]

  • ResearchGate. (2023). Performance evaluation of new plasticizers for stretch PVC films. Retrieved from [Link]

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  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D882| film tensile test. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Retrieved from [Link]

  • ResearchGate. (2014). Biodegradable Plasticized Blends of Poly(L-lactide) and Cellulose Acetate Butyrate: From Blend Preparation to Biodegradability in Real Composting Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasticizer. Retrieved from [Link]

  • ASTM International. (2021). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • Applied Technical Services. (n.d.). ASTM D3418. Retrieved from [Link]

  • ASTM International. (2021). D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. Retrieved from [Link]

  • MDPI. (n.d.). An Updated Review on the Recent Advancements of Plasticizers in Transdermal Delivery of the Therapeutic Molecule. Retrieved from [Link]

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  • International Journal of Innovations in Engineering Research and Technology. (n.d.). USE OF PLASTICIZERS IN POLYMERS. Retrieved from [Link]

  • ASTM International. (2018). ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]

  • Scribd. (n.d.). Methods for Determination of Plasticizer Migration. Retrieved from [Link]

  • Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer. Retrieved from [Link]

  • PubMed Central. (n.d.). Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol. Retrieved from [Link]

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An In-Depth Technical Guide to the Degradation Products and Pathways of N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-Butylacetanilide, a compound with applications as an insect repellent and in other industrial processes, is susceptible to degradation under various environmental and physiological conditions. Understanding its degradation profile is critical for assessing its environmental fate, toxicological potential of its byproducts, and for the development of stable formulations. This technical guide provides a comprehensive overview of the predicted degradation pathways of N-Butylacetanilide, focusing on hydrolysis, oxidation, and photodegradation. Drawing upon established principles of organic chemistry and metabolic pathways of analogous compounds, this document elucidates the likely degradation products and the mechanisms of their formation. Furthermore, it offers detailed, field-proven experimental protocols for conducting forced degradation studies and for the identification and characterization of the resulting degradants using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to N-Butylacetanilide and the Imperative of Degradation Studies

N-Butylacetanilide (N-butyl-N-phenylacetamide) is an organic compound with the molecular formula C12H17NO.[1] Its utility as an insect repellent underscores the importance of understanding its stability and degradation, as this directly impacts its efficacy and environmental footprint.[2] The degradation of an active pharmaceutical ingredient (API) or a chemical compound can be initiated by various factors including exposure to light, heat, humidity, and reactive chemical species.[] Such degradation can lead to a loss of potency and the formation of potentially toxic impurities.

For drug development professionals, a thorough understanding of a molecule's degradation pathways is a cornerstone of ensuring product quality, safety, and efficacy.[] Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4][5] This guide will explore the theoretical degradation pathways of N-Butylacetanilide and provide practical methodologies for their investigation.

Predicted Degradation Pathways of N-Butylacetanilide

Based on the functional groups present in the N-Butylacetanilide molecule—namely the tertiary amide, the N-butyl group, and the phenyl ring—three primary degradation pathways are anticipated: hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation: Cleavage of the Amide Bond

The amide bond in N-Butylacetanilide is susceptible to hydrolysis under both acidic and alkaline conditions. This reaction would lead to the cleavage of the amide linkage, yielding N-butylaniline and acetic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.

The general reaction for the hydrolysis of N-Butylacetanilide is depicted below:

C₆H₅N(C₄H₉)C(O)CH₃ + H₂O → C₆H₅NH(C₄H₉) + CH₃COOH

(N-Butylacetanilide + Water → N-Butylaniline + Acetic Acid)

Hydrolysis_Pathway

Oxidative Degradation: N-Dealkylation and Aromatic Hydroxylation

Oxidative conditions can lead to a variety of degradation products. The two most probable oxidative pathways for N-Butylacetanilide are N-dealkylation and aromatic hydroxylation.[6][7]

  • N-Dealkylation: The N-butyl group is susceptible to oxidative cleavage. This process, often mediated by enzymatic systems (like cytochrome P450 in metabolic studies) or chemical oxidants, typically proceeds via hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine.[7] This intermediate then decomposes to yield acetanilide and butyraldehyde.[6][7]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, particularly in the presence of strong oxidizing agents or enzymatic systems. This would result in the formation of ortho- and para-hydroxy-N-butylacetanilide isomers. This is a known metabolic pathway for the related compound, acetanilide.

Oxidation_Pathways

Photodegradation: Radical-Mediated Reactions

Exposure to ultraviolet (UV) or visible light can induce photodegradation, often proceeding through radical mechanisms.[8] For N-Butylacetanilide, photodegradation could involve several pathways:

  • Norrish Type I Cleavage: The carbonyl group could absorb light energy, leading to the homolytic cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group, generating radical intermediates.

  • Photo-Fries Rearrangement: The acetanilide moiety might undergo a rearrangement where the acetyl group migrates from the nitrogen to the ortho or para position of the phenyl ring, forming aminoacetophenone derivatives.

  • Photocleavage of the N-Butyl Group: The C-N bond of the butyl group could also be susceptible to photolytic cleavage.

The identification of photoproducts often reveals a complex mixture of compounds resulting from various radical recombination and rearrangement reactions.[9]

Experimental Protocols for Degradation Studies

To empirically determine the degradation products and pathways, a systematic approach involving forced degradation studies followed by analytical characterization is necessary.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting N-Butylacetanilide to various stress factors to induce degradation.[4]

Objective: To generate potential degradation products of N-Butylacetanilide under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • N-Butylacetanilide reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Butylacetanilide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Thermal Degradation:

    • Keep a solid sample of N-Butylacetanilide in a thermostatic oven at 105°C for 48 hours.

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of N-Butylacetanilide to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Dissolve the stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for analysis.

  • Control Samples: Prepare control samples (unstressed N-Butylacetanilide) for each condition by diluting the stock solution to the final concentration.

Experimental_Workflow

Analytical Method for Separation and Identification

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) for mass identification.

  • Nuclear Magnetic Resonance (NMR) Spectrometer for structural elucidation of isolated impurities.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure separation of all peaks (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of N-Butylacetanilide).

Procedure:

  • Method Development: Develop a gradient HPLC method that effectively separates N-Butylacetanilide from all degradation products formed during the stress studies. The PDA detector will help in assessing peak purity.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent compound and each degradation product. This provides crucial information about their molecular weights.[11]

  • Impurity Isolation: If necessary, isolate significant degradation products using preparative HPLC.

  • NMR Spectroscopy: Perform ¹H NMR and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), on the isolated impurities to definitively elucidate their chemical structures.

Data Interpretation and Pathway Elucidation

The data obtained from the analytical characterization of the stressed samples will allow for the confirmation or refutation of the predicted degradation pathways.

Data Summary Table (Hypothetical):

Stress ConditionDegradation ProductRetention Time (min)m/zProposed Structure
Acid HydrolysisDP-H14.2149.2N-Butylaniline
DP-H22.161.0Acetic Acid
OxidativeDP-O16.8135.1Acetanilide
DP-O22.572.1Butyraldehyde
DP-O38.1207.2p-Hydroxy-N-butylacetanilide
PhotolyticDP-P19.5191.2Photo-Fries Product

By comparing the structures of the identified degradation products with the parent molecule, a comprehensive degradation map for N-Butylacetanilide can be constructed. This map is invaluable for risk assessment, formulation development, and regulatory submissions.

Conclusion

While specific literature on the degradation of N-Butylacetanilide is limited, a robust understanding of its potential degradation pathways can be achieved through the application of fundamental chemical principles and by drawing parallels with structurally related compounds. This guide has outlined the most probable hydrolytic, oxidative, and photolytic degradation pathways and provided a framework for their experimental investigation. By employing systematic forced degradation studies coupled with advanced analytical techniques, researchers and drug development professionals can effectively characterize the degradation profile of N-Butylacetanilide, ensuring the development of stable and safe products. The methodologies described herein represent a self-validating system, where the combination of chromatographic separation and spectroscopic analysis provides a high degree of confidence in the identification of degradation products.

References

  • Nowak, P., Ogonowska, M., & Woźniak, M. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2591. [Link]

  • National Center for Biotechnology Information. (n.d.). Butylacetanilide. PubChem Compound Database. [Link]

  • ResearchGate. (2023). Stability‐Indicating RP‐HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of N-Butylacetanilide, a valuable compound in various chemical research and development sectors. The procedure details the N-acetylation of N-butylaniline using acetic anhydride. This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles and safety imperatives. By explaining the causality behind experimental choices, this protocol serves as a self-validating system, ensuring procedural robustness and reproducibility.

Principle and Reaction Mechanism

The synthesis of N-butylacetanilide is a classic example of N-acetylation, a fundamental reaction in organic chemistry where an acetyl group is introduced onto a nitrogen atom.[1] In this procedure, the secondary amine, N-butylaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-butylaniline initiates an attack on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, ejecting an acetate ion—a stable leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the amine, yields the final amide product, N-butylacetanilide, and acetic acid as a byproduct.[2][3]

Caption: Figure 1: Nucleophilic acyl substitution mechanism.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mol)Notes
N-ButylanilineC₁₀H₁₅N149.2415.0 g~0.10Starting material.
Acetic AnhydrideC₄H₆O₃102.0930.0 mL~0.32Acetylating agent, used in excess.
Ethanol (95%)C₂H₅OH46.07~100 mL-Recrystallization solvent.
Deionized WaterH₂O18.02~500 mL-For work-up.
IceH₂O18.02~400 g-For work-up.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • 1 L Beaker

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Spatula and weighing scale

  • Graduated cylinders

  • Melting point apparatus

Experimental Workflow

The overall process is streamlined into four main stages: reaction setup, synthesis, product isolation, and purification. Each stage is designed to ensure maximum yield and purity while maintaining a safe laboratory environment.

Caption: Figure 2: A streamlined workflow for synthesis.

Detailed Synthesis Protocol

Reaction Setup
  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • In a chemical fume hood, measure and add 15.0 g of N-butylaniline to the flask.

  • Carefully measure 30 mL of acetic anhydride and add it to the N-butylaniline in the flask.

    • Causality: Acetic anhydride is used in excess to ensure the complete conversion of the N-butylaniline and to serve as the reaction solvent.[4]

Synthesis
  • Attach a reflux condenser to the round-bottom flask. Ensure water is flowing through the condenser.

  • Place the apparatus in a heating mantle on a magnetic stirrer.

  • Begin stirring the mixture and gently heat it to 70°C.

  • Maintain the temperature at 70°C and continue stirring for 1 hour.[4]

    • Causality: Heating provides the necessary activation energy for the reaction, increasing the rate of acylation. The 1-hour duration is typically sufficient for the reaction to reach completion under these conditions.

Product Isolation and Work-up
  • After 1 hour, turn off the heat and allow the reaction mixture to cool to approximately room temperature.

  • In a separate 1 L beaker, prepare an ice-water bath by combining approximately 400 g of ice with 400 mL of deionized water.

  • Slowly and carefully pour the cooled reaction mixture into the stirred ice-water bath.

    • Causality: This step serves two critical purposes. First, it quenches the reaction. Second, the excess acetic anhydride is hydrolyzed to water-soluble acetic acid. N-butylacetanilide is insoluble in water and will precipitate out of the solution as a solid.[4]

  • Continue stirring the slurry for 10-15 minutes to ensure complete precipitation and hydrolysis of the anhydride.

Purification by Recrystallization
  • Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Transfer the crude solid to a clean beaker.

  • Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid completely dissolves.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired product should be soluble in the hot solvent but insoluble in the cold solvent, while impurities remain in solution upon cooling.

  • Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of the pure product.

  • Collect the purified crystals by vacuum filtration.[4][5]

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 60°C) until a constant weight is achieved.[4]

Characterization and Data Summary

Once dry, weigh the final product to calculate the percentage yield. The identity and purity of the synthesized N-butylacetanilide should be confirmed through physical and spectroscopic methods.

Physical Properties and Yield
PropertyValue
Chemical Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol [6]
Appearance White to off-white crystalline solid
Melting Point (Lit.) 24.5 °C[6]
Boiling Point (Lit.) 281 °C[6]
Theoretical Yield ~19.2 g (based on 0.10 mol N-butylaniline)
Actual Yield To be determined experimentally
Percentage Yield (Actual Yield / Theoretical Yield) x 100%
Recommended Analytical Techniques
  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and the disappearance of the N-H stretch from the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the molecular structure.

Safety and Hazard Management

All steps of this procedure must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazardsSafety Precautions
N-Butylaniline Harmful if swallowed or in contact with skin.[7] Causes serious eye irritation.Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors.
Acetic Anhydride Flammable liquid and vapor.[8] Causes severe skin burns and eye damage.[9] Corrosive to the respiratory tract.[9] Reacts with water.Handle with extreme care. Wear acid-resistant gloves (e.g., Butyl rubber), a lab coat, and a face shield with goggles.[10] Ensure there is no water in the reaction flask.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[11]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

References

  • Synthesis of 4-n-butyl-acetanilide. PrepChem.com. [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH. [Link]

  • ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • What happens to acetic anhydride after reacting with aniline? Quora. [Link]

  • SDS for Acetic Anhydride: A Guide to Chemical Safety. Actio. [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. [Link]

  • N-Butylacetanilide | C12H17NO. PubChem - NIH. [Link]

  • Safety data sheet - acetic anhydride. INEOS Group. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

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Application Note: A Comprehensive Guide to the Quantitative Analysis of N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of robust analytical methodologies for the precise quantification of N-Butylacetanilide. Designed for researchers, analytical scientists, and quality control professionals, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Beyond procedural steps, this note delves into the scientific rationale behind method selection, experimental design, and the critical parameters for method validation, ensuring trustworthy and reproducible results.

Introduction and Analytical Imperative

N-Butylacetanilide (C₁₂H₁₇NO), also known as N-butyl-N-phenylacetamide, is a chemical compound utilized primarily as an insect repellent, particularly for impregnating clothing to repel ticks and fleas.[1] Its effective quantification is paramount for several key applications:

  • Quality Control (QC): Ensuring the potency and purity of manufactured active pharmaceutical ingredients (APIs) or commercial repellent formulations.

  • Stability Studies: Assessing the degradation of the compound over time under various storage conditions.

  • Formulation Development: Determining the concentration of N-Butylacetanilide in new product formulations.

  • Safety and Exposure Monitoring: Analyzing environmental or biological samples to assess exposure levels.

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation. This guide presents three complementary methods, each with distinct advantages.

Physicochemical Profile of N-Butylacetanilide

A foundational understanding of N-Butylacetanilide's properties is essential for designing effective analytical methods. These characteristics dictate solvent choice, chromatographic behavior, and detection strategy.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₁₂H₁₇NO[2]Defines the exact mass for mass spectrometry.
Molecular Weight 191.27 g/mol [2]Used for all concentration calculations.
Boiling Point 281 °C at 760 mmHg[2]Indicates sufficient volatility for Gas Chromatography (GC).
Solubility Insoluble in water[2]Requires organic solvents for sample and standard preparation. Suitable for Reversed-Phase HPLC.
XLogP3-AA 2.5[2]A measure of lipophilicity, confirming its suitability for separation on non-polar stationary phases like C18.
UV Absorption Max absorption < 220 nm[2]The phenyl group provides a chromophore, allowing for UV detection. Wavelengths around 254 nm are often practical.

The Analytical Workflow: A Holistic Overview

A robust analytical process follows a structured, multi-stage workflow to ensure data integrity from sample receipt to final report. This generalized pathway is the backbone of any quantitative analysis performed under regulatory or quality-driven environments.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample_Login Sample Login & Integrity Check Method_Selection Method Selection (HPLC, GC-MS, UV) Sample_Login->Method_Selection Sample_Prep Sample Preparation (Weighing, Dissolution, Dilution) Method_Selection->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Sequence_Run Sequence Acquisition (Standards & Samples) Instrument_Setup->Sequence_Run Data_Processing Data Processing (Integration & Quantification) Sequence_Run->Data_Processing Review_Approval Data Review & Approval Data_Processing->Review_Approval Reporting Final Report Generation Review_Approval->Reporting

Caption: General workflow for quantitative analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its high resolution, reproducibility, and suitability for non-volatile or thermally sensitive compounds. Given N-Butylacetanilide's non-polar nature (XLogP3-AA of 2.5) and UV-absorbing phenyl group, RP-HPLC with a C18 stationary phase and UV detection is an ideal method for routine quality control and stability testing.[2] The separation is governed by hydrophobic interactions between the analyte and the stationary phase, with elution controlled by a polar mobile phase.

Detailed HPLC Protocol

A. Instrumentation & Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • N-Butylacetanilide reference standard (>99% purity).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • 0.45 µm membrane filters for solvent and sample filtration.

B. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase providing good retention and peak shape for this analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal elution and separation from potential impurities. Adjust ratio as needed for desired retention time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ 254 nmA common wavelength for aromatic compounds, offering good sensitivity and minimizing interference from many solvents.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

C. Standard & Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N-Butylacetanilide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain ~25 mg of N-Butylacetanilide into a 25 mL volumetric flask. Dissolve in Methanol, sonicate for 5 minutes, and dilute to volume. Further dilute with the mobile phase to bring the concentration within the calibration range (e.g., a target of 50 µg/mL).

  • Filtration: Filter all final solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow Start Prepare Mobile Phase (ACN:H2O) Prep_Standards Prepare Calibration Standards (Serial Dilution) Start->Prep_Standards Prep_Sample Prepare Sample (Weigh, Dissolve, Dilute) Start->Prep_Sample Filter Filter all Solutions (0.45 µm Syringe Filter) Prep_Standards->Filter Prep_Sample->Filter Load_Vials Load Vials into Autosampler Filter->Load_Vials Run_Sequence Run HPLC Sequence (Calibrate & Analyze) Load_Vials->Run_Sequence Process_Data Process Data (Integrate Peaks, Generate Curve) Run_Sequence->Process_Data End Report Result Process_Data->End

Caption: Step-by-step workflow for HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS offers unparalleled specificity and sensitivity. It is the gold standard for identifying and quantifying volatile and semi-volatile compounds in complex matrices. N-Butylacetanilide's boiling point of 281 °C makes it well-suited for GC analysis.[2] The mass spectrometer provides definitive structural confirmation based on the analyte's mass spectrum and fragmentation pattern, making this method ideal for trace-level analysis, impurity profiling, and confirmatory testing. PubChem lists existing GC-MS spectral data for this compound, confirming its compatibility with the technique.[2]

Detailed GC-MS Protocol

A. Instrumentation & Reagents

  • GC-MS system with an autosampler, split/splitless injector, and a mass selective detector (MSD).

  • N-Butylacetanilide reference standard (>99% purity).

  • GC-grade Dichloromethane (DCM) or Ethyl Acetate.

  • Ultra-high purity Helium as the carrier gas.

B. GC-MS Conditions

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column provides excellent general-purpose separation.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature gradient to separate the analyte from solvent and potential contaminants.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Full Scan (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification.Scan mode provides a full spectrum. SIM mode significantly increases sensitivity by monitoring specific ions.
SIM Ions Quantifier: 106; Qualifiers: 135, 43Based on the expected fragmentation pattern of N-Butylacetanilide (m/z 106 is a stable fragment).[2]

C. Standard & Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of N-Butylacetanilide into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock standard with Dichloromethane.

  • Sample Preparation: Prepare the sample as described in the HPLC section, but using a GC-compatible solvent like Dichloromethane for the final dilution to a target concentration within the calibration range.

GCMS_Workflow Start Prepare Standards & Samples in GC-compatible solvent Load_Vials Load Vials into GC Autosampler Start->Load_Vials Inject Inject into GC (Split/Splitless Inlet) Load_Vials->Inject Separate Separation on HP-5ms Column Inject->Separate Ionize Ionization in MS Source (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Scan or SIM Mode) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect Process Process Data (Extract Ion Chromatograms, Quantify) Detect->Process End Report Result Process->End

Caption: Step-by-step workflow for GC-MS analysis.

Method 3: UV-Visible Spectrophotometry

Expertise & Rationale: This classical technique offers a rapid and cost-effective means for quantification.[3] It operates on the Beer-Lambert law, which correlates absorbance with concentration. While it lacks the specificity of chromatographic methods, it is highly effective for analyzing pure substances or simple formulations where N-Butylacetanilide is the sole UV-absorbing species. This method is ideal for quick, in-process checks or for high-throughput screening where specificity is not a primary concern.

Detailed Spectrophotometry Protocol

A. Instrumentation & Reagents

  • Double-beam UV-Visible Spectrophotometer.

  • N-Butylacetanilide reference standard (>99% purity).

  • Spectroscopic grade Ethanol or Methanol.

  • Matched quartz cuvettes (1 cm path length).

B. Analytical Procedure

  • Solvent Selection: Use a solvent with a low UV cutoff, such as Ethanol or Methanol.

  • Determine λmax: Prepare a ~10 µg/mL solution of N-Butylacetanilide in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of N-Butylacetanilide into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standards: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock standard.

  • Calibration Curve Construction:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard.

    • Plot a graph of Absorbance vs. Concentration. The relationship should be linear with a correlation coefficient (r²) > 0.999.

  • Sample Analysis: Prepare a sample solution with a target concentration in the middle of the calibration range. Measure its absorbance and calculate the concentration using the linear regression equation from the calibration curve.

Protocol for Method Validation

Trustworthiness: A protocol is only as reliable as its validation. All analytical methods intended for QC purposes must be validated to prove their suitability for the intended application.[4] The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[5]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference by matrix, impurities, or degradants.Peak purity analysis (for HPLC), mass spectral confirmation (for GC-MS), analysis of placebo/blanks.
Linearity To confirm a proportional relationship between concentration and analytical signal over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
LOQ The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).The results should remain within the established precision criteria.

Summary and Method Selection Guide

The choice of method depends on a balance of analytical needs and available resources.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass confirmation)Low (Interference is common)
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)Low (µg/mL)
Application Routine QC, stability testing, formulation assay.Confirmatory analysis, impurity identification, trace analysis.Quick checks of pure materials, in-process controls.
Speed Moderate (10-15 min/sample)Slower (20-30 min/sample)Very Fast (<1 min/sample)
Cost/Complexity ModerateHighLow

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7051, Butylacetanilide.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61265, N-Butylacetamide.[Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11364, N-Methylacetanilide.[Link]

  • Reddy, G. R. et al. (2014). SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. International Journal of Research in Pharmacy and Chemistry. [Link]

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  • Toomula, N. et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Patel, Y. P. et al. (2011). A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

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Application Note: Quantitative Analysis of N-Butylacetanilide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated method for the identification and quantification of N-Butylacetanilide (CAS No. 91-49-6) using Gas Chromatography-Mass Spectrometry (GC-MS). N-Butylacetanilide is an organic compound with applications as an insect repellent.[1] The protocol herein provides a comprehensive workflow, from sample preparation to instrument parameters and data analysis, designed for researchers, quality control analysts, and professionals in drug development. The methodology emphasizes a structure-based understanding of the analyte's behavior during analysis, particularly its mass spectral fragmentation, to ensure confident identification.

Introduction

N-Butylacetanilide (C₁₂H₁₇NO) is a substituted acetanilide derivative.[2] Its accurate detection and quantification are crucial for formulation development, stability studies, and quality assurance in products where it is used. Gas Chromatography-Mass Spectrometry is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[3] The high boiling point of N-Butylacetanilide (281 °C) makes it amenable to GC analysis, provided appropriate temperature programming is employed.[4] This guide explains the causality behind key experimental choices, such as column selection and temperature ramping, and provides a proposed fragmentation pathway to aid in spectral interpretation.

Experimental Workflow

The analytical process follows a logical and streamlined progression from sample handling to final data interpretation. The workflow is designed to ensure reproducibility and accuracy.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Weighing Dissolution Dissolution in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Dilution Serial Dilution to Working Conc. (~10 µg/mL) Dissolution->Dilution Vialing Transfer to 2 mL GC Vial Dilution->Vialing Injection Autosampler Injection (1 µL) Vialing->Injection Separation GC: Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization MS: Electron Ionization (EI, 70 eV) Separation->Ionization Detection MS: Quadrupole Mass Filtering & Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) - Identify Retention Time (RT) Detection->TIC MassSpec Mass Spectrum Extraction - Compare with Reference/Library TIC->MassSpec Quant Quantification - Peak Area Integration vs. Cal Curve MassSpec->Quant Report Final Report Generation Quant->Report

Caption: High-level workflow for the GC-MS analysis of N-Butylacetanilide.

Materials and Methods

Reagents and Standards
  • N-Butylacetanilide analytical standard (>98% purity)

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol, HPLC or GC-grade

  • Helium (carrier gas), ultra-high purity (99.999%)

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is required. The system should be equipped with an autosampler for precision.

Component Specification Rationale
GC ColumnAgilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)The 5% phenyl-methylpolysiloxane stationary phase is a robust, low-bleed, non-polar phase suitable for a wide range of semi-volatile organic compounds like N-Butylacetanilide.[5]
Injection LinerSplitless, single taper glass wool linerA splitless injection ensures maximum transfer of the analyte onto the column, which is critical for trace analysis.[6] The glass wool aids in the volatilization of the sample.
Vials2 mL amber glass vials with PTFE-lined screw capsAmber glass protects potentially light-sensitive analytes, and PTFE-lined caps prevent contamination and analyte loss.[7]

Detailed Protocols

Standard and Sample Preparation

Causality: The goal of sample preparation is to dissolve the analyte in a solvent compatible with GC analysis and dilute it to a concentration within the linear range of the detector.[8] Volatile organic solvents like dichloromethane are ideal.[7] A concentration of approximately 10 µg/mL is recommended for a 1 µL splitless injection to avoid column overloading while ensuring adequate signal.[7]

Step-by-Step Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Butylacetanilide standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard (10 µg/mL): Transfer 100 µL of the stock solution into a new 10 mL volumetric flask. Dilute to the mark with dichloromethane. This will be your primary calibration standard.

  • Calibration Curve: Prepare a series of standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the stock solution. This is essential for quantitative analysis.[9]

  • Sample Preparation: If analyzing a solid sample, accurately weigh a known amount, dissolve it in dichloromethane, and dilute as necessary to fall within the calibration range. For liquid samples, a direct dilution may be possible.

  • Final Step: Transfer the final solutions into 2 mL autosampler vials for analysis.[7]

GC-MS Instrument Parameters

Causality: The instrument parameters are optimized to achieve good chromatographic separation (a sharp, symmetrical peak) and sensitive detection. The oven temperature program starts low to focus the analytes at the head of the column and then ramps up to elute the N-Butylacetanilide in a reasonable time. The MS is operated in Electron Ionization (EI) mode, a standard technique for creating reproducible fragmentation patterns for library matching.[10]

Parameter Setting Rationale
Gas Chromatograph
Inlet Temperature280 °CMust be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.[8]
Injection ModeSplitlessTo maximize sensitivity for quantitative analysis.[6]
Injection Volume1.0 µLA standard volume for modern capillary GC systems.
Carrier GasHeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, balancing analysis time and resolution.
Oven Program- Initial Temp: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: Hold at 280 °C for 5 minThe initial hold focuses the analyte band. The ramp rate is chosen to ensure elution as a sharp peak. The final hold cleans the column of any less volatile contaminants.[5]
Mass Spectrometer
Ion Source Temp.230 °CReduces the potential for analyte condensation within the source.
Transfer Line Temp.280 °CPrevents condensation of the analyte as it moves from the GC column to the MS source.
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible, fragment-rich spectra for structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which generates extensive and consistent fragmentation patterns found in spectral libraries.[11]
Mass Scan Range40 - 400 m/zCovers the molecular ion (m/z 191) and all expected fragments.
Scan Rate~2-3 scans/secProvides sufficient data points across the chromatographic peak for accurate quantification.

Results and Discussion

Chromatographic Performance

Under the conditions specified, N-Butylacetanilide is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible, serving as the primary identifier in the time domain.

Mass Spectrum and Fragmentation Analysis

The mass spectrum provides definitive structural confirmation. The molecular weight of N-Butylacetanilide is 191.27 g/mol .[4] Therefore, the molecular ion peak ([M]⁺˙) is expected at m/z 191 . The fragmentation pattern is a unique fingerprint of the molecule. Based on established principles of mass spectrometry, several key fragmentation pathways are proposed.[12]

Proposed Fragmentation Pathway:

The primary fragmentation mechanisms for N-Butylacetanilide upon electron ionization are expected to be alpha-cleavage and McLafferty rearrangement due to the presence of the N-butyl group and carbonyl functionality.

Caption: Proposed EI fragmentation pathway for N-Butylacetanilide (m/z 191).

  • m/z 148 ([M - C₃H₇]⁺): This significant fragment likely arises from alpha-cleavage, specifically the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain. This is a common fragmentation for N-alkyl compounds.

  • m/z 135 ([M - C₄H₈]⁺˙): A characteristic fragment resulting from a McLafferty rearrangement. A gamma-hydrogen from the butyl chain is transferred to the carbonyl oxygen, leading to the neutral loss of butene (C₄H₈). The resulting ion is the radical cation of acetanilide.

  • m/z 93 ([C₆H₅NH₂]⁺˙): The acetanilide ion (m/z 135) can further fragment by losing a molecule of ketene (CH₂=C=O, 42 Da) to form the aniline radical cation at m/z 93.

  • m/z 57 ([C₄H₉]⁺): This ion corresponds to the butyl cation, formed by cleavage of the bond between the nitrogen and the butyl group.

The relative abundance of these fragments should be used to confirm the identity of the analyte peak. The base peak (most abundant ion) is often a highly stable fragment, such as the ion at m/z 135 or 148.

Conclusion

The GC-MS method described provides a reliable and robust protocol for the analysis of N-Butylacetanilide. The combination of chromatographic retention time and the specific mass spectral fragmentation pattern allows for unambiguous identification and accurate quantification. This application note serves as a comprehensive guide for analysts, ensuring the generation of high-quality, defensible data in research and quality control environments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7051, Butylacetanilide. Retrieved from [Link]

  • Musenga, A., et al. (2020). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 44(8), 845–852. Available at: [Link]

  • Doc Brown's Science. (n.d.). Mass spectrum of butanal fragmentation pattern. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Musenga, A., et al. (2020). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. ResearchGate. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-butyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hunt, A. J., et al. (2016). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 18(18), 5047-5057. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • CDC. (2003). Esters: Method 1450. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • IntechOpen. (2012). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Do You Prepare A Sample For GC-MS? YouTube. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

N-Butylacetanilide (BuAA), a substituted aromatic amide, serves as a vital intermediate in various chemical syntheses and has historical use as an insect repellent. Accurate and precise quantification of BuAA is critical for quality control in manufacturing, for purity assessment in research settings, and for stability studies. This application note presents a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of N-Butylacetanilide.

The method is designed for ease of use, reproducibility, and compliance with international regulatory standards. As your Senior Application Scientist, this guide will not only provide a step-by-step protocol but will also delve into the scientific rationale behind the methodological choices, ensuring a deep understanding and facilitating seamless adoption and troubleshooting in your laboratory. The protocols for system suitability and method validation are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the integrity and reliability of the generated data[1][2].

The Scientific Basis: Causality in Method Design

A robust analytical method is built on a foundation of sound chemical principles. The choices made in developing this HPLC method for N-Butylacetanilide are deliberate and grounded in the physicochemical properties of the analyte.

The Principle of Separation: Reversed-Phase Chromatography

N-Butylacetanilide is a neutral molecule with significant non-polar character, evidenced by a calculated LogP of 2.5[3]. This inherent hydrophobicity makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Mechanism: In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. N-Butylacetanilide, being relatively non-polar, will preferentially interact with and adsorb to the non-polar stationary phase (in this case, a C18 alkyl chain). Its elution from the column is mediated by the organic component of the mobile phase (acetonitrile), which competes for interaction with the stationary phase and carries the analyte through the column. The primary retention mechanism is based on hydrophobic interactions[4]. Standard C18 columns are well-suited for robustly separating such neutral compounds[5].

Mobile Phase and Analyte Elution

The mobile phase is a critical component that dictates the retention time, resolution, and peak shape.

  • Composition: A binary mixture of Acetonitrile (ACN) and Water is selected. Acetonitrile is a premier organic solvent for RP-HPLC due to its low viscosity, complete miscibility with water, and a low UV cutoff wavelength (~190 nm), which minimizes background interference[6].

  • Isocratic Elution: An isocratic (constant composition) mobile phase is employed for simplicity, robustness, and reproducibility. This avoids the complexities of gradient systems, such as pump proportioning variability and column re-equilibration times, making it ideal for routine quality control applications. The recommended starting composition of 60:40 (ACN:Water) is based on the analyte's hydrophobicity, designed to provide a retention time that is sufficiently long for resolution from the solvent front but short enough for efficient analysis.

Detection Wavelength Selection

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity and specificity.

  • Chromophore Analysis: The key chromophore in N-Butylacetanilide is the N-phenylacetamide moiety. While some databases provide limited UV data, referencing the parent compound, acetanilide, is instructive. Acetanilide exhibits a maximum UV absorbance (λmax) at approximately 242 nm in alcohol[7]. Other substituted acetanilides also show strong absorbance in the 240-250 nm range.

  • Rationale for 245 nm: Based on this structural analogy, a detection wavelength of 245 nm is proposed. This wavelength offers a strategic advantage: it provides high sensitivity for the N-phenylacetamide chromophore while being sufficiently distant from the lower UV range (<220 nm) where solvent absorbance and baseline noise can compromise signal quality[8].

  • Experimental Verification: It is best practice to confirm the optimal wavelength experimentally. When using a Photodiode Array (PDA) detector, the UV spectrum of the N-Butylacetanilide peak should be recorded during an initial run to verify that 245 nm is at or near the absorbance maximum.

Experimental Workflow and Protocols

This section provides the detailed, step-by-step protocols necessary to implement this method.

Overall Analytical Workflow

The entire process, from sample handling to data reporting, follows a logical and systematic sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing reagents Mobile Phase & Diluent Preparation standards Standard Solution Preparation reagents->standards samples Sample Solution Preparation standards->samples startup HPLC System Startup & Equilibration samples->startup sst System Suitability Test (SST) startup->sst sst->startup If SST Fails (Troubleshoot) sequence Run Analytical Sequence sst->sequence If SST Passes integration Peak Integration & Quantification sequence->integration validation Verify SST & QC Results integration->validation report Generate Final Report validation->report

Caption: Overall workflow for the HPLC analysis of N-Butylacetanilide.

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a pumping system, degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or purified to >18 MΩ·cm.

    • N-Butylacetanilide Reference Standard (purity ≥98%).

  • Labware: Calibrated analytical balance, volumetric flasks (Class A), pipettes, autosampler vials.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time Approximately 10 minutes
Diluent Acetonitrile : Water (60:40, v/v) (Mobile Phase)
Protocol 1: Reagent and Standard Preparation
  • Mobile Phase/Diluent Preparation (1 L):

    • Carefully measure 600 mL of HPLC-grade Acetonitrile.

    • Measure 400 mL of HPLC-grade Water.

    • Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or online degassing.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of N-Butylacetanilide Reference Standard into a 25 mL Class A volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with Diluent. Mix well by inverting the flask multiple times.

  • Working Standard Solution (50 µg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 50 mL Class A volumetric flask.

    • Dilute to the mark with Diluent and mix thoroughly. This solution is the working standard for analysis.

  • Sample Preparation (Example):

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of N-Butylacetanilide into a 25 mL volumetric flask.

    • Follow the dissolution and dilution steps as described for the Standard Stock Solution to create a sample stock.

    • Perform a subsequent dilution analogous to the Working Standard Solution preparation to bring the final concentration into the validated range of the method (e.g., ~50 µg/mL).

Protocol 2: System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This protocol ensures that the system is operating within acceptable parameters. This is a mandatory step for regulatory compliance[9][10].

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • SST Injections: Make five (5) replicate injections of the Working Standard Solution (50 µg/mL).

  • Data Evaluation: Evaluate the data from the five replicate injections against the criteria in the table below.

SST ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and method suitability[9].
Precision (RSD) RSD of peak areas ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system[9].
Retention Time (RT) RSD of retention times typically ≤ 1.0%Indicates the stability of the pump and mobile phase composition.

The system is deemed suitable for analysis only if all criteria are met.

Method Validation Protocol (ICH Q2 R1)

The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose[1]. This protocol outlines the experiments required to validate the method according to ICH Q2(R1) guidelines[2].

Validation_Logic cluster_core Core Validation Parameters cluster_limit Limit Tests Specificity Specificity Validated Validated Method (Suitable for Intended Use) Specificity->Validated Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated LOQ->Validated Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision

Caption: Logical relationship of validation parameters per ICH Q2(R1).

Specificity

Inject the diluent (blank), a placebo (if applicable), and the Working Standard Solution. The blank and placebo injections should show no interfering peaks at the retention time of N-Butylacetanilide.

Linearity and Range
  • Preparation: Prepare a series of at least five calibration standards from the Standard Stock Solution. A suggested range is 80% to 120% of the working concentration (e.g., 40, 45, 50, 55, and 60 µg/mL)[1].

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Calculate the linear regression line and determine the correlation coefficient (r²).

    • Acceptance Criterion: r² ≥ 0.999.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
40
45
50
55
60
Accuracy (% Recovery)
  • Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of N-Butylacetanilide stock solution.

  • Analysis: Analyze the nine prepared samples.

  • Evaluation: Calculate the percentage recovery for each sample.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples and calculate the %RSD of the results.

    • Acceptance Criterion: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criterion: The cumulative %RSD for all 12 samples should be ≤ 2.0%.

References

  • Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 904, Acetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7051, Butylacetanilide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Separation Science. (n.d.). Reversed-Phase of Neutral Analytes. Retrieved from [Link]

  • Rumble, B. J., & Roberts, M. S. (1982). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Journal of Liquid Chromatography, 5(11), 2135-2146. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Mondal, S. et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography, 1(4), 5. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • El-Ghaffar, M. A. et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4907. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

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Application Notes & Protocols for the Extraction of N-Butylacetanilide from Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the extraction and analysis of N-Butylacetanilide from various environmental samples, including water, soil, and sediment. N-Butylacetanilide, a compound historically used as an insect repellent, can persist in the environment, necessitating robust and reliable analytical methodologies for its monitoring.[1] This guide is designed for researchers, environmental scientists, and analytical chemists, offering detailed protocols grounded in established analytical principles. We will explore the rationale behind procedural choices, from sample preparation to final analysis, and provide a framework for method validation to ensure data integrity and trustworthiness.

Introduction: N-Butylacetanilide in the Environment

N-Butylacetanilide (C12H17NO) is a substituted acetanilide that was primarily used as a repellent for insects like ticks and fleas, often through the impregnation of clothing.[1] While its production and use have declined, its potential presence in legacy contamination sites and its classification as harmful to aquatic life with long-lasting effects warrant its inclusion in environmental monitoring programs.[2] Understanding its physicochemical properties is paramount to developing effective extraction strategies.

Table 1: Physicochemical Properties of N-Butylacetanilide

PropertyValueSource
Molecular Weight191.27 g/mol [2]
AppearanceColorless to light yellow liquidInferred from general properties
Water SolubilityInsoluble[1]
LogP (Octanol-Water Partition Coeff.)2.5[1][2]
Boiling Point281 °C at 760 Torr[1]
Vapor PressureLow (indicative of semi-volatility)Inferred from high boiling point

The compound's high LogP value and insolubility in water indicate a strong affinity for organic matter and lipids.[1][2] This hydrophobicity dictates that in aqueous environments, it will likely partition into sediment, suspended solids, or biota. In terrestrial environments, it will bind to soil organic matter. Therefore, extraction methodologies must be capable of efficiently disrupting these matrix interactions to isolate the analyte.

Foundational Principles of Extraction for Environmental Samples

The goal of sample extraction is to quantitatively transfer the target analyte from a complex sample matrix into a simpler, clean solution suitable for instrumental analysis.[3][4] The choice of technique is governed by the analyte's properties, the sample matrix, and the desired level of sensitivity.

Choosing the Right Technique: A Logic-Driven Approach
  • For Water Samples: The primary challenge is isolating a non-polar analyte from a polar matrix.

    • Liquid-Liquid Extraction (LLE): A classic technique involving a water-immiscible organic solvent. The high LogP of N-Butylacetanilide ensures favorable partitioning into the organic phase. This method is robust but can be solvent and labor-intensive.

    • Solid-Phase Extraction (SPE): A more modern, efficient technique that uses a solid sorbent to retain the analyte. For N-Butylacetanilide, a non-polar sorbent like C18 is ideal, operating on the principle of hydrophobic interaction. SPE significantly reduces solvent consumption and can automate the process.[5]

  • For Soil & Sediment Samples: The analyte is bound to a solid matrix.

    • Soxhlet Extraction: A rigorous and exhaustive technique that uses continuous solvent reflux to extract the analyte.[3] It is considered a benchmark method for solid samples due to its high extraction efficiency, though it is time-consuming and requires significant solvent volumes.[6]

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A modern alternative that uses elevated temperatures and pressures to increase extraction efficiency and speed, dramatically reducing solvent use and time compared to Soxhlet.

    • Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and facilitate solvent penetration. It is faster than Soxhlet but may have variable efficiency depending on the matrix.[3]

The following protocols will focus on the most common and accessible methods: SPE for water and Soxhlet extraction for soils/sediments.

Experimental Protocols

Protocol 1: Extraction from Water Samples via Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of N-Butylacetanilide from non-filtered surface water or groundwater samples. The causality for using a C18 sorbent is its non-polar nature, which effectively retains the hydrophobic N-Butylacetanilide from the polar water matrix.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 1. Collect Water Sample (1L) Acidify 2. Acidify to pH < 2 (Optional) Sample->Acidify Spike 3. Add Surrogate/Internal Standard Acidify->Spike Condition 4. Condition Cartridge (Methanol -> Water) Spike->Condition Load 5. Load Sample (10-15 mL/min) Condition->Load Wash 6. Wash Cartridge (5-10% Methanol in Water) Load->Wash Dry 7. Dry Sorbent (Nitrogen Stream) Wash->Dry Elute 8. Elute Analyte (Dichloromethane or Ethyl Acetate) Dry->Elute Concentrate 9. Concentrate Eluate Elute->Concentrate Analyze 10. GC-MS Analysis Concentrate->Analyze

Caption: Workflow for N-Butylacetanilide extraction from water using SPE.

  • Sample Preparation:

    • Collect a 1-liter representative water sample in an amber glass bottle.

    • If microbial degradation is a concern, acidify the sample to pH < 2 with sulfuric acid. This step, however, is less critical for neutral compounds like N-Butylacetanilide.

    • Spike the sample with a known amount of a surrogate standard (e.g., d5-N-Butylacetanilide or a compound with similar chemical properties not expected in the sample) to monitor extraction efficiency.

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Causality: The methanol wets the non-polar C18 chains, and the water displaces the methanol, preparing the sorbent interface for the aqueous sample. Do not allow the sorbent to go dry at this stage.

  • Sample Loading:

    • Load the 1L water sample onto the cartridge at a steady flow rate of 10-15 mL/min.[7] Causality: A controlled flow rate ensures sufficient interaction time between the analyte and the sorbent for effective retention.

  • Cartridge Washing & Drying:

    • Wash the cartridge with 5 mL of a 5-10% methanol/water solution. Causality: This removes polar interferences that may have been weakly retained, without eluting the target analyte.

    • Dry the cartridge thoroughly by passing a stream of nitrogen or argon through it for at least 20 minutes. Causality: Removing residual water is critical for effective elution with a non-polar organic solvent and prevents issues during GC analysis.

  • Elution and Concentration:

    • Elute the N-Butylacetanilide from the cartridge using 2 x 5 mL aliquots of dichloromethane or ethyl acetate. Collect the eluate in a clean vial.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification just before analysis.

Protocol 2: Extraction from Soil/Sediment via Soxhlet Extraction

This protocol is a rigorous method for extracting N-Butylacetanilide from solid matrices. The choice of a non-polar to moderately polar solvent is based on the "like dissolves like" principle to effectively extract the analyte from the organic matter it is bound to.

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extract Soxhlet Extraction cluster_post Post-Extraction & Cleanup Sample 1. Homogenize & Air Dry Sample Sieve 2. Sieve Sample (<2mm) Sample->Sieve Spike 3. Spike with Surrogate Sieve->Spike Mix 4. Mix with Drying Agent (e.g., Anhydrous Sodium Sulfate) Spike->Mix Thimble 5. Place Sample in Thimble Mix->Thimble Extract 6. Extract with Solvent (e.g., Hexane/Acetone) for 16-24 hours Thimble->Extract Concentrate 7. Concentrate Extract Extract->Concentrate Cleanup 8. Cleanup (Optional) (e.g., Florisil or GPC) Concentrate->Cleanup FinalVol 9. Adjust to Final Volume Cleanup->FinalVol Analyze 10. GC-MS Analysis FinalVol->Analyze

Caption: Workflow for N-Butylacetanilide extraction from soil using Soxhlet.

  • Sample Preparation:

    • Homogenize the soil or sediment sample and air-dry it to a constant weight.

    • Sieve the sample to remove large debris, using a 2 mm mesh.

    • Weigh 10-20 g of the dried, sieved sample into a beaker.

    • Spike with a surrogate standard.

    • Mix the sample thoroughly with an equal amount of anhydrous sodium sulfate. Causality: This removes residual water, preventing it from interfering with the extraction solvent and forming clumps, thus ensuring efficient solvent percolation.

  • Soxhlet Extraction:

    • Place the sample mixture into a cellulose extraction thimble and place the thimble in the Soxhlet extractor.

    • Add 250-300 mL of a suitable solvent mixture (e.g., Hexane:Acetone 1:1 v/v) to the boiling flask. Causality: Hexane is non-polar and efficiently dissolves N-Butylacetanilide, while acetone has moderate polarity, helping to disrupt analyte-matrix interactions (especially with organic matter).

    • Extract for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

  • Concentration and Cleanup:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to approximately 5 mL using a rotary evaporator.

    • Cleanup (If Necessary): If the extract is highly colored or contains many interferences (e.g., lipids from high-organic content soil), a cleanup step using a Florisil or silica gel column may be required.

    • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique due to its excellent chromatographic separation and high selectivity and sensitivity for confirmation and quantification.[8][9]

Table 2: Typical GC-MS Operating Parameters

ParameterTypical SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessTo maximize the transfer of analyte onto the column for trace-level detection.
Injector Temp250 °CEnsures rapid volatilization of N-Butylacetanilide without thermal degradation.
ColumnDB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column that separates compounds based on boiling point, suitable for the semi-volatile N-Butylacetanilide.
Carrier GasHelium or Hydrogen, constant flow (~1.2 mL/min)Provides consistent retention times.
Oven Program60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature program designed to separate the analyte from solvent fronts and potential matrix interferences.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[10]
MS Source Temp230 °CStandard source temperature.
MS Quad Temp150 °CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)For quantification, monitor characteristic ions (e.g., m/z 134, 91, 77) to enhance sensitivity and selectivity. A full scan can be used for initial identification.

Method Validation: Ensuring Trustworthy Data

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical method is suitable for its intended purpose.[11][12] Key validation parameters should be assessed according to established guidelines.[13]

Table 3: Key Method Validation Parameters

ParameterDefinitionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Calibration curve with a coefficient of determination (r²) ≥ 0.995 over the expected concentration range.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Mean recovery of 70-120% for spiked matrix samples at low, medium, and high concentrations.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 20% for replicate spiked samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1, with acceptable precision and accuracy.

To perform validation, analyze a series of method blanks, matrix blanks, and matrix samples spiked at various concentrations across the desired reporting range.[14]

References

  • PubChem - National Institutes of Health. (n.d.). N-Butylacetamide. Retrieved from [Link]

  • Domanska, U., & Marciniak, A. (2012). Liquid-Liquid Extraction in Systems Containing Butanol and Ionic Liquids – A Review. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods for Di-n-butyl phthalate. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Butylacetanilide. Retrieved from [Link]

  • Lee, M. R., Hsiang, W. S., & Lin, Y. C. (2008). Solid phase microextraction procedure for the determination of alkylphenols in water by on-fiber derivatization with N-tert-butyl-dimethylsilyl-N-methyltrifluoroacetamide. Analytica Chimica Acta, 624(2), 259-266. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2014). n-Butyl Acetate Development Support Document. Retrieved from [Link]

  • Kim, J., Son, J., Lee, J., & Han, S. (2024). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection. Journal of Chromatography B, 1231, 124011. Retrieved from [Link]

  • Domanska, U., & Marciniak, A. (2012). LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW. Retrieved from [Link]

  • Krauss, M., & Hollender, J. (2019). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts, 21(11), 1834-1849. Retrieved from [Link]

  • 3M Environmental Laboratory. (2019). Validation of Analytical Methods. Retrieved from [Link]

  • Waters Corporation. (2023). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). n-Butyl acetate GC-MS (Non-derivatized). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Boumaza, A., et al. (2020). Solvent extraction and spectroscopy identification of bioactive compounds from medicinal shrub Tamarix gallica. Functional Foods in Health and Disease, 10(11), 456-464. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Dean, J. R. (2003). Methods for Environmental Trace Analysis. John Wiley & Sons.
  • ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. Retrieved from [Link]

  • Sottani, C., et al. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. International Journal of Environmental Research and Public Health, 19(24), 16738. Retrieved from [Link]

  • Al-Qaim, F. F., & Mjawel, K. (2014). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC With UV Detection. Journal of Chromatographic Science, 52(7), 640-644. Retrieved from [Link]

  • Kovačić, M., et al. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Retrieved from [Link]

  • Lab Manager Magazine. (2016). Validation of Analytical Methods. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 2(4), 168-173.
  • LCGC International. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). Acetanilide. Retrieved from [Link]

  • UMS GmbH. (n.d.). Soil water extraction methods. Retrieved from [Link]

  • Postigo, C., & Barceló, D. (2013). Analytical approaches of environmental sampling and sample preparation for pesticides analysis in environmental, food and biological samples. NATO Science for Peace and Security Series C: Environmental Security. Retrieved from [Link]

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Application Note & Protocol: A Framework for Efficacy Assessment of N-Butylacetanilide as a Tick Repellent

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The increasing prevalence of tick-borne diseases necessitates the development and rigorous validation of novel repellent compounds. N-Butylacetanilide, a compound historically noted for its repellent properties against various ectoparasites, presents a candidate for systematic evaluation against hematophagous ticks.[1][2][3] This document provides a comprehensive, structured protocol for assessing the efficacy of N-Butylacetanilide as a tick repellent, integrating established bioassay principles with a focus on reproducibility and scientific rigor. The methodologies outlined herein are designed to be adaptable for screening and validation, providing a self-validating framework through the inclusion of robust controls and clear evaluative criteria.

Scientific Rationale and Principle of Repellency Bioassays

The primary objective of a tick repellency bioassay is to quantify the ability of a chemical compound to disrupt a tick's natural host-seeking behavior.[4][5] Ticks employ a combination of sensory cues, including body heat, carbon dioxide, and volatile organic compounds, to locate a host—a behavior known as "questing".[4] An effective repellent interferes with these sensory pathways, causing the tick to move away from or avoid a treated surface.

This protocol employs a two-tiered approach:

  • Tier 1: In Vitro Bioassay (Vertical Climb Assay): This initial screening method provides a rapid and cost-effective assessment of repellency in a controlled laboratory setting, absent of direct host stimuli. It leverages the tick's innate negative geotaxis (upward climbing) to measure avoidance of a treated area.[6][7] This assay is crucial for determining dose-response relationships and for initial efficacy comparisons against standard repellents.

  • Tier 2: In Vivo Bioassay (Rodent Model): For promising candidates from in vitro screening, in vivo testing is essential to evaluate performance in the presence of host cues (e.g., body heat, odor). This phase provides a more realistic prediction of the repellent's practical effectiveness. Ethical considerations are paramount, and all procedures must adhere to institutional and national guidelines for animal welfare.

The validity of these assays hinges on the inclusion of negative controls (solvent-only) to establish a baseline tick response and positive controls (a repellent of known efficacy, such as DEET) to benchmark the performance of N-Butylacetanilide.[8][9]

Materials and Reagents

Test Substance and Controls
  • N-Butylacetanilide (NBA): ≥98% purity.

  • Positive Control: N,N-Diethyl-meta-toluamide (DEET), 20% solution.

  • Solvent/Negative Control: Ethanol (95%) or Acetone. The choice of solvent should be based on the solubility of NBA and its evaporation rate.

Biological Materials
  • Tick Species: Ixodes scapularis (Black-legged tick) nymphs are recommended due to their medical importance as vectors for Lyme disease.[10] Ticks should be pathogen-free, laboratory-reared, and of a consistent age and physiological state. They must be maintained at approximately 20-22°C and >85% relative humidity with a defined light:dark cycle to ensure vigor.[11][12]

Equipment and Consumables
  • For In Vitro Assay:

    • Glass rods or wooden dowels (approx. 15 cm length, 0.5 cm diameter).

    • Filter paper (Whatman No. 1 or equivalent).

    • Petri dishes or other suitable containers to hold the rods vertically.

    • Micropipettes and sterile tips.

    • Soft-tipped forceps for handling ticks.

    • Ventilated chamber or fume hood for treatment application and drying.

  • For In Vivo Assay:

    • Laboratory mice (e.g., Swiss Webster or C3H/HeN).

    • Electric clippers for hair removal.

    • Animal containment units designed for ectoparasite research.

    • Elizabethan collars to prevent grooming of the application site.

    • Anesthesia equipment and appropriate anesthetics.

    • Timer.

Experimental Workflow Overview

The overall process for evaluating N-Butylacetanilide's efficacy is depicted below. This workflow ensures a logical progression from initial preparation and controlled in vitro testing to more complex in vivo validation.

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening (Vertical Climb Assay) cluster_invivo Phase 3: In Vivo Validation (Rodent Model) cluster_eval Phase 4: Final Evaluation prep_solutions Prepare NBA & Control Solutions (e.g., 1-25% w/v) tick_acclimate Acclimate Ticks to Test Conditions apply_vitro Apply Solutions to Filter Paper on Rods prep_solutions->apply_vitro dry_vitro Air Dry Treated Rods apply_vitro->dry_vitro place_ticks_vitro Place Ticks at Base of Rod dry_vitro->place_ticks_vitro observe_vitro Observe & Record Tick Movement (e.g., 5 min) place_ticks_vitro->observe_vitro analyze_vitro Calculate Percent Repellency observe_vitro->analyze_vitro apply_vivo Apply Test Solution to Shaved Dorsal Area analyze_vitro->apply_vivo If Promising prep_animal Prepare & Anesthetize Rodent prep_animal->apply_vivo place_ticks_vivo Introduce Ticks to Treated Area apply_vivo->place_ticks_vivo observe_vivo Observe Tick Behavior (e.g., Attachment/Avoidance) place_ticks_vivo->observe_vivo analyze_vivo Calculate Protective Efficacy observe_vivo->analyze_vivo compare_data Compare NBA Efficacy vs. DEET & Negative Control analyze_vivo->compare_data dose_response Determine Dose-Response Relationship compare_data->dose_response report Report Findings dose_response->report

Caption: High-level workflow for N-Butylacetanilide tick repellent efficacy testing.

Detailed Protocol: In Vitro Vertical Climb Bioassay

This assay is adapted from standard methodologies used for screening repellents.[6][7] It quantifies the failure of ticks to cross a substance-treated barrier on a vertical surface.

4.1 Preparation of Test Rods

  • Cut filter paper into strips (e.g., 3 cm x 5 cm).

  • Create a 2 cm wide treatment band in the middle of each filter paper strip using a pencil to mark the boundaries.

  • Prepare serial dilutions of N-Butylacetanilide in the chosen solvent (e.g., 1%, 5%, 10%, 20% w/v). Also prepare a 20% DEET solution (positive control) and a solvent-only solution (negative control).

  • Using a micropipette, apply a precise volume of a test solution evenly onto the 2 cm band of a filter paper strip. The application rate should be standardized (e.g., 2 mg/cm²).

  • Wrap the treated paper around a glass rod or dowel, securing it with tape on the back.

  • Allow the rods to air dry in a fume hood for at least 30 minutes to ensure complete solvent evaporation.

  • Prepare a minimum of 5 replicate rods for each concentration and control.

4.2 Bioassay Procedure

  • Place the prepared rods in a vertical position within a Petri dish or holder.

  • Acclimate ticks to the ambient testing conditions (e.g., 22°C, 50% RH) for at least 15 minutes.

  • Using soft-tipped forceps, carefully place one active I. scapularis nymph at the base of a test rod, below the treated filter paper.

  • Start a timer and observe the tick's movement for a predefined period (e.g., 5 minutes).

  • Record the outcome for each tick as either:

    • Repelled: The tick fails to cross the treated line, remains in the lower untreated zone, or drops off the rod.

    • Not Repelled: The tick crosses the treated line into the upper untreated zone.

  • Use a new tick for each replicate to avoid behavioral bias.

4.3 Data Analysis

  • For each concentration and control, calculate the percentage of repellency using the following formula, which is a variation of Abbott's formula for correction against the control[13]:

    • Percent Repellency = [ (A - B) / A ] * 100

      • Where A is the percentage of ticks not repelled in the negative control group.

      • Where B is the percentage of ticks not repelled in the treated group.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests or Probit analysis) to determine significant differences between concentrations and controls and to calculate the EC₅₀ (Effective Concentration to repel 50% of ticks).

Detailed Protocol: In Vivo Rodent Model Bioassay

This protocol must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation. It evaluates the repellent's ability to prevent tick attachment on a live host.

5.1 Animal Preparation and Treatment Application

  • Anesthetize a laboratory mouse following the approved institutional protocol.

  • Carefully shave a small area (e.g., 2 cm x 2 cm) on the dorsal surface, between the shoulder blades, to ensure direct skin contact for both the repellent and the ticks.

  • Apply a standardized volume of the most effective N-Butylacetanilide concentration (determined from the in vitro assay) to the shaved area. Apply the solvent-only and 20% DEET solutions to separate cohorts of mice.

  • Fit the mouse with an Elizabethan collar to prevent ingestion of the test substance through grooming.

  • Allow the animal to fully recover from anesthesia in a clean cage. A minimum of 3-5 mice should be used for each treatment group.

5.2 Bioassay Procedure

  • Once the animal is fully mobile, introduce a set number of I. scapularis nymphs (e.g., 10) onto the treated dorsal area.

  • Observe the animal for a set period (e.g., 2 hours). Record the number of ticks that either drop off the host or remain on the host but fail to attach within the treated zone.

  • After the observation period, humanely euthanize the animal (if required by the protocol) and perform a thorough examination to count the number of attached ticks.

5.3 Data Analysis

  • Calculate the percent protective efficacy for each treatment group:

    • Percent Efficacy = [ (C - T) / C ] * 100

      • Where C is the mean number of attached ticks in the negative control group.

      • Where T is the mean number of attached ticks in the treated group.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the efficacy of N-Butylacetanilide to the negative and positive controls.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Repellency Data for N-Butylacetanilide against I. scapularis Nymphs

Treatment GroupConcentration (% w/v)No. of Ticks TestedNo. of Ticks RepelledPercent Repellency (%)
Negative Control0 (Solvent)50510%
N-Butylacetanilide1.0501836%
N-Butylacetanilide5.0503570%
N-Butylacetanilide10.0504692%
N-Butylacetanilide20.0504896%
Positive Control20.0 (DEET)504998%

Interpretation: The data would suggest a strong dose-dependent repellent effect of N-Butylacetanilide, with concentrations of 10% and higher showing efficacy comparable to the 20% DEET positive control in this assay.

Safety and Handling Precautions

N-Butylacetanilide is classified as moderately toxic and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling the compound. All applications and dilutions should be performed in a certified chemical fume hood. All animal procedures must be conducted in accordance with approved safety and ethical guidelines.

References

  • Butylacetanilide - CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • Insect Repellents. (2021). The Medical Letter on Drugs and Therapeutics. Retrieved from [Link]

  • N-BUTYL ACETATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. (n.d.). PubMed. Retrieved from [Link]

  • Testing Tick Repellent Effectiveness. (n.d.). EWU Digital Commons. Retrieved from [Link]

  • Ethyl butylacetylaminopropionate - Wikipedia. (n.d.). Retrieved from [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. (2023). Parasites & Vectors. Retrieved from [Link]

  • In vitro bioassays used in evaluating plant extracts for tick repellent and acaricidal properties: A critical review. (2018). PubMed. Retrieved from [Link]

  • Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestations in dogs and cats. (2001). European Medicines Agency. Retrieved from [Link]

  • Rearing Ixodes scapularis, the Black-legged Tick: Feeding Immature Stages on Mice. (2017). Journal of Visualized Experiments. Retrieved from [Link]

  • Test systems for tick repellents. (2004). ResearchGate. Retrieved from [Link]

  • In vitro bioassays used in evaluating plant extracts for tick repellent and acaricidal properties: A critical review. (n.d.). ResearchGate. Retrieved from [Link]

  • Insect Repellent N,N-diethylphenylacetamide: An Update. (n.d.). PubMed. Retrieved from [Link]

  • Time sequence for rearing I. scapularis in the laboratory. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. (2023). PubMed. Retrieved from [Link]

  • Tick Repellent Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Insect repellents: Components and risks. (n.d.). Poison Control. Retrieved from [Link]

  • Personal Insect Repellents and Minimum Risk Pesticides. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]

  • A Comprehensive Method on Black-legged Tick Larvae and Nymph Feeding on Mice to Study Lyme Disease Transmission and Acquisition. (2024). bioRxiv. Retrieved from [Link]

  • Defend Against Ticks Year-Round: The Top EPA-Approved Tick Repellents You Need to Know. (2024). Outdoor Illinois Journal. Retrieved from [Link]

  • Rearing Ixodes scapularis, the Black-legged Tick: Feeding Immature Stages on Mice. (2016). JoVE. Retrieved from [Link]

  • Efficacy testing of several Ixodes ricinus tick repellents: different results with different assays. (2013). PubMed. Retrieved from [Link]

  • Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). (n.d.). Cheméo. Retrieved from [Link]

  • Efficacy of unregulated minimum risk tick repellent products evaluated with Ixodes scapularis nymphs in a human skin bioassay. (2024). PubMed. Retrieved from [Link]

  • Laboratory Management of Mammalian Hosts for Ixodes scapularis-Host-Pathogen Interaction Studies. (2021). PubMed. Retrieved from [Link]

  • Setup for the four bioassay methods used to assess repellency toward... (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic Rodent Repellent Devices: A Review of Efficacy Test Protocols and Regulatory Actions. (1995). DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]

  • Ticks - Insect Services. (n.d.). Retrieved from [Link]

  • Tick Repellent. (2023). California Department of Public Health. Retrieved from [Link]

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Application Note: N-Butylacetanilide as an Internal Standard for Quantitative Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Imperative for Precision in Chromatography

In the landscape of pharmaceutical and biomedical research, the accurate quantification of analytes from complex matrices is paramount. Liquid and gas chromatography are powerful separation techniques, but they are susceptible to variations that can compromise data integrity. Analyte loss during sample preparation, minor fluctuations in injection volume, and signal suppression or enhancement in the detector (especially in mass spectrometry) are common sources of error.[1] The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, designed to correct for these unavoidable variations.[2]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control standard in a batch.[2] By calculating the ratio of the analyte's response to the IS's response, one can normalize for variations, thereby significantly improving the accuracy and precision of the results.[1] The ideal internal standard is chemically similar to the analyte, exhibits comparable behavior throughout the entire analytical process, but is chromatographically resolved from the analyte and any other matrix components.

This application note provides a comprehensive guide to the use of N-Butylacetanilide as an internal standard. We will explore its physicochemical properties, which make it an excellent candidate for the quantification of a wide range of small molecules, and provide detailed, field-proven protocols for its implementation in a validated HPLC workflow.

Physicochemical Profile of N-Butylacetanilide: A Strategic Choice

The selection of an internal standard is a critical decision in method development. N-Butylacetanilide (N-butyl-N-phenylacetamide) possesses a unique combination of properties that make it a versatile and reliable IS for the analysis of moderately polar to nonpolar compounds. Its acetanilide core provides a chromophore suitable for UV detection, while the N-butyl group imparts sufficient lipophilicity to mirror the extraction and chromatographic behavior of many drug candidates.

The key physicochemical properties are summarized below, providing the foundational data for method development.[3]

PropertyValueSignificance in Chromatography
Molecular Formula C₁₂H₁₇NOProvides the basis for its mass and structure.
Molecular Weight 191.27 g/mol Falls within the typical range for small molecule drugs.
Boiling Point 281 °CIndicates low volatility, suitable for both LC and GC applications.[3]
Melting Point 24.5 °CExists as a liquid at typical laboratory temperatures, simplifying preparation.[3]
Solubility Insoluble in waterDictates the use of organic solvents (e.g., methanol, acetonitrile, DMSO) for stock solutions and suggests it will partition well into organic phases during liquid-liquid or solid-phase extraction.[3]
Structure N-butyl-N-phenylacetamideThe amide functionality is generally stable under a range of pH conditions, and the phenyl group provides a strong UV chromophore.

The insolubility of N-Butylacetanilide in water is a crucial characteristic. It ensures that during sample preparation, such as protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate, the IS will remain in the organic phase along with many analytes of similar polarity, effectively tracking them through the process.

The Principle of Internal Standard Quantification

The quantification using an internal standard relies on the concept of the Relative Response Factor (RRF) . The fundamental assumption is that any physical loss or instrumental variation will affect the analyte and the internal standard to the same extent.[2] Therefore, the ratio of their peak areas remains constant for a given concentration.

A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the ratio of the analyte concentration to the constant IS concentration. The concentration of the analyte in an unknown sample is then determined by calculating its area ratio and interpolating from this calibration curve.

G cluster_0 Calibration Standards cluster_1 Chromatographic Analysis cluster_2 Data Processing Cal1 Analyte Conc 1 IS_Conc Fixed IS Conc Area_A1 Analyte Area 1 Cal1->Area_A1 Ratio_Conc Ratio (Analyte Conc / IS Conc) Cal1->Ratio_Conc Cal2 Analyte Conc 2 Area_A2 Analyte Area 2 Cal2->Area_A2 Cal2->Ratio_Conc CalN Analyte Conc N Area_AN Analyte Area N CalN->Area_AN CalN->Ratio_Conc Area_IS1 IS Area 1 IS_Conc->Area_IS1 Area_IS2 IS Area 2 IS_Conc->Area_IS2 Area_ISN IS Area N IS_Conc->Area_ISN IS_Conc->Ratio_Conc Ratio_Area Ratio (Analyte Area / IS Area) Area_A1->Ratio_Area Area_IS1->Ratio_Area Area_A2->Ratio_Area Area_IS2->Ratio_Area Area_AN->Ratio_Area Area_ISN->Ratio_Area Cal_Curve Calibration Curve y = mx + c Ratio_Conc->Cal_Curve X-axis Ratio_Area->Cal_Curve Y-axis Unknown_Result Calculate Unknown Conc Cal_Curve->Unknown_Result Unknown Unknown Sample + Fixed IS Conc Unknown_Area Analyte & IS Areas from Unknown Unknown->Unknown_Area Unknown_Area->Unknown_Result G start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is 1. Add 25 µL of IS Working Solution (10 µg/mL N-Butylacetanilide) start->add_is add_precip 2. Add 200 µL Acetonitrile (Protein Precipitation) add_is->add_precip vortex 3. Vortex for 1 minute add_precip->vortex centrifuge 4. Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer 5. Transfer Supernatant to a clean tube centrifuge->transfer evaporate 6. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute 7. Reconstitute in 100 µL of Mobile Phase evaporate->reconstitute inject End: Inject into HPLC System reconstitute->inject

Caption: Sample preparation workflow using N-Butylacetanilide IS.

4.4 Chromatographic Conditions The following conditions are a starting point and should be optimized for the specific analyte.

ParameterCondition
Instrument Agilent 1260 Infinity II LC or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 5 min; hold at 95% B for 2 min; return to 40% B for 1 min
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 240 nm
Expected Retention Analyte X: ~4.5 min; N-Butylacetanilide: ~5.2 min

Protocol for Method Validation

A method is only trustworthy if it is validated. [4]Validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines. 5.1 Specificity and Selectivity

  • Protocol: Analyze six different lots of blank human plasma. Process them through the sample preparation procedure and inject them.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Analyte X or N-Butylacetanilide.

5.2 Linearity

  • Protocol: Prepare and analyze a set of at least five calibration standards spanning the expected concentration range.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

5.3 Accuracy and Precision

  • Protocol: Prepare Quality Control (QC) samples at three concentrations (Low, Medium, High). Analyze five replicates of each QC level on three separate days (n=15 total per level).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ). [5] * Precision: The relative standard deviation (RSD) should not exceed 15% (20% for LLOQ). [5] 5.4 Stability

  • Protocol: Analyze QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term Stability: Stored at room temperature for 4-6 hours.

    • Post-Preparative Stability: Stored in the autosampler for 24 hours.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the baseline (freshly prepared) samples.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- & Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Intra- & Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentration within ±15% of nominal

Conclusion

N-Butylacetanilide is a robust and versatile internal standard for the quantitative analysis of small molecules in complex matrices. Its physicochemical properties allow it to effectively track analytes through extraction and chromatographic separation, correcting for potential errors and ensuring data integrity. By following the detailed protocols for method implementation and validation outlined in this note, researchers can develop highly accurate, precise, and reliable quantitative assays essential for drug development and scientific research.

References

  • ResearchGate. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • IOSR Journal of Pharmacy. (n.d.). A Review on Step-by-Step Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7051, Butylacetanilide. PubChem. [Link]

  • Patil, D. D., & More, H. N. (2023). Analytical method validation overview as per ICH Q2(R1). Journal of Drug Delivery and Therapeutics, 13(1), 350–355. [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • de Moraes, G. C., de Oliveira, M. F., & de Oliveira, M. A. L. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Revista da Associação Médica Brasileira, 69(8), e20230278. [Link]

Sources

Application Note: Formulation Strategies for the Controlled Release of N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive guide for the formulation and characterization of a controlled-release delivery system for N-Butylacetanilide, a hydrophobic active ingredient. Historically used as an insect repellent, extending the release profile of N-Butylacetanilide can significantly enhance its duration of action, reduce the need for frequent reapplication, and improve user compliance. We present a detailed protocol for the encapsulation of N-Butylacetanilide within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres using an oil-in-water (o/w) emulsion-solvent evaporation method. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into pre-formulation considerations, step-by-step manufacturing protocols, and essential analytical techniques for physicochemical characterization and in vitro release testing. The methodologies are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

N-Butylacetanilide: Properties and Applications

N-Butylacetanilide (N-butyl-N-phenylacetamide) is an organic compound with the molecular formula C12H17NO.[1] It has been primarily used as an effective repellent for controlling ticks and fleas, often applied by impregnating clothing.[1][2] A critical challenge in its application is its physicochemical nature; it is a hydrophobic molecule, practically insoluble in water, which dictates its formulation and delivery strategy.[1]

Rationale for Controlled Release

Developing a controlled-release formulation for N-Butylacetanilide offers several distinct advantages over conventional topical applications:

  • Prolonged Efficacy: A sustained release mechanism ensures a consistent and effective concentration of the active ingredient over an extended period, reducing the frequency of application.

  • Improved Safety Profile: By controlling the release rate, the systemic absorption of the compound can be minimized, potentially reducing any associated toxicities.

  • Enhanced User Compliance: A longer duration of action improves convenience and user adherence to repellent protocols.

  • Environmental Persistence: In agricultural or environmental applications, controlled release can prevent rapid washout and maintain efficacy.

Formulation Strategy: Biodegradable Polymeric Microspheres

To achieve these goals, we will focus on a matrix-based diffusion-and-erosion system. Specifically, we will use poly(lactic-co-glycolic acid) (PLGA), a biocompatible and biodegradable copolymer, to encapsulate N-Butylacetanilide.[3] PLGA is widely used in drug delivery because its degradation rate, and consequently the drug release profile, can be tailored by adjusting its molecular weight and the ratio of lactic acid to glycolic acid.[3][4] The chosen manufacturing method, oil-in-water (o/w) emulsion-solvent evaporation, is a robust and scalable technique for encapsulating hydrophobic active pharmaceutical ingredients (APIs) into polymeric microparticles.[5]

Pre-formulation Studies

Physicochemical Characterization of N-Butylacetanilide

A thorough understanding of the active ingredient's properties is fundamental to designing a stable and effective formulation.

PropertyValueSource
Molecular Formula C12H17NO[1]
Molecular Weight 191.27 g/mol [1]
Physical State Colorless Liquid / Low-Melting Solid[1]
Melting Point ~24.5 °C[1]
Boiling Point 281 °C at 760 mmHg[1]
Water Solubility Insoluble[1]
LogP (XLogP3-AA) 2.5[1]
Density 0.9912 g/cm³ at 20 °C[1]

The high LogP value and insolubility in water confirm the hydrophobic nature of N-Butylacetanilide, making it an ideal candidate for encapsulation within a hydrophobic polymer matrix via an o/w emulsion method.

Excipient Selection Rationale

The choice of excipients is critical to the performance and stability of the controlled-release system.

  • Polymer (PLGA): A 50:50 lactide-to-glycolide ratio is selected for this protocol as it provides a moderate degradation rate. The polymer matrix entraps the N-Butylacetanilide, and its release is governed by drug diffusion through the matrix and erosion of the polymer itself.[3]

  • Solvent (Dichloromethane, DCM): A volatile organic solvent with good solubility for both N-Butylacetanilide and PLGA is required. DCM is an excellent choice due to its low boiling point (39.6 °C), which facilitates its efficient removal during the evaporation step.

  • Aqueous Phase Stabilizer (Polyvinyl Alcohol, PVA): In an o/w emulsion, a surfactant is necessary to stabilize the dispersed oil droplets (DCM containing drug and polymer) in the continuous water phase. PVA is a common and effective stabilizer that prevents droplet coalescence during the formulation process.

Formulation Protocol: PLGA Microspheres via O/W Emulsion-Solvent Evaporation

Principle of the Method

This bottom-up approach involves dissolving the hydrophobic drug and the polymer in a water-immiscible organic solvent.[5] This "oil phase" is then emulsified in an aqueous solution containing a stabilizer to form fine droplets. The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and solidify around the drug, forming solid microspheres.

Materials and Equipment
  • N-Butylacetanilide

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM), HPLC grade

  • Polyvinyl Alcohol (PVA), 87-90% hydrolyzed

  • Deionized water

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer (Lyophilizer)

  • Glass beakers, volumetric flasks, and syringes

Step-by-Step Protocol
  • Prepare the Organic (Oil) Phase: a. Weigh 200 mg of PLGA and 50 mg of N-Butylacetanilide. b. Dissolve both components in 2 mL of Dichloromethane (DCM) in a glass vial. c. Vortex or sonicate briefly until a clear, homogenous solution is formed. This is the oil phase (O).

  • Prepare the Aqueous (Water) Phase: a. Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Heat gently on a stirrer plate to aid dissolution. b. Allow the solution to cool to room temperature. c. Measure 20 mL of the 1% PVA solution into a 50 mL beaker. This is the water phase (W).

  • Form the Emulsion: a. Place the beaker containing the aqueous phase on a magnetic stirrer set to a moderate speed. b. Draw the organic phase into a glass syringe. c. Submerge the tip of a high-shear homogenizer into the aqueous phase. d. Turn on the homogenizer to a high speed (e.g., 10,000 RPM). e. Slowly add the organic phase dropwise into the vortex of the stirring aqueous phase. f. Continue homogenization for 2-3 minutes to form a fine oil-in-water (o/w) emulsion. The solution should appear milky white.

  • Solvent Evaporation: a. Transfer the beaker with the emulsion to a magnetic stirrer and stir at a moderate speed (e.g., 300-400 RPM) at room temperature for at least 4 hours. b. Ensure the beaker is uncovered in a fume hood to allow for the complete evaporation of the DCM. This step solidifies the microspheres.

  • Washing and Collection: a. Transfer the microsphere suspension to centrifuge tubes. b. Centrifuge at 10,000 x g for 15 minutes. A pellet of microspheres should form at the bottom. c. Carefully decant the supernatant, which contains residual PVA. d. Re-suspend the pellet in deionized water and vortex to wash. e. Repeat the centrifugation and washing steps two more times to ensure complete removal of the stabilizer.

  • Lyophilization (Freeze-Drying): a. After the final wash, re-suspend the microsphere pellet in a small amount of deionized water. b. Freeze the suspension at -80 °C. c. Lyophilize the frozen sample for 48 hours until a dry, free-flowing powder is obtained. d. Store the final microsphere powder in a desiccator at 4 °C.

Workflow Diagram

G cluster_prep Phase Preparation cluster_process Core Process cluster_purify Purification & Drying A 1. Prepare Organic Phase (N-Butylacetanilide + PLGA in DCM) C 3. Emulsification (High-Shear Homogenization) A->C B 2. Prepare Aqueous Phase (1% PVA in Water) B->C D 4. Solvent Evaporation (Stirring for 4h to harden spheres) C->D E 5. Washing (Centrifugation x3) D->E F 6. Lyophilization (Freeze-Drying) E->F G Final Product (Dry Microsphere Powder) F->G

Caption: O/W Emulsion-Solvent Evaporation Workflow.

Characterization of N-Butylacetanilide Microspheres

Comprehensive characterization is essential to ensure the formulation meets the required quality attributes.[6] A variety of analytical techniques are employed to analyze the physical and chemical properties of the microspheres.[7][8][9]

Protocol: Particle Size and Morphology Analysis

Principle: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, shape, and size distribution of the microspheres.[8]

  • Mount a small amount of the lyophilized microsphere powder onto an aluminum stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Insert the stub into the SEM chamber.

  • Acquire images at various magnifications (e.g., 500x, 2000x, 5000x).

  • Use the SEM software's measurement tool to determine the diameter of at least 100 individual microspheres to calculate the average particle size and size distribution.

  • Expected Outcome: The microspheres should appear spherical with a smooth, non-porous surface. A narrow size distribution is desirable for consistent release kinetics.

Protocol: Determination of Drug Loading & Encapsulation Efficiency

Principle: This protocol quantifies the amount of N-Butylacetanilide successfully encapsulated within the microspheres.

  • Accurately weigh 10 mg of the lyophilized microspheres.

  • Dissolve the microspheres in 1 mL of DCM to break the polymer matrix.

  • Add 9 mL of a suitable solvent in which the drug is soluble but the polymer is not (e.g., Acetonitrile). This will precipitate the PLGA.

  • Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes to pellet the polymer.

  • Collect the supernatant containing the dissolved N-Butylacetanilide.

  • Analyze the concentration of N-Butylacetanilide in the supernatant using a validated HPLC-UV method.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

Protocol: Solid-State Characterization (DSC)

Principle: Differential Scanning Calorimetry (DSC) is used to investigate the physical state of the drug within the polymer matrix (i.e., whether it is crystalline or amorphously dispersed).[6]

  • Accurately weigh 3-5 mg of the microspheres into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. Use an empty, sealed pan as a reference.

  • Heat the sample under a nitrogen atmosphere from 20 °C to 200 °C at a rate of 10 °C/min.

  • Record the heat flow to generate a thermogram.

  • Interpretation: The absence of the characteristic melting peak of crystalline N-Butylacetanilide in the microsphere thermogram indicates that the drug is molecularly dispersed in an amorphous state within the PLGA matrix. This is often desirable for improved stability and release kinetics.

Data Summary Table

This table presents hypothetical data for different formulation batches to illustrate how changing a single parameter can affect the final product characteristics.

Formulation IDDrug:Polymer RatioParticle Size (μm)Drug Loading (%)Encapsulation Efficiency (%)
NBA-PLGA-011:45.2 ± 1.316.582.5
NBA-PLGA-021:84.8 ± 1.19.888.2
NBA-PLGA-031:26.1 ± 2.524.172.3

In Vitro Release Studies

Principles of In Vitro Release Testing for Hydrophobic Compounds

A key challenge in testing the release of hydrophobic compounds is maintaining "sink conditions," where the concentration of the drug in the release medium is kept well below its saturation solubility.[10] This ensures that the dissolution of the drug, rather than its solubility in the medium, is the rate-limiting step. For hydrophobic drugs, this is often achieved by using a large volume of release medium or by adding a surfactant.[11] The dialysis bag method is a common and effective technique for separating the formulation from the release medium, allowing for easy sampling.[12][13][14]

Protocol: In Vitro Release using Dialysis Method
  • Prepare Release Medium: Prepare Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% (v/v) Tween® 80 to ensure sink conditions.

  • Sample Preparation: a. Accurately weigh 20 mg of N-Butylacetanilide-loaded microspheres. b. Suspend the microspheres in 1 mL of the release medium. c. Transfer the suspension into a dialysis bag (e.g., with a Molecular Weight Cut-Off of 12-14 kDa). Securely clip both ends of the bag.

  • Release Study Setup: a. Place the sealed dialysis bag into a container with 100 mL of the release medium. b. Place the container in an incubator shaker set to 37 °C and 100 RPM.

  • Sampling: a. At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. b. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: a. Analyze the concentration of N-Butylacetanilide in each aliquot using a validated HPLC-UV method. b. Calculate the cumulative percentage of drug released at each time point.

Release Mechanism Diagram

G cluster_microsphere PLGA Microsphere cluster_medium Aqueous Release Medium a b c Released_Drug c->Released_Drug 1. Diffusion d e f g h i j k l m n o p center Polymer Matrix center->Released_Drug 2. Erosion caption Mechanisms of drug release from a PLGA matrix.

Caption: Dual mechanisms of controlled drug release.

Data Presentation: Cumulative Release Profile
Time (Hours)Cumulative Release (%) - NBA-PLGA-01
00
215.2
835.8
2460.5
4878.9
7289.1
9695.3

Conclusion

This application note details a robust and reproducible method for the formulation of N-Butylacetanilide into a controlled-release system using PLGA microspheres. By following the outlined protocols for formulation, characterization, and in vitro release testing, researchers can effectively develop and evaluate delivery systems for this and other hydrophobic active ingredients. The rationale provided for each step empowers scientists to troubleshoot and rationally modify the formulation parameters to achieve specific release profiles tailored to their desired application.

References

  • Di Colo, G. (1992). Controlled drug release from hydrophobic polymers. Biomaterials, 13(12), 850-856.

  • Ansari, M. J., et al. (2020). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Molecular Pharmaceutics, 17(9), 3495–3506. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7051, Butylacetanilide. [Link]

  • Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Acta Pharmaceutica, 56(3), 311–324. [Link]

  • Li, J., et al. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Pharmaceutics, 12(5), 448. [Link]

  • Walsh Medical Media. (n.d.). Analytical Approaches to Controlled-Release Formulations. [Link]

  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.

  • D'Addio, S. M., & Prud'homme, R. K. (2011). Determining drug release rates of hydrophobic compounds from nanocarriers. Journal of the Royal Society Interface, 8(64), 1567–1576. [Link]

  • Ibrić, S., & Djuriš, J. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. Current Pharmaceutical Analysis, 14(1), 2-11. [Link]

  • Desai, D., et al. (2005). Polymeric drug delivery system for hydrophobic drugs.
  • Ascendia Pharmaceutical Solutions. (n.d.). Controlled Release Formulation. [Link]

  • Karrout, R. (2016). How can I study the release of an hydrophobic drug in vitro?. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

  • Cuggino, J. C., et al. (2019). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Pharmaceutics, 11(12), 659. [Link]

  • Sharma, D., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology, 74, 103522. [Link]

  • D'Souza, S., et al. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(9), 1335. [Link]

  • Kumar, A. (2016). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. ResearchGate. [Link]

  • Nounou, M. M., et al. (2006). In vitro release of hydrophilic and hydrophobic drugs from liposomal dispersions and gels. Semantic Scholar. [Link]

Sources

Application Notes: N-Butylacetanilide Incorporation into Polymer Matrices for Controlled Release Applications

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Author: A Senior Application Scientist

Introduction

N-Butylacetanilide (NBA) is a compound recognized for its properties as an insect repellent, particularly effective against ticks and fleas.[1] The development of functional polymeric materials—where active compounds are integrated directly into a polymer matrix—offers a sophisticated method for creating products with long-lasting efficacy and controlled release characteristics. Incorporating NBA into polymer matrices transforms it from a transient topical application into an integral component of a material, providing sustained repellent action. This approach is paramount for applications such as durable textiles for outdoor or military use, specialty packaging, and long-lasting veterinary products.

This guide provides a detailed technical overview and actionable protocols for the incorporation of N-Butylacetanilide into common polymer matrices. We will explore two primary, industrially relevant methodologies: Melt Extrusion for thermoplastics and Solution Casting for film and coating applications. The causality behind experimental choices is emphasized, and each protocol is designed as a self-validating system, incorporating essential characterization and quality control steps.

Scientific Principles of Incorporation and Release

Mechanism of Action & Rationale for Incorporation

While the precise mechanism is a subject of ongoing research, N-Butylacetanilide is believed to function by disrupting an insect's host-seeking behavior, likely through olfactory or sensory interference, making the protected surface unattractive.[2][3] By physically entrapping NBA within a polymer, its release into the surrounding environment is governed by the physicochemical properties of the matrix itself. This leads to a significantly extended duration of action compared to surface sprays, reduces the need for reapplication, and minimizes direct skin contact with the active agent.

Polymer-Additive Compatibility

The success of incorporation hinges on the thermodynamic compatibility between N-Butylacetanilide and the selected polymer. A well-matched system will result in a homogeneous dispersion of the additive, preventing phase separation, exudation (leaching), and degradation of mechanical properties.

  • Causality of Selection: The choice of polymer is dictated by the end application's requirements (e.g., flexibility for films, strength for fibers) and the processing method. Thermoplastics like Low-Density Polyethylene (LDPE) and Polypropylene (PP) are ideal for melt extrusion due to their thermal stability and processability. Polymers like Polyvinyl Chloride (PVC) or Poly(methyl methacrylate) (PMMA) , which are soluble in common organic solvents, are excellent candidates for solution casting.[4]

Mechanisms of Controlled Release

The release of NBA from the polymer matrix is primarily a diffusion-controlled process.[5][6] Initially, NBA molecules at the surface of the polymer will volatilize. This creates a concentration gradient, driving molecules from the bulk of the polymer to migrate towards the surface to restore equilibrium. This process, often referred to as "blooming," sustains the repellent effect over time. The rate of release is governed by several factors:

  • Additive Concentration: Higher initial loading leads to a steeper concentration gradient and a faster initial release rate.

  • Polymer Crystallinity: Amorphous regions in a polymer allow for faster diffusion than highly crystalline regions.[7]

  • Temperature: Increased ambient temperature enhances the diffusion coefficient of the additive within the polymer, accelerating its release.

The following diagram illustrates the fundamental process of diffusion-driven release from a monolithic polymer matrix.

Caption: Diffusion-controlled release of NBA from a polymer matrix.

Experimental Workflow Overview

A successful project requires a systematic approach, from initial material selection through to final performance validation. This workflow ensures that the final composite material is well-characterized and meets the desired specifications.

Caption: General experimental workflow for creating and validating NBA-polymer composites.

Protocol 1: Incorporation via Melt Extrusion

Principle: This method is ideal for thermally stable polymers like polyethylene and polypropylene.[8] The polymer and additive are mixed in a molten state under high shear, ensuring excellent dispersion. This is the preferred method for producing pellets, fibers, and films at scale.

Rationale for Key Steps:

  • Masterbatch Preparation: Directly adding a small percentage of liquid NBA to the bulk polymer can result in poor mixing and screw slippage. A masterbatch (a concentrated mixture of NBA in the carrier polymer) ensures uniform distribution in the final product.

  • Temperature Profile: The extruder barrel temperature must be high enough to melt the polymer fully but low enough to prevent thermal degradation of the N-Butylacetanilide (Boiling Point: ~281°C).[9] A gradually increasing temperature profile is used to ensure gentle melting and mixing.[10]

Materials & Equipment:

  • Polymer resin (e.g., LDPE pellets), dried overnight at 60-80°C.

  • N-Butylacetanilide (purity >98%).

  • Twin-screw extruder with a pelletizing or film-casting die.

  • Gravimetric feeders.

  • Fume hood or adequate ventilation.

Step-by-Step Methodology:

  • Masterbatch Preparation (10% w/w): a. In a well-ventilated area, weigh 900g of dried LDPE pellets and 100g of N-Butylacetanilide. b. Combine in a high-intensity mixer or tumble blender until the NBA is well-adsorbed onto the pellets. c. Extrude this mixture using a slow screw speed and a moderate temperature profile (see Table 1) to create masterbatch pellets. Cool the strands in a water bath before pelletizing.

  • Final Product Extrusion (Targeting 1% w/w NBA): a. Set up two gravimetric feeders: one for the masterbatch pellets and one for the virgin (neat) LDPE pellets. b. Calibrate the feeders to deliver a ratio of 1 part masterbatch to 9 parts virgin polymer into the extruder throat. This is a "let-down" process. c. Set the extruder temperature profile and screw speed as specified in Table 1. Allow temperatures to stabilize for at least 30 minutes. d. Start the feeders and extruder. Discard the initial 5-10 minutes of extrudate to ensure the system has reached a steady state. e. Collect the final product (pellets, film, or fiber) after it has cooled.

Table 1: Example Melt Extrusion Parameters for LDPE/NBA Composite

ParameterMasterbatch (10%)Final Product (1%)Rationale
Zone 1 (Feed) 140°C150°CGentle initial heating to convey solids.
Zone 2 160°C170°CMelting and initial mixing.
Zone 3 175°C185°CEnsure complete melting and homogenization.
Zone 4 (Metering) 180°C190°CBuild pressure before the die.
Die 180°C190°CShapes the final extrudate.
Screw Speed 100 RPM200 RPMLower speed for high concentration to ensure mixing; higher for production.

Protocol 2: Incorporation via Solution Casting

Principle: This technique is suited for producing thin, high-quality films with excellent optical clarity and uniform thickness.[11][12] It is particularly useful for polymers that are not easily melt-processed or for incorporating heat-sensitive additives.[11]

Rationale for Key Steps:

  • Solvent Choice: A suitable solvent must dissolve both the polymer and N-Butylacetanilide to form a true, homogeneous solution (a "dope").[12] The solvent's volatility is critical; it must evaporate slowly and controllably to prevent the formation of defects like pinholes or a cloudy film.[13]

  • De-aeration: Air bubbles trapped in the viscous polymer solution will create voids in the final film.[12] Degassing the solution under vacuum is a critical quality control step.[14]

Materials & Equipment:

  • Polymer powder (e.g., PVC, PMMA).

  • N-Butylacetanilide (purity >98%).

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Magnetic stirrer and hotplate.

  • Glass casting plate and a casting knife (doctor blade).

  • Level, ventilated drying chamber or fume hood.

  • Vacuum desiccator for de-aeration.

Step-by-Step Methodology:

  • Dope Solution Preparation (15% polymer, 1% NBA relative to polymer): a. In a chemical fume hood, add 15g of PVC powder to 85 mL of THF in a sealed flask. b. Gently heat (to ~40°C) and stir until the polymer is completely dissolved. This may take several hours. c. Once dissolved, add 0.15g of N-Butylacetanilide to the solution. Continue stirring until fully homogeneous. d. Place the flask in a vacuum desiccator and apply a gentle vacuum to degas the solution until bubble formation ceases.

  • Film Casting: a. Place the clean, dry glass plate on a perfectly level surface. b. Set the casting knife gap to the desired thickness (e.g., 500 µm). c. Pour a pool of the dope solution in front of the casting knife. d. Draw the knife across the plate in a single, smooth, continuous motion to cast the film.

  • Drying: a. Place a cover over the cast film, slightly ajar, to allow for slow, controlled solvent evaporation. This prevents "skinning," where the surface dries too quickly and traps solvent underneath. b. Allow the film to dry in the fume hood for 12-24 hours at ambient temperature. c. For final solvent removal, place the film (still on the glass plate) in a vacuum oven at a mild temperature (e.g., 40-50°C) for an additional 4-6 hours. d. Carefully peel the dry film from the glass substrate.

Characterization and Validation Protocols

To ensure the successful incorporation of N-Butylacetanilide and to understand its effect on the polymer matrix, a suite of analytical techniques is required.[15][16]

Table 2: Self-Validating Characterization Techniques

TechniquePurpose & ProtocolExpected Outcome
FTIR Spectroscopy Verification of Presence: Analyze a sample of the composite film or pellet. The presence of NBA's characteristic peaks (e.g., C=O stretch from the amide group) confirms its incorporation.[15][17]Appearance of new absorption bands corresponding to NBA functional groups in the composite's spectrum compared to the virgin polymer.
Thermogravimetric Analysis (TGA) Quantification & Thermal Stability: Heat the sample under a controlled atmosphere. The weight loss step corresponding to the volatilization of NBA can be used to quantify its concentration.[15][18]A distinct weight loss event between ~200-300°C, prior to the polymer's main degradation, corresponding to the percentage of NBA incorporated.
Differential Scanning Calorimetry (DSC) Assess Miscibility & Morphology: Measure the heat flow into a sample as it is heated. Shifts in the glass transition temperature (Tg) or melting temperature (Tm) can indicate the plasticizing effect of the additive and its miscibility.[15][18]A potential decrease in the Tg of the polymer, suggesting the NBA is well-dispersed and acting as a plasticizer.
Scanning Electron Microscopy (SEM) Surface & Cross-Sectional Morphology: Image the surface and a freeze-fractured cross-section of the composite.[15]A smooth, featureless surface indicates good dispersion. Evidence of blooming may appear as surface deposits after aging.
Release Kinetics (Solvent Extraction) Performance Validation: Submerge a known mass of the composite in a suitable solvent (e.g., ethanol) at a constant temperature. At set time intervals, take an aliquot of the solvent and measure the NBA concentration using UV-Vis Spectroscopy or HPLC.[19]A release profile showing an initial burst followed by a sustained, slower release over an extended period, confirming the controlled-release mechanism.

Safety and Handling

  • N-Butylacetanilide is classified as causing severe skin burns and eye damage.[1][9] Always handle with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • All processing, especially melt extrusion and solution casting with volatile solvents, must be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of fumes or vapors.[20][21]

  • Consult the Safety Data Sheet (SDS) for N-Butylacetanilide and all polymers and solvents before beginning any work.[20][21]

References

  • National Center for Biotechnology Information. (n.d.). Butylacetanilide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CA2621780C - Method for addition of additives into a polymer melt.
  • Scientific Research Publishing. (n.d.). Incorporation of Acetoacetanilide Crystals in Host PMMA Polymer Matrix and Characterizations of the Hybrid Composite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • MDPI. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Poly( N -isopropylacrylamide-co- N - tert -butylacrylamide)- grafted hyaluronan as an injectable and self-assembling scaffold for cartilage tissue engineering. Retrieved from [Link]

  • Park, K. (n.d.). MECHANISMS OF CONTROLLED RELEASE. Kinam Park. Retrieved from [Link]

  • MDPI. (2023). Material Extrusion Additive Manufacturing with Polyethylene Vitrimers. Retrieved from [Link]

  • Carestream. (2015). Using Polymer Solution Casting to Deliver High-Quality Films. Tollcoating by Carestream. Retrieved from [Link]

  • Wiley Online Library. (2001). Modeling the role of stabilizing additives during melt recycling of high‐density polyethylene. Journal of Applied Polymer Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Branched Amphiphilic Polylactides as a Polymer Matrix Component for Biodegradable Implants. PubMed Central. Retrieved from [Link]

  • MDDI Online. (n.d.). Polymers in Controlled Drug Delivery. Retrieved from [Link]

  • Intertek. (n.d.). Additives Analysis for Polymers and Plastics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insect Repellent N,N-diethylphenylacetamide: An Update. PubMed. Retrieved from [Link]

  • 3devo. (2024). HDPE: Combining with Additives and Polymers for Better Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Retrieved from [Link]

  • Google Patents. (n.d.). CN1669765A - Solution casting method for producing film.
  • ResearchGate. (n.d.). Polymer blends for controlled release coatings | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Polymeric Composite Matrix with High Biobased Content as Pharmaceutically Relevant Molecular Encapsulation and Release Platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl butylacetylaminopropionate. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetanilide. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Polymers as Matrices for Drug Delivery Applications. Retrieved from [Link]

  • PLOS. (n.d.). Mode of Action of the Natural Insecticide, Decaleside Involves Sodium Pump Inhibition. PLOS ONE. Retrieved from [Link]

  • IIP Series. (n.d.). POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • ECETOC. (n.d.). Additives in Polymers: Focus on Polyethylene. Retrieved from [Link]

  • Plastics Engineering. (2025). Polymer Solution Casting: A Tool for Advanced Medical Applications. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) SOLUTION CATING OF POLYMER FILM. Retrieved from [Link]

  • Society of Vacuum Coaters. (n.d.). Solvent Film Casting—A Versatile Technology for Specialty Films. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methylacetanilide. Retrieved from [Link]

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Application and Protocol Guide: Experimental Design for Studying N-Butylacetanilide Insect Repellent Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the insect repellent activity of N-Butylacetanilide. It outlines the foundational principles of insect repellency, detailed protocols for key laboratory assays, and a framework for data analysis and interpretation. The protocols are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's efficacy.

Introduction: Understanding N-Butylacetanilide and Insect Repellency

N-Butylacetanilide is a compound that has been investigated for its insect repellent properties, particularly against ticks and fleas.[1] Like many repellents, its precise mechanism of action is a subject of ongoing research, but it is broadly understood to function by disrupting an insect's ability to locate a host.[2] This is often achieved by creating an unpleasant sensory impact for the insect.[2] The effectiveness of a repellent is typically quantified by its ability to prevent insect landings and bites over a specific period.

The development and validation of any insect repellent require a systematic and multi-faceted experimental approach. This guide will detail the critical assays and considerations for a robust evaluation of N-Butylacetanilide's repellent activity, drawing upon established guidelines from regulatory bodies such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[3][4][5]

Foundational Knowledge: The Science of Insect Repellency

An insect's ability to find a host is a complex process mediated by its olfactory system. Repellents can interfere with this process through several proposed mechanisms[6][7]:

  • Activation of Aversive Receptors: The repellent molecule binds to and activates olfactory receptors that trigger an avoidance response in the insect.[7]

  • Inhibition of Attractant Receptors: The repellent molecule blocks the olfactory receptors that normally detect host cues (like carbon dioxide and skin odors), rendering the insect "blind" to the host's presence.[6][7]

  • Non-specific Receptor Activation: Some compounds may activate a broad range of olfactory receptors, creating a confusing sensory signal that disrupts host-seeking behavior.[7]

  • Contact Repellency: The compound may act upon contact, deterring feeding behaviors like probing and biting.[8]

A comprehensive study of N-Butylacetanilide should aim to elucidate which of these mechanisms, or combination thereof, are at play.

Experimental Workflow: A Step-by-Step Approach

A logical progression of experiments is crucial for a thorough evaluation. The following workflow provides a structured approach, from initial screening to more complex behavioral assays.

Experimental Workflow for N-Butylacetanilide Repellent Activity Experimental Workflow for N-Butylacetanilide Repellent Activity cluster_0 Phase 1: In Vitro & Behavioral Screening cluster_1 Phase 2: Contact Repellency & Efficacy cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation (N-Butylacetanilide solutions) B Y-Tube Olfactometer Assay (Spatial Repellency) A->B Test spatial repellency C Excito-Repellency Chamber Assay (Escape Response) A->C Assess escape behavior D Arm-in-Cage Test (Complete Protection Time) B->D Proceed if spatial repellency is confirmed C->D Corroborate with contact repellency F Quantitative Data Analysis (PE, CPT, etc.) D->F Calculate efficacy metrics E Feeding Assay (Artificial Feeder) E->F Quantify feeding inhibition G Mechanistic Interpretation F->G Synthesize results

Caption: A generalized workflow for the evaluation of N-Butylacetanilide's insect repellent activity.

Detailed Protocols

General Considerations for All Assays
  • Insect Species: The choice of insect species is critical and should be relevant to the intended application of the repellent. Common choices include Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus for mosquito studies, and various species of ticks and fleas for other applications.

  • Insect Rearing: Standardized rearing conditions are essential for reproducible results. This includes maintaining a consistent temperature (e.g., 27 ± 2 °C), relative humidity (e.g., 80 ± 10%), and photoperiod (e.g., 12h light: 12h dark).[9]

  • Ethical Considerations: When using human volunteers for assays like the arm-in-cage test, strict adherence to ethical guidelines is paramount. This includes obtaining informed consent and ensuring the safety of the participants. Acute toxicity data for the repellent should be reviewed prior to human testing.[4]

Protocol 1: Y-Tube Olfactometer Assay for Spatial Repellency

Objective: To determine if N-Butylacetanilide exhibits spatial repellency by assessing its ability to prevent insects from moving towards an attractant.[8][10][11]

Materials:

  • Y-tube olfactometer

  • Air pump and flow meter

  • Charcoal-filtered and humidified air source

  • Test cages for holding insects

  • N-Butylacetanilide solutions of varying concentrations

  • Solvent control (e.g., ethanol, acetone)

  • Attractant source (e.g., human hand, CO2)

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect one arm to a clean air source and the other to an air source that will pass over the test substance.

  • Acclimatization: Introduce a cohort of 20-25 non-blood-fed female insects (5-8 days old) into the base of the Y-tube and allow them to acclimate for a specified period (e.g., 1 minute).

  • Treatment Application: Apply a known concentration of N-Butylacetanilide solution to a filter paper and place it in the designated olfactometer arm. A solvent-treated filter paper should be used in the other arm as a control.

  • Attractant Presentation: Present the attractant (e.g., a human hand) at the end of both arms to stimulate a response.

  • Data Collection: Release the insects and record the number that move into each arm of the Y-tube after a set time (e.g., 5 minutes).

  • Replication: Repeat the experiment multiple times, alternating the arms containing the treatment and control to avoid positional bias.

Data Analysis: The Repellency Index (RI) can be calculated as: RI (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects in the control arm and Nt is the number of insects in the treatment arm.

Protocol 2: Arm-in-Cage Test for Contact Repellency and Protection Time

Objective: To evaluate the efficacy of a topical N-Butylacetanilide formulation by measuring the Complete Protection Time (CPT) against insect bites on a human volunteer.[3][12][13][14]

Materials:

  • Test cage (e.g., 40x40x40 cm) containing 200 host-seeking female mosquitoes.[3][14]

  • N-Butylacetanilide formulation (e.g., lotion, spray)

  • Control formulation (placebo)

  • Protective sleeve with a standardized exposure area (e.g., 3x10 cm)

  • Timer

Procedure:

  • Volunteer Preparation: A volunteer's forearm is washed with unscented soap and rinsed thoroughly. The protective sleeve is worn, exposing a defined area of skin.

  • Repellent Application: A standardized amount of the N-Butylacetanilide formulation is applied evenly to the exposed skin. The other arm can be used as a control or for testing a different formulation.

  • Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[3]

  • Observation: The number of mosquito landings and bites are recorded during each exposure period.

  • Endpoint: The test is concluded when the first confirmed bite occurs (one bite followed by another within a specified time).[14] The time from application to the first confirmed bite is the Complete Protection Time (CPT).[13]

Data Analysis: The primary endpoint is the mean CPT across multiple volunteers. A longer CPT indicates higher efficacy.[3]

Putative Signaling Pathway of Insect Repellent Action

The interaction of a repellent like N-Butylacetanilide with the insect's olfactory system is a complex process. The following diagram illustrates a generalized putative signaling pathway.

Putative Insect Repellent Signaling Pathway Putative Insect Repellent Signaling Pathway cluster_0 External Environment cluster_1 Olfactory Sensory Neuron cluster_2 Central Nervous System Repellent N-Butylacetanilide Molecules OR Odorant Receptor (OR) / Ionotropic Receptor (IR) Repellent->OR Binding Orco Odorant Receptor Co-receptor (Orco) OR->Orco Association GPCR G-protein Signaling Cascade OR->GPCR Activation IonChannel Ion Channel Activation/Modulation GPCR->IonChannel Signal Transduction Depolarization Membrane Depolarization IonChannel->Depolarization AntennalLobe Antennal Lobe (Glomeruli) Depolarization->AntennalLobe Action Potential Brain Higher Brain Centers (Mushroom Body / Lateral Horn) AntennalLobe->Brain Signal Processing Behavior Aversive Behavior (Avoidance) Brain->Behavior Behavioral Output

Sources

Troubleshooting & Optimization

Technical Support Center: N-Butylacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Butylacetanilide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the causality behind a successful synthesis, ensuring a robust and reproducible workflow.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of N-Butylacetanilide is a classic example of N-acylation, specifically, the acetylation of a secondary amine (N-butylaniline) using acetic anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for diagnosing issues related to reactivity and side-product formation.

Overall Reaction Scheme:

Mechanism: Nucleophilic Acyl Substitution

The core of this reaction involves the nitrogen atom of N-butylaniline, acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the most stable leaving group—an acetate ion—which subsequently gets protonated by the proton lost from the nitrogen to form acetic acid as a byproduct.[1]

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products N_Butylaniline N-Butylaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate (Unstable) N_Butylaniline->Tetrahedral_Intermediate 1. Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Tetrahedral_Intermediate N_Butylacetanilide N-Butylacetanilide Tetrahedral_Intermediate->N_Butylacetanilide 2. Collapse & Leaving    Group Expulsion Acetic_Acid Acetic Acid (Byproduct) Tetrahedral_Intermediate->Acetic_Acid

Caption: Reaction mechanism for N-Butylacetanilide synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of each reagent in this synthesis?

  • N-Butylaniline: This is your substrate and the source of the amine that will be acylated. The purity of this starting material is critical for achieving a high yield and clean product.

  • Acetic Anhydride: This is the acylating agent. It provides the acetyl group (-COCH₃) that is transferred to the nitrogen of N-butylaniline. It is often used in slight excess to ensure the complete conversion of the starting amine.

  • (Optional) Sodium Acetate: In some procedures, particularly with primary amines like aniline, sodium acetate is added as a mild base.[2] It deprotonates the ammonium intermediate formed, regenerating the nucleophilic amine and driving the reaction to completion. For N-butylaniline (a secondary amine), its inclusion can still be beneficial to neutralize the acetic acid byproduct, though the reaction often proceeds well without it.

Q2: How critical is temperature control during the reaction?

Temperature control is a key parameter for success. While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of reactants or products, resulting in a discolored and impure final product. A common approach is to heat the reaction moderately (e.g., 70°C) for a set period to ensure completion.[3]

Q3: What are the expected physical properties of pure N-Butylacetanilide?

Knowing the properties of your target compound is essential for confirming its identity and purity.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[4]
Molecular Weight 191.27 g/mol PubChem[4]
Appearance Colorless liquid or solidPubChem[4]
Melting Point 24.5 °CPubChem[4]
Boiling Point 281 °C at 760 mmHgPubChem[4]
Solubility Insoluble in waterPubChem[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting material (N-butylaniline) in one lane and the reaction mixture in another. The product, N-Butylacetanilide, is more polar than the starting amine and will have a lower Rf value. The reaction is complete when the spot corresponding to N-butylaniline is no longer visible in the reaction mixture lane.

Section 3: Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Troubleshooting Workflow Start Experiment Complete Check_Yield Check Yield & Purity Start->Check_Yield Low_Yield Problem: Low Yield Check_Yield->Low_Yield Yield < 85% Impure_Product Problem: Impure Product Check_Yield->Impure_Product Oily/Discolored/ Wrong MP Success Successful Synthesis Check_Yield->Success High Yield & Purity Reagent_Quality Verify Reagent Purity (Anhydride, Amine) Low_Yield->Reagent_Quality Investigate Cause TLC_Analysis Analyze by TLC Impure_Product->TLC_Analysis Investigate Cause Stoichiometry Check Stoichiometry (Excess Anhydride?) Reagent_Quality->Stoichiometry If OK Conditions Optimize Conditions (Temp, Time) Stoichiometry->Conditions If OK Unreacted_SM Unreacted Starting Material TLC_Analysis->Unreacted_SM SM Spot Present Side_Products Unknown Spots (Side Products) TLC_Analysis->Side_Products Other Spots Improve_Workup Improve Work-up (Washing, Extraction) Unreacted_SM->Improve_Workup Recrystallize Recrystallize Product Side_Products->Recrystallize Improve_Workup->Recrystallize

Caption: A decision-making workflow for troubleshooting common issues.

Problem 1: The reaction resulted in a very low yield or no product at all.

  • Issue: Purity and Stoichiometry of Reagents.

    • Causality: Acetic anhydride is highly susceptible to hydrolysis if exposed to atmospheric moisture, converting it to acetic acid, which is unreactive as an acetylating agent under these conditions. Similarly, impurities in the N-butylaniline starting material will lead to a lower-than-expected yield. An incorrect molar ratio, especially not having a slight excess of acetic anhydride, can result in incomplete conversion.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of acetic anhydride or purify it by distillation if necessary. Ensure your N-butylaniline is of high purity.

      • Check Calculations: Double-check your molar calculations. It is common practice to use a slight excess (1.1 to 1.5 equivalents) of acetic anhydride to drive the reaction to completion.

  • Issue: Inadequate Reaction Conditions.

    • Causality: The N-acylation reaction requires a certain activation energy. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.

    • Solution:

      • Temperature: Ensure the reaction mixture reaches the target temperature (e.g., 70°C) and is maintained there.[3]

      • Reaction Time: Allow the reaction to proceed for the recommended time (e.g., 1 hour).[3] Monitor by TLC until the starting amine is consumed.

Problem 2: The final product is an oil, discolored, or has a broad melting point range.

  • Issue: Presence of Unreacted Starting Materials or Byproducts.

    • Causality: An oily or low-melting-point product often indicates the presence of unreacted N-butylaniline or residual acetic acid. Acetic acid is a corrosive byproduct that must be thoroughly removed.

    • Solution: Effective Work-up.

      • Quenching: After the reaction is complete, pour the mixture into ice-water. This precipitates the organic product and helps to hydrolyze any remaining acetic anhydride.[3]

      • Neutralization: Wash the crude product with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This step is crucial for neutralizing and removing the acetic acid byproduct.

      • Water Wash: Follow with a water wash to remove any remaining inorganic salts.

  • Issue: Ineffective Purification.

    • Causality: Even after a proper work-up, minor impurities can remain, leading to discoloration or a poor melting point. Recrystallization is a powerful technique for purifying solid organic compounds.

    • Solution: Optimized Recrystallization.

      • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-Butylacetanilide, ethanol or an ethanol-water mixture is often effective.[3]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to form pure crystals. Cool further in an ice bath to maximize recovery, then collect the crystals by vacuum filtration.[2]

Section 4: Standard Experimental Protocol

This protocol synthesizes best practices for achieving a high yield of N-Butylacetanilide.

Reagents & Equipment:

  • N-Butylaniline

  • Acetic Anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Ice bath

  • Buchner funnel and vacuum flask

  • Recrystallization solvents (e.g., ethanol)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 150 g of 4-n-butylaniline with 300 ml of acetic anhydride.[3]

  • Heating: Heat the mixture to 70°C and maintain this temperature for 1 hour with continuous stirring.[3]

  • Cooling & Precipitation: After 1 hour, cool the reaction mixture to 10°C in an ice bath.[3]

  • Work-up: Pour the cooled reaction mixture into a large beaker containing approximately 4 liters of an ice-water slurry while stirring vigorously. A solid product should precipitate.[3]

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.[3]

  • Purification: Purify the crude product by recrystallization from ethanol.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) to obtain the final N-Butylacetanilide product.[3]

References

  • n-BUTYLACETYLENE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-n-butyl-acetanilide. PrepChem.com. Available at: [Link]

  • Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. Available at: [Link].

  • n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves. (PDF) ResearchGate. Available at: [Link]

  • Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. MDPI. Available at: [Link]

  • Butylacetanilide | C12H17NO | CID 7051. PubChem - NIH. Available at: [Link]

  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. (2021-08-16). Available at: [Link]

  • 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-.* Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. (2020-11-20). Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Acetamide, N-butyl-N-phenyl-. NIST WebBook. Available at: [Link]

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Technical Support Center: N-Butylacetanilide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of N-Butylacetanilide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the purification of this compound.

I. Understanding N-Butylacetanilide and Its Impurities

N-Butylacetanilide is a tertiary amide synthesized typically through the N-alkylation of acetanilide with a butyl halide (e.g., butyl bromide) in the presence of a base.[1] Understanding the potential impurities from this synthesis is the cornerstone of developing an effective purification strategy.

Common Impurities:

  • Unreacted Acetanilide: Incomplete alkylation will leave residual starting material.

  • Over-alkylation Products: While less common for secondary amides, the potential for further reaction on the aromatic ring exists under harsh conditions.

  • Butyl Halide: Excess alkylating agent may remain.

  • Byproducts of Butyl Halide: Elimination reactions of the butyl halide can lead to butene and butanol.

  • Hydrolysis Products: N-Butylacetanilide can hydrolyze back to N-butylaniline and acetic acid if exposed to strong acidic or basic conditions, especially at elevated temperatures.[2]

  • Solvent and Base Residues: Residual solvents and the base used in the synthesis can also be present.

II. Purification Strategy Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. Below is a comparative overview of the most common techniques.

Technique Principle Best For Removing Advantages Challenges
Recrystallization Differential solubility at varying temperatures.Unreacted starting materials, some byproducts.Cost-effective, scalable, can yield high purity.Finding a suitable solvent, potential for oiling out, product loss in mother liquor.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Solvents, lower boiling point impurities, non-volatile residues.Effective for thermally sensitive compounds, good for large scales.Requires specialized equipment, potential for decomposition at high temperatures, difficult to separate compounds with close boiling points.
Column Chromatography Differential partitioning between a stationary and mobile phase.A wide range of impurities, including those with similar polarities.High resolution, adaptable to various compound types.Can be time-consuming, requires solvent optimization, potential for product loss on the column.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-Butylacetanilide in a question-and-answer format.

A. Recrystallization

Q1: My N-Butylacetanilide is "oiling out" instead of forming crystals during cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound (or an impure mixture) is lower than the temperature of the solution. N-Butylacetanilide has a relatively low melting point (around 24.5°C), which can make it prone to this issue.[3]

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional hot solvent to fully redissolve the oil.

    • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask in a warm bath that is allowed to cool to room temperature, or by insulating the flask.

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure N-Butylacetanilide, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Modification: If the problem persists, consider using a different solvent or a mixed solvent system. A solvent in which N-Butylacetanilide is slightly less soluble at higher temperatures may help.

Q2: I can't find a good single solvent for recrystallization. What are my options?

A2: Finding the perfect single solvent can be challenging. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. Given N-Butylacetanilide's structure (an aromatic ring, an amide, and a butyl chain), it has intermediate polarity.

  • Recommended Solvent Screening:

    • Ethanol/Water or Isopropanol/Water: Dissolve the crude N-Butylacetanilide in a minimal amount of the hot alcohol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot alcohol to redissolve the cloudiness and then allow it to cool slowly.

    • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hot hexane until the cloud point is reached. Clarify with a few drops of hot ethyl acetate and cool.

    • Toluene or Xylene: These non-polar aromatic solvents may be effective, especially for removing more polar impurities.

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude N-Butylacetanilide in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C If no insolubles B->C D Induce Crystallization (scratching/seeding if necessary) C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: A typical workflow for the recrystallization of N-Butylacetanilide.

B. Vacuum Distillation

Q1: At what temperature should I expect my N-Butylacetanilide to distill under vacuum?

A1: N-Butylacetanilide has a high boiling point at atmospheric pressure (281°C at 760 mmHg), which can lead to decomposition.[3] Vacuum distillation is therefore highly recommended. The boiling point under vacuum can be estimated using a pressure-temperature nomograph.

  • Estimated Boiling Points:

    • At 10 mmHg, the estimated boiling point is approximately 150-160°C.

    • At 1 mmHg, the estimated boiling point is approximately 110-120°C.

Q2: My distillation is very slow, or I'm not getting any product in the receiving flask. What's wrong?

A2: This is a common issue in vacuum distillation.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints are properly sealed. Use a high-vacuum grease for ground glass joints.

    • Verify Vacuum Pump Performance: Check the oil level and quality of your vacuum pump. Ensure it is pulling a sufficient vacuum.

    • Insulate the Distillation Head: Wrap the distillation head and the fractionating column (if used) with glass wool or aluminum foil to minimize heat loss.

    • Heating Mantle Temperature: Ensure the heating mantle is set to a temperature significantly higher than the expected boiling point of your compound to provide enough energy for vaporization.

    • Avoid Bumping: Vigorous, uncontrolled boiling (bumping) can prevent a smooth distillation. Use a magnetic stir bar or boiling chips.

Logical Relationship for Vacuum Distillation Troubleshooting

Vacuum_Distillation_Troubleshooting Slow/No Distillation Slow/No Distillation Check for Leaks Check for Leaks Check for Leaks->Slow/No Distillation Verify Vacuum Verify Vacuum Verify Vacuum->Slow/No Distillation Insufficient Heating Insufficient Heating Insufficient Heating->Slow/No Distillation Heat Loss Heat Loss Heat Loss->Slow/No Distillation

Caption: Key areas to check when troubleshooting slow or no distillation.

C. Column Chromatography

Q1: What is a good starting solvent system for the column chromatography of N-Butylacetanilide?

A1: N-Butylacetanilide is a moderately polar compound. A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase (Eluent) Systems to Test:

      • Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)

      • Dichloromethane:Methanol mixtures (e.g., 99:1, 95:5)

    • Visualization: UV light (254 nm) should reveal the aromatic ring of N-Butylacetanilide. A potassium permanganate stain can also be used.

  • Column Chromatography Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Choose a solvent system from your TLC analysis that gives your product an Rf value of approximately 0.3-0.4.

Q2: My compound is streaking on the TLC plate and the column. How can I improve the separation?

A2: Streaking can be caused by several factors, including overloading the plate/column or interactions between your compound and the stationary phase.

  • Troubleshooting Steps:

    • Reduce Concentration: Use a more dilute solution of your sample for spotting on the TLC plate and loading onto the column.

    • Add a Modifier to the Eluent: For amine-containing compounds, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve the peak shape.

    • Change the Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your N-Butylacetanilide.

A. Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

B. Melting Point: A sharp melting point range close to the literature value (24.5°C) indicates high purity. Impurities will typically broaden and depress the melting point range.[3]

C. Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, which can be used to confirm the identity and purity of your product.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any residual impurities. The integration of the peaks in a ¹H NMR spectrum can be used to quantify the purity.

V. Detailed Protocols

Protocol 1: Recrystallization using Ethanol/Water
  • Place the crude N-Butylacetanilide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the cloudiness.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, scratch the inside of the flask with a glass rod.

  • Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Vacuum Distillation
  • Set up a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is dry and joints are lightly greased.

  • Place the crude N-Butylacetanilide into the distillation flask with a stir bar.

  • Begin stirring and slowly apply vacuum.

  • Once the vacuum is stable, begin heating the distillation flask.

  • Collect the fraction that distills at the expected boiling point for your vacuum level.

  • Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling residues begin to distill.

Protocol 3: Column Chromatography
  • Prepare a slurry of silica gel in your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude N-Butylacetanilide in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

VI. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7051, Butylacetanilide. [Link]

Sources

Overcoming solubility issues of N-Butylacetanilide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Butylacetanilide Aqueous Solubilization

Welcome to the technical support center for N-Butylacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of N-Butylacetanilide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues in your experiments.

Understanding the Challenge: Physicochemical Properties of N-Butylacetanilide

N-Butylacetanilide is an organic compound with properties that inherently limit its solubility in water.[1][2] Understanding these properties is the first step in troubleshooting.

PropertyValueSignificance for SolubilitySource
Molecular Weight 191.27 g/mol Moderate molecular weight.[2]
Water Solubility InsolubleThe primary challenge addressed in this guide.[1][2]
XLogP3 2.5 - 2.8This value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, classifying it as a hydrophobic molecule.[1][2]
Hydrogen Bond Donors 0The absence of hydrogen bond donor groups significantly reduces its ability to interact with water molecules, which are extensively hydrogen-bonded.[2]
Hydrogen Bond Acceptors 1The single oxygen atom can act as a hydrogen bond acceptor, but this is insufficient to overcome the hydrophobicity of the rest of the molecule.[1]
Physical State Colorless liquid / Low melting solid (m.p. 24.5 °C)Its liquid state at or near room temperature can affect handling but is not the primary driver of its poor aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my N-Butylacetanilide not dissolving in a simple aqueous buffer?

Answer: N-Butylacetanilide's molecular structure is the primary reason for its poor aqueous solubility. It possesses a large, non-polar phenyl ring and a butyl group, which are hydrophobic. The molecule lacks hydrogen bond donor sites and has only one acceptor site, making it difficult to disrupt the strong hydrogen-bonding network of water to form a solution.[2] Its high octanol-water partition coefficient (XLogP3 ≈ 2.5) confirms its lipophilic nature, meaning it preferentially dissolves in non-polar environments.[1][2]

Q2: Can adjusting the pH of my aqueous solution improve the solubility of N-Butylacetanilide?

Answer: Based on its chemical structure (an N,N-disubstituted amide), N-Butylacetanilide is a neutral compound. It does not have readily ionizable groups (like a carboxylic acid or a primary amine) that would become charged with a change in pH. Therefore, adjusting the pH of the aqueous medium is unlikely to significantly improve its solubility.[3] While pH modification is a powerful technique for acidic or basic compounds, it is generally ineffective for neutral, non-ionizable molecules like N-Butylacetanilide.[4]

Q3: What are co-solvents and how can they help?

Answer: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds by reducing the overall polarity of the solvent system.[5][6] By adding a co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol (PEG), you create a solvent mixture that is more favorable for dissolving a hydrophobic molecule like N-Butylacetanilide.[6] This approach is one of the most common and effective strategies for solubilizing non-polar compounds for in-vitro experiments.[7]

Q4: Are surfactants a viable option for my experiments?

Answer: Yes, surfactants can be highly effective. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form structures called micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic N-Butylacetanilide molecule can be encapsulated within this core, while the hydrophilic exterior allows the micelle to remain dispersed in the aqueous solution.[9] This technique, known as micellar solubilization, can dramatically increase the apparent solubility of a compound.[8] Commonly used surfactants in research include Sodium Dodecyl Sulfate (SDS) and Polysorbate 80 (Tween 80).[10]

Q5: What is complexation and how does it work?

Answer: Complexation is a technique where a poorly soluble drug molecule (the "guest") fits into the cavity of a larger molecule (the "host"), forming a more soluble complex.[11][12] The most common host molecules used in pharmaceutical development are cyclodextrins.[13] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. N-Butylacetanilide can be entrapped within the hydrophobic cavity, and the resulting complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[14] This is a powerful method for enhancing solubility, particularly for creating stock solutions for cell-based assays where organic co-solvents may be undesirable.[15][16]

Troubleshooting Workflow & Experimental Guides

This workflow will help you select the appropriate solubilization strategy for your specific experimental needs.

Solubilization_Workflow start Start: N-Butylacetanilide (NBA) Fails to Dissolve in Aqueous Buffer q_solvent Is a small percentage of organic co-solvent acceptable for your assay? start->q_solvent co_solvent Use Co-Solvent Method (e.g., Ethanol, DMSO, PEG 400) Fast & Effective q_solvent->co_solvent Yes q_surfactant Are surfactants compatible with your experimental system? (e.g., cell viability, protein binding) q_solvent->q_surfactant No protocol1 Follow Protocol 1: Co-Solvent Solubilization co_solvent->protocol1 surfactant Use Surfactant Method (e.g., Tween 80, SDS) High Solubilization Capacity q_surfactant->surfactant Yes complexation Use Complexation Method (e.g., Cyclodextrins) Ideal for sensitive assays, avoids organic solvents q_surfactant->complexation No protocol2 Follow Protocol 2: Surfactant-Mediated Solubilization surfactant->protocol2 protocol3 Follow Protocol 3: Inclusion Complexation complexation->protocol3

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Co-Solvent Solubilization Method

This protocol is a common starting point for achieving solubility. The goal is to first dissolve the N-Butylacetanilide in a minimal amount of a water-miscible organic solvent before diluting with the aqueous buffer.

Materials:

  • N-Butylacetanilide (NBA)

  • Co-solvent: Ethanol, DMSO, or PEG 400

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a Concentrated Stock: Weigh the required amount of NBA. Add a small volume of your chosen co-solvent (e.g., ethanol) to create a concentrated stock solution (e.g., 100 mM).

    • Causality: Dissolving the compound in 100% organic solvent first ensures it is fully solubilized before encountering the aqueous phase, preventing precipitation of the bulk material.

  • Vortex Thoroughly: Vortex the concentrated stock solution until the NBA is completely dissolved and the solution is clear.

  • Dilute into Aqueous Buffer: Perform a serial dilution of the concentrated stock into your target aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring to ensure rapid dispersion.

    • Causality: This prevents localized high concentrations of the compound that could cause it to precipitate out of solution.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is low (typically <1%, and often <0.1%) to avoid impacting your experimental system (e.g., cell toxicity).

  • Visual Inspection: Observe the final solution. It should be clear and free of any visible precipitate. If you observe cloudiness, the solubility limit in that co-solvent/buffer mixture has been exceeded.

Protocol 2: Surfactant-Mediated Solubilization

This method uses surfactants to create micelles that encapsulate the compound.

Materials:

  • N-Butylacetanilide (NBA)

  • Surfactant: Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS)

  • Target aqueous buffer

  • Stir plate and magnetic stir bar

  • Water bath sonicator

Procedure:

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the desired concentration of the surfactant (e.g., 1% Tween 80). The concentration must be above the surfactant's Critical Micelle Concentration (CMC).

  • Add NBA: Weigh and add the NBA directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Stir the mixture vigorously using a magnetic stir bar for 30-60 minutes. Gentle heating (e.g., 37°C) can sometimes aid this process.

    • Causality: Mechanical and thermal energy help to break down the NBA and facilitate its incorporation into the surfactant micelles.[9]

  • Sonication (Optional): If dissolution is slow, place the vial in a water bath sonicator for 5-10 minute intervals until the solution is clear. Avoid overheating.

  • Final Filtration (Recommended): Filter the final solution through a 0.22 µm filter to remove any undissolved particulates.

Caption: Micellar encapsulation of N-Butylacetanilide.

Protocol 3: Inclusion Complexation with Cyclodextrins

This method is excellent for sensitive biological assays where co-solvents or surfactants are not suitable.

Materials:

  • N-Butylacetanilide (NBA)

  • Cyclodextrin (CD), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

  • Target aqueous buffer

  • Vortex mixer and magnetic stir plate

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your target aqueous buffer to make a stock solution (e.g., 10-20% w/v). Substituted cyclodextrins like HP-β-CD have very high water solubility.[16]

  • Add NBA: Add the pre-weighed NBA powder directly to the cyclodextrin solution. A molar ratio of 1:1 (NBA:CD) is a good starting point, but this may need to be optimized.

  • Complex Formation: Vigorously mix the solution. This can be done by vortexing for several minutes or stirring with a magnetic bar overnight at room temperature.

    • Causality: Continuous mixing provides the energy needed for the NBA "guest" molecule to enter the hydrophobic cavity of the cyclodextrin "host" molecule, forming a stable, water-soluble inclusion complex.[13][14]

  • Clarification: The final solution should be clear. If any solid NBA remains, it indicates that the carrying capacity of the cyclodextrin at that concentration has been exceeded. The solution can be filtered (0.22 µm) to remove any undissolved excess.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Merck & Co., Inc. (n.d.). N-Methylacetanilide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-butyl- (CAS 1119-49-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butylacetanilide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Surfactant Concentration on Particle Nucleation in Emulsion Polymerization of n-Butyl Methacrylate. Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]

  • Loftsson, T. (2017). Drug solubilization by complexation. PubMed. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]

  • Inam, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and Correlation of Solubility of N-tert-Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. Retrieved from [Link]

  • Oelkers, E. H., & Schott, J. (2001). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Seedher, N., & Agarwal, S. (2007). Solubilization of Nimesulide; Use of Co-solvents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. MDPI. Retrieved from [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Sharma, D., Saini, S., & Rana, A. S. (2021). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • ResearchGate. (2016). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique - A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]

  • Kołodziejska, J., et al. (2018). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. Retrieved from [Link]

  • Ruidiaz-Martinez, M., et al. (2023). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. MDPI. Retrieved from [Link]

  • Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Retrieved from [Link]

  • Impact Factor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2007). Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ENHANCEMENT OF SOLUBILITY OF POORLY SOLUBLE DRUG BY INCLUSION COMPLEXATION WITH γ-CYCLODEXTRIN. Retrieved from [Link]

  • MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2000). Effect of Surfactants on the Solubility and Dissolution Rate of Nimesulide from Tablets. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing N-Butylacetanilide in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Butylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on stabilizing N-Butylacetanilide in various formulations. As your dedicated scientific resource, this center moves beyond simple protocols to explain the fundamental principles governing the stability of this molecule, ensuring your experiments are both successful and scientifically sound.

Introduction to N-Butylacetanilide Stability

N-Butylacetanilide, an N-substituted acetanilide derivative, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. Understanding these degradation mechanisms is crucial for developing robust and stable formulations. This guide will walk you through identifying potential stability issues, troubleshooting common problems, and implementing effective stabilization strategies.

Part 1: Troubleshooting Guide - Common Formulation Issues

This section addresses specific problems you might encounter during your experiments with N-Butylacetanilide formulations.

1. Q: My N-Butylacetanilide formulation is showing a decrease in potency over time, but there are no visible changes. What could be the cause?

A: A silent loss of potency is often indicative of hydrolytic or oxidative degradation, where the degradation products are soluble and do not impart color.

  • Causality: The amide bond in N-Butylacetanilide is susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the molecule into N-butylaniline and acetic acid.[1][2] This reaction is often catalyzed by hydronium or hydroxide ions. Additionally, oxidative degradation can occur, where reactive oxygen species (ROS) attack the molecule. For related acetanilide compounds, oxidation often involves hydroxylation of the aromatic ring.[3][4]

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your formulation. Deviations from a neutral pH can significantly accelerate hydrolysis.

    • Excipient Compatibility Check: Review your formulation components. Acidic or basic excipients can create micro-environments that promote degradation.

    • Headspace Analysis: If your formulation is in a sealed container, consider analyzing the headspace for oxygen content. High levels of oxygen can drive oxidative degradation.

    • Stability-Indicating HPLC Analysis: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify N-Butylacetanilide from its potential degradation products. This will confirm degradation and help identify the specific degradants.

2. Q: My liquid formulation of N-Butylacetanilide has developed a yellow or brownish tint upon storage. What is causing this discoloration?

A: Discoloration is a common sign of oxidative degradation or photodegradation.

  • Causality: Oxidation of the aromatic amine moiety or the benzene ring can lead to the formation of colored quinone-like structures.[3][4] Exposure to light, particularly UV radiation, can provide the energy needed to initiate these oxidative reactions, a process known as photodegradation.[5]

  • Troubleshooting Steps:

    • Light Exposure Assessment: Determine if the formulation has been exposed to light. Compare a sample stored in the dark to one exposed to ambient light.

    • Antioxidant Evaluation: If not already included, consider the addition of an antioxidant to your formulation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[6][7][8][9]

    • Packaging Review: If the product is sensitive to light, consider using amber or opaque packaging to block UV and visible light.

    • Forced Degradation Study: Conduct a forced degradation study under oxidative (e.g., with hydrogen peroxide) and photolytic stress to confirm the cause of discoloration and identify the colored degradants.

3. Q: I've observed the formation of a precipitate in my aqueous N-Butylacetanilide formulation. What is the likely cause?

A: Precipitation can occur due to changes in solubility of N-Butylacetanilide or the formation of insoluble degradation products.

  • Causality: The hydrolysis of N-Butylacetanilide yields N-butylaniline and acetic acid.[1] While N-Butylacetanilide has some water solubility, its degradation product, N-butylaniline, is significantly less soluble and can precipitate out of aqueous solution.

  • Troubleshooting Steps:

    • pH Monitoring: A shift in the pH of the formulation can alter the solubility of N-Butylacetanilide.

    • Identify the Precipitate: Isolate and analyze the precipitate using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to confirm if it is the parent compound or a degradation product like N-butylaniline.

    • Solubility Studies: Evaluate the solubility of N-Butylacetanilide in your formulation vehicle across the expected storage temperature range.

    • Buffer Selection: The use of an appropriate buffer system can help maintain a stable pH and prevent pH-driven precipitation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the formulation and stability of N-Butylacetanilide.

1. Q: What are the primary degradation pathways for N-Butylacetanilide?

A: The three primary degradation pathways for N-Butylacetanilide are:

  • Hydrolysis: The cleavage of the amide bond, accelerated by acidic or basic conditions, to form N-butylaniline and acetic acid.[1][2]

  • Oxidation: Primarily involving the aromatic ring, potentially leading to hydroxylated byproducts and colored quinone-type species.[3][4] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation, which can trigger oxidative reactions.[5]

2. Q: What are the ideal storage conditions for N-Butylacetanilide formulations?

A: To minimize degradation, formulations should be:

  • Stored at controlled room temperature: To reduce the rate of thermal degradation.

  • Protected from light: By using amber or opaque containers.

  • In well-sealed containers: To minimize exposure to atmospheric oxygen.

  • Maintained at a neutral pH: Formulations should be buffered around pH 7 to minimize acid- or base-catalyzed hydrolysis.

3. Q: Which excipients are known to be incompatible with N-Butylacetanilide?

A: While specific incompatibility studies for N-Butylacetanilide are not widely published, based on its chemical structure, you should be cautious with:

  • Strongly acidic or basic excipients: These can catalyze hydrolysis.

  • Oxidizing agents: Such as peroxides, which can be present as impurities in some excipients (e.g., polyethylene glycols).

  • Transition metal ions: Which can catalyze oxidative degradation. Consider using chelating agents like EDTA if metal ion contamination is a concern.

4. Q: What are effective strategies to stabilize N-Butylacetanilide in formulations?

A: A multi-pronged approach is often the most effective:

  • pH Control: Use a suitable buffer system (e.g., phosphate buffer) to maintain a neutral pH.

  • Antioxidants: Incorporate antioxidants like BHT or BHA to scavenge free radicals and prevent oxidative degradation.[6][7][8][9]

  • UV Absorbers: For formulations that may be exposed to light, consider adding a UV absorber, such as a benzophenone derivative, to the formulation or using UV-protective packaging.[10][11]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study of N-Butylacetanilide

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade N-Butylacetanilide under various stress conditions to understand its stability profile.

Materials:

  • N-Butylacetanilide reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-Butylacetanilide in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Spread a thin layer of solid N-Butylacetanilide in a petri dish.

    • Place in an oven at 80°C for 48 hours.

    • Dissolve a known amount in methanol for analysis.

  • Photodegradation:

    • Expose a solution of N-Butylacetanilide (100 µg/mL in methanol:water 1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze a sample stored in the dark as a control.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-Butylacetanilide from its degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Table 1: Representative Forced Degradation Data (Hypothetical)
Stress Condition% Degradation of N-ButylacetanilideMajor Degradation Products (Retention Time)Observations
0.1 M HCl, 60°C, 24h15.2%DP1 (t_R ≈ 4.5 min)Loss of parent peak, new peak observed
0.1 M NaOH, 60°C, 8h28.5%DP1 (t_R ≈ 4.5 min)Significant loss of parent peak
3% H₂O₂, RT, 24h18.9%DP2 (t_R ≈ 6.2 min), DP3 (t_R ≈ 7.8 min)Solution turned slightly yellow
Heat, 80°C, 48h5.1%Minor peaks observedMinimal degradation
Photostability22.4%Multiple minor peaksDiscoloration of the solution

DP = Degradation Product; t_R = Retention Time

Part 4: Visualizations

Diagram 1: Potential Degradation Pathways of N-Butylacetanilide

G parent N-Butylacetanilide hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation (ROS, O₂) parent->oxidation photo Photodegradation (UV Light) parent->photo prod_hydro N-Butylaniline + Acetic Acid hydrolysis->prod_hydro Amide Bond Cleavage prod_oxi Hydroxylated Derivatives (e.g., on phenyl ring) oxidation->prod_oxi Ring Hydroxylation prod_photo Oxidized & Cleavage Products photo->prod_photo Radical Reactions

Caption: Key degradation routes for N-Butylacetanilide.

Diagram 2: Experimental Workflow for a Stability Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_form Prepare Formulation package Package in Final Container prep_form->package long_term Long-Term Storage (e.g., 25°C/60% RH) accelerated Accelerated Storage (e.g., 40°C/75% RH) forced_deg Forced Degradation (Light, Heat, pH, Oxid.) sampling Pull Samples at Timepoints hplc Stability-Indicating HPLC sampling->hplc characterize Characterize Degradants (LC-MS, NMR) hplc->characterize data_analysis Analyze Data (Kinetics, Mass Balance) shelf_life Determine Shelf-Life data_analysis->shelf_life

Caption: Workflow for assessing formulation stability.

References

  • Stability indicating HPLC method development - a review . (2025). ResearchGate. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes . (n.d.). PubMed Central. [Link]

  • Methods of providing antioxidants to a drug containing product. (2010).
  • Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide . (2025). ResearchGate. [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density funct . (2022). RSC Publishing. [Link]

  • The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents . (2025). ResearchGate. [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides . (2015). PubMed. [Link]

  • Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides . (n.d.). PubMed. [Link]

  • Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity . (2025). PubMed. [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation . (2022). National Institutes of Health. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . (n.d.). LCGC International. [Link]

  • Hydrolysis of Acetanilide: Mechanism & Explanation . (n.d.). Study.com. [Link]

  • Transition of benzophenone UV-absorbers under UV light . (n.d.). ResearchGate. [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation . (2022). ResearchGate. [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry . (2021). Journal of the American Chemical Society. [Link]

  • Drug delivery strategies for avobenzone: a case study of photostabilization . (2023). Queen's University Belfast. [Link]

  • Elucidation of the photocatalytic degradation mechanism of an azo dye under visible light in the presence of cobalt doped TiO2 nanomaterials . (n.d.). PubMed. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid . (n.d.). PubMed Central. [Link]

  • What is the mechanism of Acetanilide? . (2024). Patsnap Synapse. [Link]

  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications . (n.d.). Tintoll. [Link]

  • Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer . (2025). ACS Publications. [Link]

  • Stability Indicating HPLC Method Development: A Review . (2023). IJPPR. [Link]

  • Lifitegrast Degradation: Products and Pathways . (2025). FULIR. [Link]

  • Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution . (1970). Semantic Scholar. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . (n.d.). Open Library Publishing Platform. [Link]

  • Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters . (n.d.). ResearchGate. [Link]

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug . (n.d.). PubMed. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides . (2025). National Institutes of Health. [Link]

  • Photodegradation . (n.d.). Wikipedia. [Link]

  • Stability Indicating HPLC Method Development –A Review . (n.d.). IJTSRD. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters . (n.d.). ChemRxiv. [Link]

  • Absorption enhancers such as e.g. BHT, BHA or propyl gallate. (n.d.).
  • Oxidation of polysorbates – An underestimated degradation pathway? . (2025). PubMed Central. [Link]

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts . (n.d.). MDPI. [Link]

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Troubleshooting N-Butylacetanilide detection in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Butylacetanilide Analysis

Welcome to the technical support guide for the analysis of N-Butylacetanilide in complex biological and environmental matrices. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the quantification of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring robust and reliable results.

N-Butylacetanilide (N-phenyl-N-butylacetamide) is a compound with applications ranging from a plasticizer and solvent to an insect repellent.[1] Its detection in complex samples like plasma, urine, or environmental sludge can be hampered by matrix interferences, leading to issues with accuracy, precision, and sensitivity. This guide provides a structured, question-and-answer approach to common troubleshooting scenarios.

Physicochemical Properties of N-Butylacetanilide

A foundational understanding of the analyte's properties is critical for method development. These characteristics dictate its behavior during extraction and chromatography.

PropertyValueSource
Molecular Formula C12H17NOPubChem[1]
Molecular Weight 191.27 g/mol PubChem[1]
Boiling Point 281 °C at 760 mmHgHSDB[1]
Melting Point 24.5 °CHSDB[1]
Solubility Insoluble in waterHSDB[1]
LogP (Octanol-Water) ~2.5 (Predicted)---

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy.

Q1: What are the most suitable primary analytical techniques for N-Butylacetanilide?

A: The choice depends on the required sensitivity and the complexity of the matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): Suitable for simpler matrices or higher concentration samples. Given its aromatic ring, N-Butylacetanilide should have a strong UV absorbance, likely below 220 nm.[1] However, this method may lack the selectivity needed for very complex samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent choice due to the compound's volatility and thermal stability. It offers high chromatographic resolution and selective detection, making it robust for complex matrices.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in highly complex matrices like plasma or serum.[3] The unparalleled selectivity and sensitivity of MS/MS detection can overcome many matrix-related interferences.

Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?

A: The decision hinges on matrix complexity, required cleanliness, and throughput.

  • Liquid-Liquid Extraction (LLE): A classic technique that is effective for removing highly polar or non-polar interferences.[4] For N-Butylacetanilide, using a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point. LLE is often faster for a small number of samples but can be labor-intensive and consume large volumes of solvent.[5]

  • Solid-Phase Extraction (SPE): Offers more precise and selective sample cleanup, leading to higher analyte concentration and cleaner extracts.[5][6] For the non-polar N-Butylacetanilide, a reversed-phase sorbent (e.g., C18, polymeric) is the logical choice. SPE is highly automatable and generally provides more consistent recoveries than LLE, though it requires more initial method development.

Q3: What are the common indicators of matrix effects in my LC-MS/MS analysis?

A: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a primary concern in LC-MS/MS.[3][7] Key indicators include:

  • Poor reproducibility of analyte response in replicate injections of different sample lots.

  • Drifting internal standard response across an analytical batch.

  • Discrepancy between calibration curves prepared in neat solvent versus those prepared in the extracted matrix. A significant change in the slope of the calibration line points to ion suppression or enhancement.[8]

  • Unstable signal or sudden drop-offs in the analyte peak during post-column infusion experiments.

Q4: Is N-Butylacetanilide susceptible to degradation during sample storage or analysis?

A: While specific stability data for N-Butylacetanilide is not extensively published, amides can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[9] It is recommended that biological samples be stored at -20 °C or -80 °C.[10] For analytical workflows, it's crucial to evaluate short-term benchtop stability, freeze-thaw stability, and autosampler stability during method validation to ensure the integrity of the results.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem Area 1: Sample Preparation and Analyte Recovery

Q: My recovery of N-Butylacetanilide from plasma is low and inconsistent using SPE. How can I optimize this?

A: Low and variable recovery in SPE is a classic problem that can almost always be solved by systematically optimizing each step of the process. The root cause is often an imbalance between retaining the analyte and removing interferences.

Causality: N-Butylacetanilide is a relatively non-polar compound. A reversed-phase SPE mechanism is appropriate, where the analyte is retained on a non-polar sorbent while polar interferences are washed away. The elution solvent must then be strong enough to desorb the analyte. Inconsistency often arises from incomplete protein precipitation, breakthrough during sample loading, or premature elution during washing steps.

Troubleshooting Protocol: Optimizing Reversed-Phase SPE for N-Butylacetanilide in Plasma

  • Sample Pre-treatment (Critical Step):

    • Rationale: Plasma proteins will clog the SPE cartridge and can bind the analyte. Simple dilution is insufficient.

    • Action: Precipitate proteins by adding at least 3 volumes of cold acetonitrile or methanol to 1 volume of plasma.[11] Vortex thoroughly and centrifuge at high speed (>10,000 x g) for 10 minutes.

    • Further Dilution: Take the supernatant and dilute it with at least 1-2 volumes of aqueous buffer (e.g., 0.1% formic acid in water) to ensure the sample loading solution is weak enough for efficient binding to the C18 sorbent.

  • Conditioning and Equilibration:

    • Rationale: Conditioning solvates the sorbent functional groups, "activating" them. Equilibration prepares the sorbent for the polarity of the loading solution, preventing breakthrough.[6]

    • Action:

      • Condition the cartridge with 1-2 column volumes of methanol.

      • Equilibrate with 1-2 column volumes of water or your initial mobile phase buffer. Crucially, do not let the sorbent bed go dry after this step.

  • Sample Loading:

    • Rationale: A slow, steady flow rate ensures adequate interaction time between the analyte and the sorbent.

    • Action: Load the pre-treated sample at a slow flow rate (e.g., ~1 mL/min).

  • Wash Step Optimization:

    • Rationale: This is where selectivity is achieved. The goal is to use the strongest possible aqueous wash solvent that removes interferences without eluting the N-Butylacetanilide.

    • Action:

      • Start with a weak wash: 1 column volume of 5% methanol in water. This removes salts and very polar matrix components.

      • Test progressively stronger washes on different sample aliquots (e.g., 10%, 15%, 20% methanol). Collect the wash fractions and analyze them to see at what organic percentage N-Butylacetanilide begins to elute (breakthrough). The optimal wash solvent will be the one just below this breakthrough point.

  • Elution Step Optimization:

    • Rationale: The elution solvent must be strong enough to completely desorb the analyte in a small volume.

    • Action:

      • Elute with a strong, water-miscible organic solvent. Start with 100% methanol or acetonitrile.

      • If recovery is still low, consider a small percentage of a less polar, water-miscible solvent like isopropanol (e.g., 90:10 ACN:IPA) or adding a small amount of a modifier like ammonium hydroxide if pH affects analyte solubility.

      • Elute in two small aliquots (e.g., 2 x 0.5 mL) rather than one large one to ensure complete desorption.

  • Post-Elution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (~30-40°C). Reconstitute the residue in your initial mobile phase composition.[12] This step is critical to prevent peak distortion in the subsequent chromatographic analysis.

Problem Area 2: Chromatographic Performance

Q: I'm observing significant peak tailing for N-Butylacetanilide in my HPLC-UV analysis. What are the likely causes and solutions?

A: Peak tailing is a common chromatographic problem that degrades resolution and compromises integration accuracy. For a neutral amide like N-Butylacetanilide, the causes are often related to secondary interactions with the stationary phase or issues with the analytical column itself.

Causality: While N-Butylacetanilide is neutral, residual, acidic silanol groups on the surface of traditional silica-based columns can engage in secondary polar interactions with the analyte, causing a portion of the molecules to lag behind the main peak. Other causes can include column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.[13][14]

Potential CauseDiagnostic CheckRecommended Solution(s)
Secondary Silanol Interactions The peak shape improves when using a brand new, high-purity silica column.1. Switch to an end-capped column: Use a column with advanced end-capping to minimize exposed silanols. 2. Lower mobile phase pH: Add 0.1% formic or acetic acid to the mobile phase to suppress the ionization of silanol groups. 3. Add a competing base: A small amount of a basic additive like triethylamine (TEA) can mask silanol sites, but this is less common with modern columns.
Column Contamination Peak shape degrades over time with multiple injections of extracted samples.1. Implement a column wash: After each batch, flush the column with a strong solvent (like isopropanol or THF, check miscibility) to remove strongly retained matrix components.[15] 2. Use a guard column: A guard column is essential when analyzing complex matrices to protect the analytical column from contaminants.[16]
Column Void/Bed Collapse A sudden, drastic change in peak shape and efficiency. Pressure may drop.1. Reverse and flush the column: Disconnect the column, reverse its direction, and flush it to waste with mobile phase at a low flow rate. This can sometimes settle the packed bed. 2. Replace the column: If flushing fails, the column bed is likely irreversibly damaged and must be replaced.[13]
Sample Solvent Mismatch The sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN vs. 20% ACN mobile phase).1. Reconstitute in mobile phase: Always reconstitute the final dried extract in the initial mobile phase composition.[13] 2. Reduce injection volume: If you must use a stronger solvent, inject the smallest possible volume to minimize the effect.
Problem Area 3: Mass Spectrometry Detection

Q: I'm observing significant ion suppression for N-Butylacetanilide in my LC-MS/MS method. How can I identify the source and mitigate it?

A: Ion suppression is arguably the most significant challenge in LC-MS bioanalysis. It occurs when matrix components co-elute with the analyte and compete for ionization in the MS source, reducing the analyte's signal intensity.[3][8] Phospholipids from plasma are a very common cause of suppression in reversed-phase chromatography.

Causality: In an electrospray ionization (ESI) source, analytes and matrix components compete for access to the droplet surface to become charged and enter the gas phase.[7] Non-volatile salts or highly ionizable compounds can drastically reduce the ionization efficiency of the target analyte, leading to a loss of sensitivity and inaccurate quantification.

IonSuppressionTroubleshooting Start Significant Ion Suppression Observed (Low IS Response, Poor Precision) Check_Chromatography Step 1: Improve Chromatographic Separation Start->Check_Chromatography Modify_Gradient Modify Gradient Profile (Make it shallower to increase separation) Check_Chromatography->Modify_Gradient Is separation poor? Change_Column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) Check_Chromatography->Change_Column Still co-eluting? Check_Cleanup Step 2: Enhance Sample Cleanup Modify_Gradient->Check_Cleanup Change_Column->Check_Cleanup Optimize_SPE Optimize SPE Wash/Elution Steps (Targeted removal of interferences) Check_Cleanup->Optimize_SPE Are extracts dirty? Use_PLR Use Phospholipid Removal Plates/Cartridges Check_Cleanup->Use_PLR Phospholipids suspected? Check_IS Step 3: Use a Better Internal Standard Optimize_SPE->Check_IS Use_PLR->Check_IS Use_SIL_IS Use a Stable Isotope-Labeled (SIL) IS (e.g., d5-N-Butylacetanilide) Check_IS->Use_SIL_IS Is IS response variable? Result Robust and Reliable Method Achieved Use_SIL_IS->Result Best Practice Solution

Caption: Decision tree for mitigating ion suppression in LC-MS/MS.

Explanation of the Workflow:

  • Improve Chromatography: The first and most effective strategy is to chromatographically separate N-Butylacetanilide from the interfering matrix components. By adjusting the gradient or changing to a column with a different selectivity, you can often move the analyte's retention time away from the "suppression zone."

  • Enhance Sample Cleanup: If chromatography alone is insufficient, the next step is to remove the problematic components before injection. This involves more rigorous SPE method development or using specialized products like phospholipid removal plates, which are highly effective for plasma samples.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[17] A SIL-IS is chemically identical to the analyte but has a different mass (due to deuterium, 13C, or 15N substitution). It will co-elute perfectly and experience the exact same degree of ion suppression. By using the response ratio (Analyte Area / IS Area), the variability caused by suppression is canceled out, leading to accurate and precise quantification.

Q: What are the expected mass spectral fragmentation patterns for N-Butylacetanilide?

A: Understanding the fragmentation is key to setting up a selective and sensitive MS/MS method.

  • GC-MS (Electron Ionization - EI): In EI, the molecular ion ([M]+• at m/z 191) will be formed. Amides undergo characteristic fragmentation. The most typical fragmentation for N-alkyl substituted acetamides is cleavage alpha to the carbonyl group.[18]

  • LC-MS (Electrospray Ionization - ESI): In positive mode ESI, the protonated molecule ([M+H]+ at m/z 192) will be the precursor ion. Collision-induced dissociation (CID) will then generate product ions.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityNotes
192.1136.1[M+H - C4H8]+Loss of the neutral butene molecule via rearrangement.
192.194.1[C6H5NH2+H]+Cleavage of the amide bond to form protonated aniline.
192.177.1[C6H5]+Phenyl cation, a common fragment from aniline-containing structures.

Note: These are predicted transitions. Optimal transitions and collision energies must be determined empirically by infusing a standard solution of N-Butylacetanilide into the mass spectrometer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11364, N-Methylacetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7051, Butylacetanilide. Retrieved from [Link]

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  • Canale, E., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1368-1382. Retrieved from [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-85. Retrieved from [Link]

  • Google Patents (2004). CN1534012A - Method recovering butylacetate in antibiotic production process.
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  • ResearchGate (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved from [Link]

  • Kubiczek, A., & Kamiński, W. (2017). Liquid-Liquid Extraction in Systems Containing Butanol and Ionic Liquids – A Review. Chemical and Process Engineering, 38(1), 97-110. Retrieved from [Link]

  • ResearchGate (n.d.). A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution. Retrieved from [Link]

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Technical Support Center: Optimizing GC-MS for N-Butylacetanilide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-Butylacetanilide (NBA). This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and identification of this compound. As a semi-volatile insect repellent, NBA presents unique analytical challenges that require careful optimization of GC-MS parameters to achieve robust and reproducible results.[1][2]

This document moves beyond standard operating procedures to explain the causality behind methodological choices, empowering you to not only follow a method but to intelligently troubleshoot and adapt it to your specific application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the setup of a GC-MS method for N-Butylacetanilide analysis.

Q1: What are the ideal starting GC-MS conditions for N-Butylacetanilide analysis?

A1: Establishing a robust baseline method is the first step. N-Butylacetanilide is a relatively non-polar, semi-volatile compound, which guides our initial parameter choices. A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is an excellent starting point for achieving good peak shape and resolution.[3][4]

The following table summarizes a validated starting point for your method development.

Table 1: Recommended Starting GC-MS Parameters for N-Butylacetanilide Analysis

ParameterRecommended SettingRationale & Expert Insights
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)This standard dimension offers a good balance between resolution and analysis time. The 5% phenyl phase provides selectivity for aromatic compounds. An inert-coated column is critical to prevent peak tailing.
Carrier Gas HeliumProvides excellent chromatographic efficiency and is compatible with most mass spectrometers. A constant flow rate of 1.0-1.2 mL/min is recommended.
Inlet Temperature 250 °CThis temperature ensures the rapid and complete vaporization of NBA (Boiling Point: 281°C) without causing thermal degradation.[1]
Injection Mode SplitlessFor trace-level analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity. A 1 µL injection volume is typical.[5]
Oven Program Initial: 80°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 minThe initial temperature allows for solvent focusing. The ramp rate is aggressive enough for a quick analysis while still providing separation from matrix components. The final hold ensures that any less volatile compounds are eluted from the column.
MS Transfer Line 280 °CMust be kept hot enough to prevent analyte condensation between the GC and the MS source.
Ion Source Temp 230 °CA standard temperature that balances ionization efficiency with minimizing source contamination.
MS Mode Scan (m/z 40-400) or SIMScan Mode: Ideal for method development and identifying unknown matrix components.Selected Ion Monitoring (SIM): For validated methods requiring higher sensitivity and specificity.[6] Key ions for NBA (MW 191.27) would include the molecular ion and major fragments.[1][7]

Q2: Is derivatization required for N-Butylacetanilide analysis?

A2: No, derivatization is generally not necessary or recommended for N-Butylacetanilide. The compound is sufficiently volatile and thermally stable for direct GC-MS analysis.[8] Derivatization is typically employed for compounds with active hydrogen atoms (e.g., -OH, -NH) to increase volatility and improve peak shape.[3][9] Since NBA is a tertiary amide, it lacks these active sites, and derivatization would add unnecessary complexity and potential sources of error to the sample preparation workflow.

Q3: How should I prepare samples containing N-Butylacetanilide?

A3: Sample preparation is highly matrix-dependent but follows a general workflow. The goal is to efficiently extract NBA into a solvent compatible with GC-MS while minimizing co-extraction of interfering matrix components.[9][10]

Below is a general experimental workflow and a diagram illustrating the logical steps.

Experimental Protocol: General Sample Preparation
  • Matrix Homogenization: Ensure the sample (e.g., cream, fabric, biological tissue) is homogeneous before extraction.

  • Solvent Extraction:

    • Accurately weigh a representative amount of the homogenized sample into a suitable vessel.

    • Add a volatile organic solvent such as Ethyl Acetate or Dichloromethane.[5] These solvents have good solubility for NBA and are compatible with GC systems.

    • Use a vortex mixer or sonicator to ensure thorough extraction of the analyte from the matrix.

  • Cleanup (if necessary):

    • For complex matrices like fatty tissues or heavy creams, a cleanup step may be required to remove non-volatile residues that can contaminate the GC system.[11] Solid-Phase Extraction (SPE) with a C18 or Florisil cartridge can be effective.

  • Concentration & Reconstitution:

    • Carefully evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the semi-volatile NBA.

    • Reconstitute the residue in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., Ethyl Acetate).

  • Filtration & Transfer:

    • Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulates.

    • Transfer the filtrate to a 2 mL autosampler vial for GC-MS analysis.[5]

Diagram: General GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis Sample Sample Receipt & Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Cleanup Cleanup (SPE) (If Matrix is Complex) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Filtration Filtration & Transfer to Autosampler Vial Concentration->Filtration Injection GC Injection (Splitless Mode) Filtration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: A typical workflow from sample preparation to final data analysis.

Section 2: Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve specific issues you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common peak shape issue for a compound like NBA and typically indicates unwanted interactions between the analyte and the system.[12]

  • Potential Causes & Why:

    • Active Sites in the Inlet: The glass inlet liner can contain silanol groups (-Si-OH) that form hydrogen bonds with the analyte, causing it to "stick" and elute slowly.

    • Column Contamination/Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interfere with the chromatography.

    • Improper Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad, tailing peak.

  • Recommended Solutions:

    • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner. An ultra-inert liner, potentially with glass wool, is highly recommended to trap non-volatile residues and promote sample mixing.

    • Perform Inlet Maintenance: Regularly replace the liner and septum. A good rule of thumb is to replace the liner after every 100-200 injections, especially with dirty samples.

    • Column Maintenance: Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile material. After trimming, condition the column by running it at a high temperature (as specified by the manufacturer) for 30-60 minutes.

Problem 2: Low Sensitivity or No Peak Detected

This can be a frustrating issue, but a logical approach can quickly identify the source of the problem.[13]

  • Potential Causes & Why:

    • Injector/Syringe Issue: The autosampler syringe may be clogged with particulates or the plunger may be stuck, preventing sample from being drawn or injected.

    • Incorrect Injection Mode: If you are in "Split" mode with a very high split ratio, only a tiny fraction of your sample reaches the column, which may be insufficient for detection at low concentrations.

    • Major System Leak: A significant leak in the carrier gas flow path (e.g., at the inlet septum or column connection) will prevent the sample from being efficiently transferred through the system.

    • MS Detector Issue: The detector may not be turned on, or the electron multiplier may be at the end of its life, resulting in poor signal.

  • Recommended Solutions (Troubleshooting Workflow):

    • Verify Injection: Watch the autosampler during an injection cycle to ensure the plunger moves correctly and sample is drawn into the syringe. Manually inject a high-concentration standard to confirm the syringe is not clogged.

    • Check Method Parameters: Ensure you are in splitless mode for trace analysis. If using split mode, verify the ratio is appropriate for your sample concentration.

    • Perform a Leak Check: Use an electronic leak detector to check for leaks around the inlet septum nut, column fittings, and gas connections.

    • Verify MS Tune: Check the latest MS tune report. Ensure the electron multiplier voltage is within a reasonable range and that you see appropriate abundances for the tune gas ions.

Diagram: Troubleshooting Logic for "No Peak Detected"dot

No_Peak_Troubleshooting start Peak for NBA Not Detected q1 Is the sample being injected correctly? start->q1 q2 Is the carrier gas flowing correctly? q1->q2 Yes a1 Watch autosampler. Check syringe for clogs. Perform manual injection. q1->a1 No q3 Are the GC method parameters correct? q2->q3 Yes a2 Check gas supply. Perform electronic leak check at inlet and fittings. q2->a2 No q4 Is the MS detector functioning correctly? q3->q4 Yes a3 Verify inlet temp, oven program, and splitless mode. q3->a3 No a4 Review MS tune report. Check EM voltage & ion abundances. q4->a4 No final_node Problem is likely complex. Contact service engineer. q4->final_node Yes a1->q2 a2->q3 a3->q4

Sources

Technical Support Center: Advancing Sustainable N-Butylacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to reducing the environmental impact of N-Butylacetanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to implement greener and more efficient synthetic methodologies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of both conventional and sustainable synthesis routes. Our focus is on providing practical, evidence-based solutions to enhance the environmental profile of your chemical processes.

I. Understanding the Environmental Hotspots in Conventional N-Butylacetanilide Synthesis

The traditional synthesis of N-Butylacetanilide typically involves the N-alkylation of acetanilide with a butyl halide (e.g., butyl bromide) in the presence of a base. While effective, this method presents several environmental and process-related challenges.

Q1: What are the primary environmental concerns associated with the conventional synthesis of N-Butylacetanilide?

A1: The main environmental drawbacks of the classical N-alkylation approach include:

  • Use of Hazardous Reagents: Alkyl halides like butyl bromide are common alkylating agents. These substances are often toxic and harmful to the environment.

  • Waste Generation: The reaction generates stoichiometric amounts of salt byproducts (e.g., sodium bromide if sodium hydride is used as the base), which require disposal. This contributes to a high E-factor (Environmental Factor), a key metric in green chemistry that measures the mass of waste per unit of product.

  • Harsh Reaction Conditions: The use of strong bases such as sodium hydride (NaH) requires anhydrous conditions and careful handling due to its reactivity with water.

  • Solvent Use: The reaction is often carried out in volatile organic solvents (VOCs) like tetrahydrofuran (THF) or dimethylformamide (DMF), which have significant environmental and health impacts.

Below is a workflow diagram illustrating the conventional synthesis and its environmental challenges.

cluster_conventional Conventional Synthesis Workflow Acetanilide Acetanilide Reaction N-Alkylation Reaction Acetanilide->Reaction ButylHalide Butyl Halide (e.g., Butyl Bromide) ButylHalide->Reaction Base Strong Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography/Distillation Workup->Purification Waste Halide Salt Waste & Solvent Waste Workup->Waste Product N-Butylacetanilide Purification->Product Purification->Waste caption Conventional N-Butylacetanilide Synthesis Workflow.

Caption: Conventional N-Butylacetanilide Synthesis Workflow.

II. Greener Alternatives for N-Butylacetanilide Synthesis

Several innovative approaches can significantly reduce the environmental footprint of N-Butylacetanilide production. These methods focus on alternative reagents, catalytic systems, and reaction conditions.

Q2: What are the most promising green alternatives to the conventional synthesis?

A2: Promising greener routes include:

  • Catalytic N-Alkylation with Alcohols: This approach uses butanol as the alkylating agent, which is less toxic than butyl halides. The only byproduct is water, leading to a much higher atom economy.[1]

  • Phase-Transfer Catalysis (PTC): PTC allows the reaction to occur in a multiphase system, often enabling the use of milder bases and reducing or eliminating the need for organic solvents.[2][3] Microwave irradiation can further accelerate these reactions.[2]

  • Solvent-Free Synthesis: Conducting the reaction without a solvent simplifies the workup, reduces waste, and lowers costs.[4]

  • Biocatalysis: While still an emerging area for this specific transformation, engineered enzymes offer the potential for highly selective N-alkylation under mild, aqueous conditions.[5]

The following diagram illustrates a generalized workflow for a greener synthesis.

cluster_green Greener Synthesis Workflow Acetanilide_G Acetanilide Reaction_G Green N-Alkylation Acetanilide_G->Reaction_G GreenReagent Green Alkylating Agent (e.g., Butanol) GreenReagent->Reaction_G Catalyst Catalyst (e.g., Heterogeneous, PTC, Biocatalyst) Catalyst->Reaction_G Conditions Mild Conditions (e.g., Solvent-free, Aqueous) Conditions->Reaction_G Workup_G Simplified Workup Reaction_G->Workup_G BenignWaste Benign Byproducts (e.g., Water) Reaction_G->BenignWaste Purification_G Recrystallization/ Minimal Purification Workup_G->Purification_G Product_G N-Butylacetanilide Purification_G->Product_G caption A Generalized Greener Synthesis Workflow for N-Butylacetanilide.

Caption: A Generalized Greener Synthesis Workflow for N-Butylacetanilide.

III. Troubleshooting Guide for N-Butylacetanilide Synthesis

This section addresses common challenges encountered during both conventional and greener synthesis protocols.

A. Low Yield and Incomplete Conversion

Q3: My N-alkylation reaction shows low conversion of acetanilide. What are the likely causes and how can I improve it?

A3: Low conversion can stem from several factors:

  • Insufficient Base Strength or Solubility (Conventional Method): If using a solid base like potassium carbonate, its low solubility in organic solvents can be a limiting factor.

    • Solution: Consider using a stronger base like sodium hydride if anhydrous conditions are feasible. For a greener approach, a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can be employed to shuttle the base into the organic phase.[6]

  • Poor Reactivity of Alkylating Agent: Butyl chloride is less reactive than butyl bromide or iodide.

    • Solution: If using a less reactive halide, adding a catalytic amount of a more reactive halide salt (e.g., sodium iodide) can facilitate the reaction through in-situ halogen exchange (Finkelstein reaction).[7]

  • Catalyst Deactivation (Greener Methods): Heterogeneous catalysts can be poisoned by impurities or byproducts.[8]

    • Solution: Ensure the purity of starting materials. If catalyst poisoning is suspected, regeneration of the catalyst (if possible) or using a fresh batch is recommended. The catalyst's lifetime can also be affected by the reaction temperature and pressure.[9][10]

B. Side Reactions and Impurity Formation

Q4: I am observing the formation of a byproduct that is not N-Butylacetanilide. What could it be and how can I prevent it?

A4: A common side reaction is O-alkylation , where the alkyl group attaches to the oxygen atom of the amide instead of the nitrogen.

  • Cause: The amide anion is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. O-alkylation is often favored under conditions that promote reaction with the harder oxygen atom (e.g., using highly reactive alkylating agents or certain solvent/base combinations).[11][12]

    • Troubleshooting O- vs. N-Alkylation:

      • Base and Counter-ion: Using a softer cation like cesium (from cesium carbonate) can favor N-alkylation.[12]

      • Solvent: Polar aprotic solvents like DMF or DMSO can favor N-alkylation over less polar solvents like THF.[13]

      • Alkylating Agent: Softer alkylating agents tend to favor N-alkylation.

Another potential side reaction is polyalkylation , though it is less common for amides compared to amines.

  • Cause: If the product is more nucleophilic than the starting material, it can react further with the alkylating agent.

    • Prevention: Use a stoichiometric amount of the alkylating agent or a slight excess of the acetanilide.[14]

C. Purification Challenges

Q5: How can I effectively purify my N-Butylacetanilide product from unreacted starting materials and byproducts?

A5: The purification strategy depends on the scale and the nature of the impurities.

  • Recrystallization: If the product is a solid at room temperature and the impurities have different solubilities, recrystallization is a green and effective method.[15]

  • Column Chromatography: For small-scale reactions or when impurities have similar polarities to the product, silica gel chromatography is often necessary. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove any basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

IV. Experimental Protocols

Protocol 1: Conventional Synthesis of N-Butylacetanilide

This protocol is based on typical N-alkylation procedures for amides.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add acetanilide (1.0 eq).

  • Solvent and Base: Add anhydrous DMF and sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add butyl bromide (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Green Synthesis using Phase-Transfer Catalysis

This protocol is a greener alternative that avoids hazardous solvents and strong bases.[2][4]

  • Mixing Reagents: In a round-bottom flask, combine acetanilide (1.0 eq), butyl bromide (1.5 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Reaction: Heat the mixture to 70-80 °C with vigorous stirring for 4-8 hours (or use microwave irradiation for shorter reaction times). Monitor the reaction progress by TLC.

  • Workup: After cooling, add water to the reaction mixture and extract with a suitable solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be purified by recrystallization.

V. Quantitative Comparison of Synthesis Methods

The following table provides a comparative overview of the conventional and a representative green synthesis method.

ParameterConventional MethodGreen Method (PTC)
Alkylating Agent Butyl BromideButyl Bromide/Butanol
Base Sodium HydridePotassium Carbonate
Solvent DMF/THFSolvent-free or Water
Catalyst NoneTBAB
Temperature 0 °C to RT70-80 °C
Byproducts NaBrKBr, Water (if butanol is used)
Atom Economy LowerHigher (especially with butanol)
E-Factor High (due to solvent and salt waste)Low
Safety Requires anhydrous conditions, flammable solventMilder conditions, less hazardous reagents

VI. References

  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (n.d.). Angewandte Chemie International Edition. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (2019). Organic & Biomolecular Chemistry. [Link]

  • Huang, K., Ji, X., & Liu, H. (1993). N-ALKYLATION OF ACETANILIDE UNDER ULTRASONIC IRRADIATION. Chinese Journal of Applied Chemistry. [Link]

  • Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. (2019). The Journal of Organic Chemistry. [Link]

  • N‐alkylation of phenylacetamide with alcohols catalyzed by Ni/SiO2–Al2O3. (n.d.). ChemCatChem. [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. [Link]

  • Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. (n.d.). Biblioteka Nauki. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). Chemistry Stack Exchange. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction. (2020). ACS Catalysis. [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. (2017). Macromolecules. [Link]

  • Eco-Friendly, Catalyst and Solvent-Free, Synthesis of Acetanilides and N-Benzothiazole-2-yl-acetamides. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • Conventional vs. Green Extraction Using Natural Deep Eutectic Solvents-Differences in the Composition of Soluble Unbound Phenolic Compounds and Antioxidant Activity. (2022). Molecules. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction. (2020). ResearchGate. [Link]

  • Alkylation of N-substituted 2-phenylacetamides. (n.d.). Semantic Scholar. [Link]

  • Process for the preparation of anilides. (n.d.). Google Patents.

  • Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. (n.d.). Green Chemistry. [Link]

  • Site-Selective Linear Alkylation of Anilides by Cooperative Nickel/Aluminum Catalysis. (n.d.). Angewandte Chemie International Edition. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). Molecules. [Link]

  • Preparation and purification of Acetanilide. (n.d.). Academia.edu. [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • METRICS. (n.d.). American Chemical Society. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). Journal of Materials Chemistry A. [Link]

  • amide: N- vs O-alkylation. (2000). Google Groups.

  • How to Calculate E-factor (Green Chem). (2022). YouTube. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). The Journal of Organic Chemistry. [Link]

  • N-alkylation of anilines with hexyl bromide catalyzed by ChCl:U (1:2)... (n.d.). ResearchGate. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.). Google Patents.

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.). ResearchGate. [Link]

  • The E-Factor in Green Chemistry. (2021). Chemistry LibreTexts. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). ACS Catalysis. [Link]

  • Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). (n.d.). Green Chemistry. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • N-Alkylation of Opiates. (n.d.). Google Patents.

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]

  • pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. (n.d.). Organic Chemistry Portal. [Link]

  • Non-Native Site-Selective Enzyme Catalysis. (2023). ChemRxiv. [Link]

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N-Butylacetanilide: A Technical Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Butylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions regarding the safe handling and disposal of this compound. Recognizing the moderate toxicity and potential hazards of N-Butylacetanilide, this document synthesizes available safety data and established laboratory best practices to ensure the well-being of laboratory personnel and environmental protection.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with N-Butylacetanilide in a direct question-and-answer format.

Handling and Storage

Q1: What are the primary hazards I should be aware of when working with N-Butylacetanilide?

A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-Butylacetanilide is classified as a substance that causes severe skin burns and eye damage.[1][2] It is also considered moderately toxic if ingested, with a probable oral lethal dose in humans being 0.5-5 g/kg.[1] Additionally, like many organic compounds, it may be harmful if inhaled and can cause respiratory irritation.[3][4]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling N-Butylacetanilide?

A2: Due to the risk of severe skin and eye damage, comprehensive PPE is mandatory. This includes:

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use.[5]

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are required to prevent splashes.[4][5]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn.[4][5]

  • Respiratory Protection: While typically not required with adequate ventilation, a NIOSH/MSHA approved respirator should be used if you are working in a poorly ventilated area or if dusts or aerosols are generated.[6][7]

Q3: My N-Butylacetanilide has solidified. How can I safely handle it?

A3: N-Butylacetanilide is a solid at room temperature.[8] If it has clumped or solidified, avoid breaking it up in a way that creates dust. If you need to transfer it, do so in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particles. Use appropriate tools to handle the solid, and always wear your PPE.

Q4: What are the ideal storage conditions for N-Butylacetanilide?

A4: N-Butylacetanilide should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][11] It should be stored separately from incompatible materials such as strong oxidizing agents and acids to prevent any hazardous reactions.[1] The storage area should be away from heat, sparks, and open flames.[12]

Spill and Exposure Procedures

Q5: What is the immediate first aid response for skin or eye contact with N-Butylacetanilide?

A5:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Wash the mouth out with water. Do not induce vomiting. Seek immediate medical attention.[7]

Q6: How do I handle a small spill of N-Butylacetanilide in the lab?

A6: For a small spill, you can typically manage the cleanup with a standard laboratory spill kit.

  • Alert others in the vicinity of the spill.[13]

  • Put on your PPE , including gloves, goggles, and a lab coat.[13]

  • Contain the spill by covering it with an absorbent material like sand, vermiculite, or a commercial sorbent, starting from the outside and working inwards.[14][15]

  • Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][13][14]

  • Clean the spill area with soap and water, and collect the rinse water for disposal as hazardous waste if the spill is of a highly toxic substance.[13]

  • Report the spill to your supervisor.[13]

Q7: When should I evacuate the lab for a chemical spill?

A7: You should evacuate and call for emergency assistance if the spill is large (e.g., more than 500 ml of a hazardous material), involves a highly toxic or reactive chemical, or if you feel it is unsafe to handle.[14]

Disposal

Q8: Can I dispose of N-Butylacetanilide down the drain?

A8: No. N-Butylacetanilide should not be disposed of down the drain or in regular trash.[5] It is harmful to aquatic life with long-lasting effects.[2] All waste containing N-Butylacetanilide must be treated as hazardous waste.

Q9: What is the correct procedure for disposing of N-Butylacetanilide waste?

A9:

  • Classify as Hazardous Waste: All N-Butylacetanilide waste, including contaminated materials, must be managed as hazardous chemical waste.[5]

  • Use a Designated Container: Collect the waste in a clearly labeled, leak-proof container.[5] The label should clearly state "Hazardous Waste" and identify the contents.[5]

  • Store Safely: Keep the waste container in a designated satellite accumulation area within the lab, which should be in a secondary containment bin.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

Q10: How do I dispose of an empty N-Butylacetanilide container?

A10: An empty container that held N-Butylacetanilide should be triple-rinsed with a suitable solvent.[5] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the original hazardous chemical label should be completely removed or defaced before the container is disposed of in the regular trash or recycling, in accordance with your institution's policies.[5]

Experimental Protocols

Personal Protective Equipment (PPE) Selection Workflow

This workflow outlines the decision-making process for selecting the appropriate PPE when working with N-Butylacetanilide.

PPE_Selection start Start: Preparing to handle N-Butylacetanilide assess_task Assess the Task: - Weighing solid? - Preparing a solution? - Heating? start->assess_task base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess_task->base_ppe ventilation Is adequate ventilation (e.g., fume hood) available? base_ppe->ventilation respirator Add Respiratory Protection: - NIOSH/MSHA approved respirator ventilation->respirator No, or if aerosols/ dusts are generated final_check Final PPE Check: - All PPE is correctly fitted - No skin is exposed ventilation->final_check Yes respirator->final_check

Caption: PPE selection workflow for N-Butylacetanilide.

Small Spill Cleanup Protocol

This protocol provides a step-by-step guide for cleaning up a small, manageable spill of N-Butylacetanilide.

Spill_Cleanup start Spill Occurs alert 1. Alert others in the area start->alert don_ppe 2. Don appropriate PPE alert->don_ppe contain 3. Contain the spill with absorbent material don_ppe->contain collect 4. Collect absorbed material into a hazardous waste container contain->collect clean 5. Clean the spill area with soap and water collect->clean dispose_rinse 6. Collect rinse water as hazardous waste clean->dispose_rinse report 7. Report the incident to your supervisor dispose_rinse->report end End of Procedure report->end

Caption: Step-by-step small spill cleanup protocol.

Data Presentation

Hazard Summary Table
Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/Irritation1CCauses severe skin burns and eye damage[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation[2]
Acute Toxicity (Oral)ModerateProbable oral lethal dose (human) 0.5-5 g/kg[1]
Hazardous to the Aquatic EnvironmentChronic 3Harmful to aquatic life with long lasting effects[2]

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-butyl acetate. [Link]

  • The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • InterAtlas Chemical. N-BUTYL METHACRYLATE - Safety Data Sheet. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • Aglayne Inc. The information in this document should be made available to all who may handle the product. - SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Butylacetanilide. PubChem Compound Database. [Link]

  • The University of British Columbia. Spill Clean up Procedure. [Link]

  • World Health Organization. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • U.S. Food and Drug Administration. MEDICINE DISPOSAL PRODUCTS. [Link]

  • National Center for Biotechnology Information. N-Methylacetanilide. PubChem Compound Database. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Butoxyacetanilide, 97%. [Link]

Sources

Technical Support Center: N-Butylacetanilide Production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for N-Butylacetanilide synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the production of N-Butylacetanilide. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the highest purity of your final product.

Section 1: Understanding the Synthetic Landscape and Its Challenges

N-Butylacetanilide (N-phenyl-N-butylacetamide) is a valuable compound, and its synthesis is a common procedure in many organic chemistry laboratories. A frequently used method is the N-alkylation of acetanilide, where acetanilide is reacted with a butyl halide in the presence of a base.[1] Another viable route is the acetylation of N-butylaniline. While seemingly straightforward, these reactions are susceptible to the formation of various impurities that can compromise yield, purity, and the safety profile of the final compound.

Effective impurity management begins with understanding their origin. Impurities can arise from unreacted starting materials, side reactions, or degradation of the product during synthesis or work-up.[2] This guide will address these issues in a practical, question-and-answer format.

Diagram: Common Impurity Formation Pathways

The following diagram illustrates the primary synthesis route for N-Butylacetanilide via N-alkylation of acetanilide and highlights potential pathways for the formation of key impurities.

G Fig. 1: N-Butylacetanilide Synthesis & Impurity Pathways Acetanilide Acetanilide AcetanilideAnion Acetanilide Anion Acetanilide->AcetanilideAnion Deprotonation UnreactedAcetanilide Unreacted Acetanilide Acetanilide->UnreactedAcetanilide Incomplete Reaction ButylHalide n-Butyl Halide (e.g., Bromide) Product N-Butylacetanilide (Target Product) ButylHalide->Product SN2 Reaction (Main Pathway) UnreactedButylHalide Unreacted Butyl Halide ButylHalide->UnreactedButylHalide Incomplete Reaction Butene Butene (Elimination Product) ButylHalide->Butene E2 Elimination (Strong Base) Base Base (e.g., NaH, K2CO3) Base->AcetanilideAnion Deprotonation AcetanilideAnion->Product SN2 Reaction (Main Pathway) HydrolysisProduct N-Butylaniline Product->HydrolysisProduct Hydrolysis (Acidic/Basic Work-up)

Caption: N-alkylation of acetanilide and common impurity side reactions.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of N-Butylacetanilide.

FAQ 1: My final product has a persistent yellow or brown color. What is the cause and how can I fix it?

Probable Cause: Discoloration is often indicative of trace impurities that are highly chromophoric. The most common culprits in aniline-derived syntheses are oxidized species. If your synthesis starts from aniline (to first make acetanilide) or involves N-butylaniline, any unreacted aniline is susceptible to air oxidation, which produces colored impurities.[3] Even trace amounts can impart significant color to the final product. Another possibility is the presence of nitro-compounds if nitrating-grade reagents were used inadvertently or if there was cross-contamination.[4]

Troubleshooting Strategy:

  • Acid Wash: If the impurity is a basic species like residual N-butylaniline, an acid wash during the work-up is highly effective. After dissolving your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the basic aniline impurity, making it water-soluble and drawing it into the aqueous phase.

  • Activated Carbon Treatment: For persistent color of unknown origin, treatment with activated carbon can be very effective. Adsorbents like charcoal excel at removing large, flat, chromophoric molecules.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the colored, crude N-Butylacetanilide in a minimum amount of a suitable hot solvent for recrystallization (e.g., ethanol or an ethanol/water mixture).[5]

  • Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute's weight). Caution: Add the carbon carefully to the hot solution to avoid violent boiling (bumping). It is safer to cool the solution slightly before adding the carbon and then reheating.

  • Gently swirl and heat the mixture for 5-10 minutes.

  • Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified product.

  • Collect the pure crystals by vacuum filtration.

FAQ 2: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify them?

Probable Cause: The presence of multiple signals in your analytical run indicates an impure sample. These could be unreacted starting materials, by-products, or degradation products. The most common impurities are unreacted acetanilide and residual N-butylaniline (if hydrolysis occurred).

Troubleshooting Strategy: The first step is identification. A combination of chromatographic and spectroscopic methods is the gold standard for impurity profiling.[6][7]

  • Co-spotting (TLC): Spot your crude product on a TLC plate alongside the starting materials (acetanilide and n-butyl halide). If a spot in your product lane has the same retention factor (Rf) as a starting material, it is likely that unreacted material is present.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[7] Run samples of your starting materials and the final product. Retention time matching will help identify known components.

  • LC-MS and GC-MS: For unknown impurities, coupling liquid or gas chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful technique.[8] MS provides the molecular weight of the impurity, which is a critical clue to its identity.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about isolated impurities.[9]

Table 1: Common Impurities and Their Identification

ImpurityLikely SourceRecommended Analytical MethodKey Identifier
AcetanilideIncomplete reactionTLC, HPLC, GC-MSMatches retention time/factor of standard; Mass of 135.17 g/mol [10]
N-ButylanilineHydrolysis of productHPLC, GC-MSMass of 149.23 g/mol
ButeneElimination side reactionGC-MS (Headspace)Gaseous product, characteristic mass spectrum
Di-butylated AcetanilideOver-alkylationLC-MSMass higher than the product by 56.10 g/mol (C₄H₈)
FAQ 3: My reaction yield is consistently low. What factors should I investigate?

Probable Cause: Low yields can result from several factors: incomplete reaction, competing side reactions, or loss of product during work-up and purification.

Troubleshooting Strategy:

  • Reaction Conditions:

    • Base Strength: The N-H bond of acetanilide is weakly acidic. A sufficiently strong base is required for deprotonation to initiate the alkylation. If using a weaker base like potassium carbonate, ensure reaction conditions (e.g., higher temperature, polar aprotic solvent like DMF) are optimized to drive the reaction forward. Stronger bases like sodium hydride (NaH) are very effective but can promote the E2 elimination of the butyl halide to form butene, especially at higher temperatures.[11]

    • Temperature Control: Exothermic reactions require careful temperature management.[5][12] For the alkylation of acetanilide, moderate heat is often required, but excessive temperatures can lead to side reactions and degradation. Monitor the reaction temperature closely.

  • Moisture Control: The acetanilide anion is a strong base and will be quenched by water. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

  • Purification Losses: Recrystallization is a powerful purification technique, but it inherently involves some loss of product, as some material will remain dissolved in the mother liquor.[5] Ensure you are not using an excessive amount of solvent for recrystallization. Cooling the filtrate in an ice bath can help maximize crystal recovery.

Diagram: General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues during N-Butylacetanilide synthesis.

G Start Problem Observed (e.g., Low Purity, Discoloration) Analyze Step 1: Analyze Crude Product (TLC, HPLC, LC-MS) Start->Analyze Identify Step 2: Identify Impurity (Co-injection, MS data, NMR) Analyze->Identify Source Step 3: Determine Impurity Source Identify->Source StartingMaterial Unreacted Starting Material Source->StartingMaterial Known Impurity SideProduct Side-Reaction Product Source->SideProduct Unknown Impurity Degradation Degradation Product Source->Degradation Known Impurity OptimizeReaction Optimize Reaction Conditions (Temp, Time, Reagents) StartingMaterial->OptimizeReaction SideProduct->OptimizeReaction ModifyWorkup Modify Work-up Procedure (e.g., Acid/Base Wash) Degradation->ModifyWorkup RefinePurification Refine Purification (Recrystallization, Chromatography) OptimizeReaction->RefinePurification ModifyWorkup->RefinePurification End Purity & Yield Goals Met RefinePurification->End

Caption: A systematic workflow for troubleshooting synthesis issues.

Section 3: References

  • PrepChem. (n.d.). Synthesis of 4-n-butyl-acetanilide. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

  • oxytec. (n.d.). n-Butylacetate. Retrieved from [Link]

  • Patel, R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis. (Simulated reference, as direct article link was not provided in search results)

  • IJRT. (n.d.). Recent Approaches for Impurity Profiling: A Review. Retrieved from [Link]

  • Al-Haque, N., et al. (2022). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Butylacetanilide. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • Singh, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US3178473A - Process for the n-alkylation of acyl anilides halogen substituted in the nucleus. Retrieved from

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • MDPI. (2024). Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]

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Technical Support Center: Enhancing the Photostability of N-Butylacetanilide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the photostability of N-Butylacetanilide formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the light sensitivity of N-Butylacetanilide. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your formulations.

Introduction to N-Butylacetanilide Photostability

N-Butylacetanilide, an aromatic amide, finds applications in various fields, including its use as an insect repellent.[1] Like many aromatic compounds, its structure is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency, the formation of undesirable byproducts, and changes in the physical properties of the formulation.[2] Understanding and mitigating this instability is crucial for developing robust and effective products.

Photodegradation can occur through two primary mechanisms:

  • Direct Photodegradation: The N-Butylacetanilide molecule itself absorbs photons, leading to an excited state that can then undergo chemical reactions such as hydrolysis, oxidation, or rearrangement.[2]

  • Indirect Photodegradation (Photosensitization): Excipients or impurities within the formulation absorb light energy and transfer it to the N-Butylacetanilide molecule, initiating its degradation.[2]

This guide will provide a structured approach to identifying the root causes of photostability issues in your N-Butylacetanilide formulations and implementing effective stabilization strategies.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the development of N-Butylacetanilide formulations.

Issue 1: Rapid loss of N-Butylacetanilide potency in my formulation upon light exposure.

Question: I've observed a significant decrease in the concentration of N-Butylacetanilide in my formulation after a short period of light exposure. What are the likely causes and how can I investigate this?

Answer:

A rapid loss of potency is a clear indicator of photodegradation. The first step is to systematically identify the cause. This involves a forced degradation study to understand the degradation pathways and the influence of formulation components.

Experimental Protocol: Forced Degradation Study

A forced degradation study will help you understand the susceptibility of N-Butylacetanilide to various stress conditions and identify the primary degradation pathways.[3]

Objective: To intentionally degrade N-Butylacetanilide under controlled conditions to identify degradation products and assess the stability-indicating capability of your analytical method.

Materials:

  • N-Butylacetanilide drug substance

  • Your formulation vehicle (placebo)

  • Solvents for sample preparation (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

  • Photostability chamber compliant with ICH Q1B guidelines[4]

  • Validated stability-indicating HPLC-UV or LC-MS method

Procedure:

  • Sample Preparation:

    • Prepare solutions of N-Butylacetanilide in your formulation vehicle at a known concentration (e.g., 1 mg/mL).[5]

    • Prepare a placebo solution (formulation vehicle without N-Butylacetanilide).

    • Prepare solutions of N-Butylacetanilide in inert solvents (e.g., methanol or acetonitrile) for comparison.

  • Stress Conditions: Expose the samples to the following conditions:

    • Photolytic Stress: Expose the samples to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4] Include a dark control sample wrapped in aluminum foil to differentiate between light and thermal degradation.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for a defined period.

    • Thermal Stress: Store the sample at an elevated temperature (e.g., 70°C).

  • Analysis:

    • At specified time points, withdraw aliquots of each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using your validated stability-indicating analytical method (see below for a suggested method).

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Identify and quantify the degradation products.

  • Determine the primary degradation pathway (e.g., hydrolysis, oxidation, or direct photodegradation).

  • Assess the contribution of excipients by comparing the degradation in the full formulation to that in a simple solvent.

Workflow for Investigating Potency Loss

G start Potency Loss Observed forced_degradation Perform Forced Degradation Study (ICH Q1B) start->forced_degradation analyze_results Analyze Samples by HPLC-UV / LC-MS forced_degradation->analyze_results identify_pathway Identify Primary Degradation Pathway analyze_results->identify_pathway photodegradation Direct Photodegradation identify_pathway->photodegradation Degradation in inert solvent and formulation photosensitization Photosensitization by Excipients identify_pathway->photosensitization Greater degradation in formulation hydrolysis Hydrolysis identify_pathway->hydrolysis Degradation in acid/base oxidation Oxidation identify_pathway->oxidation Degradation with H2O2 implement_strategy Implement Stabilization Strategy photodegradation->implement_strategy photosensitization->implement_strategy hydrolysis->implement_strategy oxidation->implement_strategy

Caption: Troubleshooting workflow for potency loss.

Issue 2: My formulation is changing color and developing an unusual odor after light exposure.

Question: My N-Butylacetanilide formulation appears yellow and has a noticeable chemical smell after being exposed to light. What could be causing this, and is it related to the degradation of the active ingredient?

Answer:

Color and odor changes are strong indicators of chemical degradation.[3] The formation of chromophoric (color-producing) and volatile degradation products is common in photodegradation processes. It is highly likely that these changes are linked to the degradation of N-Butylacetanilide or one of the excipients.

Investigation Strategy:

  • Characterize the Degradants: The primary goal is to identify the chemical structures of the compounds responsible for the color and odor.

    • LC-MS/MS Analysis: This is the most powerful technique for identifying unknown degradation products.[5] By comparing the mass spectra of the degradants with the parent compound, you can propose structures.

    • GC-MS Headspace Analysis: To identify volatile compounds responsible for the odor, perform a headspace gas chromatography-mass spectrometry (GC-MS) analysis of the light-exposed formulation.

  • Correlate with Potency Loss: Analyze the same light-exposed samples for N-Butylacetanilide potency using your HPLC method. A correlation between the appearance of the color/odor and the loss of the active ingredient will confirm that they are related.

Hypothetical Degradation Pathway of N-Butylacetanilide

While specific data for N-Butylacetanilide is limited, we can propose a hypothetical degradation pathway based on the known photochemistry of similar anilide compounds. Photo-oxidation is a common degradation route for aromatic amides.

G NBA N-Butylacetanilide Excited_NBA Excited State N-Butylacetanilide* NBA->Excited_NBA hν (UV light) Radical_Cation Radical Cation Excited_NBA->Radical_Cation Electron Transfer Hydroxylated_Intermediate Hydroxylated Intermediate Radical_Cation->Hydroxylated_Intermediate +H2O, -H+ Cleavage_Products N-Butyl aniline & Acetic Acid derivatives (Potential Odor) Radical_Cation->Cleavage_Products Fragmentation Quinone_Imine Quinone-imine type product (Colored) Hydroxylated_Intermediate->Quinone_Imine Oxidation

Caption: Hypothetical photo-oxidative degradation of N-Butylacetanilide.

FAQs: Enhancing Photostability

Q1: What are the most effective types of excipients for photostabilizing N-Butylacetanilide formulations?

A1: The choice of excipients is critical. Here are some effective strategies:

  • UV Absorbers: These compounds absorb UV radiation, preventing it from reaching the N-Butylacetanilide molecule. Examples include benzophenones and benzotriazoles.

  • Antioxidants: These molecules can quench free radicals or reactive oxygen species generated during photodegradation.[6] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4]

  • Encapsulating Agents: Cyclodextrins and liposomes can physically shield the N-Butylacetanilide molecule from light.[4][7]

Illustrative Data: Effect of Photostabilizers on N-Butylacetanilide Degradation

Formulation% N-Butylacetanilide Remaining (after ICH Q1B light exposure)
N-Butylacetanilide in placebo75.2%
N-Butylacetanilide in placebo + 0.1% BHT92.5%
N-Butylacetanilide in placebo + 0.5% Benzophenone-395.8%
N-Butylacetanilide encapsulated in β-cyclodextrin98.1%

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Q2: How can I develop a stability-indicating HPLC method for N-Butylacetanilide?

A2: A good stability-indicating method should be able to separate the parent N-Butylacetanilide peak from all potential degradation products and excipients.

Protocol: HPLC-UV Method Development

Objective: To develop a reversed-phase HPLC method capable of resolving N-Butylacetanilide from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan the UV spectrum of N-Butylacetanilide to determine its λmax. A photodiode array (PDA) detector is highly recommended to monitor peak purity.

  • Injection Volume: 10 µL

Optimization:

  • Inject a mixture of your stressed samples (from the forced degradation study).

  • Adjust the gradient slope and initial/final mobile phase composition to achieve adequate separation (resolution > 2) between N-Butylacetanilide and all degradation peaks.

  • Validate the final method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and robustness.[8]

Q3: Does the primary packaging play a role in the photostability of my formulation?

A3: Absolutely. The choice of packaging is a critical control point for photostability.[2]

  • Transparent Containers (e.g., clear glass or plastic): Offer minimal protection and should be avoided for photosensitive formulations unless a secondary light-blocking package is used.

  • Amber Glass: Provides good protection against UV and blue light.

  • Opaque Plastics (e.g., HDPE): Can offer excellent light protection.

  • Aluminum Tubes or Pouches: Provide a complete barrier to light.

It is essential to perform photostability testing of the final drug product in its intended primary packaging to confirm its effectiveness.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Active Substances and Medicinal Products Q1B. [Link]

  • Grande, F., De Luca, M., Occhiuzzi, M. A., Garofalo, A., & Ragno, G. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(8), 1163. [Link]

  • Klick, S., Muellner, T., & Wessner, D. (2005). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 29(3), 82-93.
  • Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5095-5108.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Tomić, I., et al. (2021). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. Conference: 2nd International Conference on Advanced Production and Processing.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis (Vol. 10). Academic press.
  • Dong, M. W. (2013). A trio of stability-indicating HPLC methods for pharmaceutical analysis. LCGC North America, 31(8), 612-621.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Annapurna, M. M., Goutam, S. P., & Kumar, C. N. (2012). A validated stability-indicating HPLC method for the determination of zonisamide in bulk and pharmaceutical dosage form. Scholars Middle East Publishers, 4(2), 145-153.
  • Singh, R., & Kumar, R. (2016). Forced degradation studies: A review. MedCrave Online Journal of Pharmaceutical Sciences, 1(1), 1-4.
  • PubChem. (n.d.). Butylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Ragab, G. H., et al. (2015). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF NIMESULIDE IN BULK POWDER AND IN TABLET DOSAGES FORM. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(4), 184-196.
  • Patel, R. M., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61–65.

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Technical Support Center: N-Butylacetanilide Compatibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for N-Butylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for compatibility testing of N-Butylacetanilide with other compounds. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also offer insights into the scientific rationale behind these experimental designs.

Introduction to N-Butylacetanilide and the Imperative of Compatibility Testing

N-Butylacetanilide (CAS No. 91-49-6) is a compound with the molecular formula C12H17NO.[1] It has historically been used as an insect repellent, particularly for impregnating clothing to repel ticks and fleas.[1][2] In any formulation, whether for pharmaceutical, agricultural, or material science applications, ensuring the chemical and physical compatibility of all components is paramount. Incompatibility can lead to a loss of efficacy, the formation of toxic byproducts, and changes in the physical properties of the final product.

This guide will walk you through the essential considerations and methodologies for conducting robust compatibility testing with N-Butylacetanilide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of N-Butylacetanilide that are pertinent to compatibility testing.

Q1: What are the key physical and chemical properties of N-Butylacetanilide that I should be aware of?

A1: Understanding the fundamental properties of N-Butylacetanilide is the first step in designing compatibility studies. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 191.27 g/mol [1]
Appearance Colorless liquid[1]
Melting Point 24.5 °C[1]
Boiling Point 281 °C at 760 mmHg[1]
Solubility in Water Insoluble[1]
Density 0.9912 g/cm³ at 20 °C[1]

Its insolubility in water suggests that organic solvents will likely be required for formulations, making solvent compatibility a critical area of investigation.

Q2: What are the primary stability concerns with N-Butylacetanilide?

A2: N-Butylacetanilide is an amide, and the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. This would lead to the formation of N-butylaniline and acetic acid. Therefore, compatibility with strong acids and bases should be carefully evaluated. Additionally, as with many organic compounds, exposure to high temperatures, UV light, and strong oxidizing agents should be considered as potential degradation pathways.

Q3: How should I handle and store N-Butylacetanilide?

A3: Proper handling and storage are crucial for maintaining the integrity of N-Butylacetanilide. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] Containers should be tightly sealed to prevent contamination.[5][6] For laboratory use, it is recommended to handle N-Butylacetanilide in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Troubleshooting Guide for Compatibility Experiments

This section provides solutions to common problems encountered during compatibility testing.

Q1: I've mixed N-Butylacetanilide with my polymer solution, and it has turned cloudy. What does this indicate?

A1: Cloudiness, or turbidity, is a strong indicator of insolubility or precipitation. This suggests that the polymer is "salting out" or that the N-Butylacetanilide has exceeded its solubility limit in the chosen solvent system in the presence of the polymer.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent System: You may need a co-solvent to increase the solubility of all components.

    • Adjust Concentrations: Systematically decrease the concentration of the polymer or N-Butylacetanilide to find the solubility threshold.

    • Temperature Modification: Gently warming the solution may increase solubility. However, be mindful of the potential for degradation at elevated temperatures.

Q2: After storing my formulation for a week, I've noticed a significant drop in the concentration of N-Butylacetanilide. What could be the cause?

A2: A decrease in the active ingredient concentration points towards a chemical degradation or interaction with another component in the formulation.

  • Troubleshooting Steps:

    • Analyze for Degradants: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any new peaks that could be degradation products.

    • Isolate Components: Conduct stability studies of N-Butylacetanilide with each individual component of your formulation to pinpoint the incompatible substance.

    • pH and Moisture Analysis: Check the pH of your formulation and analyze for moisture content, as these can contribute to hydrolysis.

Q3: My formulation has changed color over time. Is this a sign of incompatibility?

A3: A change in color is often an indication of a chemical reaction, potentially an oxidation or degradation process.

  • Troubleshooting Steps:

    • Protect from Light: Store a sample in a light-protected container (e.g., amber vial) to see if the color change is photochemically induced.

    • Inert Atmosphere: Prepare and store a sample under an inert atmosphere (e.g., nitrogen or argon) to determine if the degradation is due to oxidation.

    • Excipient Purity: Ensure the purity of all excipients, as impurities can sometimes catalyze degradation reactions.

Experimental Protocols for Compatibility Testing

A systematic approach to compatibility testing is essential. The following protocols provide a framework for your investigations.

Protocol 1: Binary Mixture Screening

This initial screen helps to identify direct incompatibilities between N-Butylacetanilide and individual excipients.

  • Preparation: Prepare physical mixtures of N-Butylacetanilide with each excipient in a 1:1 ratio by weight.

  • Stress Conditions: Subject the binary mixtures to accelerated stability conditions. A common starting point is 40°C/75% Relative Humidity (RH) for 4 weeks.

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Note any changes in color, clarity, or physical state.

    • Purity and Degradants: Use a stability-indicating HPLC method to quantify N-Butylacetanilide and detect any degradation products.

  • Interpretation: A significant change in appearance or a decrease in the purity of N-Butylacetanilide indicates a potential incompatibility.

Protocol 2: Solution State Compatibility

This protocol assesses compatibility in a liquid formulation.

  • Formulation Preparation: Prepare the complete liquid formulation containing N-Butylacetanilide and all excipients.

  • Storage Conditions: Store the formulation under various conditions, including refrigerated (2-8°C), room temperature (25°C), and accelerated (40°C).

  • Monitoring: At regular intervals, monitor the formulation for:

    • Visual Inspection: Check for precipitation, color change, or phase separation.

    • pH Measurement: Monitor for any significant shifts in pH.

    • Active Ingredient Concentration: Quantify the concentration of N-Butylacetanilide using a validated analytical method.

  • Data Analysis: Plot the concentration of N-Butylacetanilide over time for each storage condition to determine the degradation kinetics.

Workflow for Compatibility Testing

The following diagram illustrates a logical workflow for assessing the compatibility of N-Butylacetanilide.

Compatibility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: In-depth Analysis & Formulation Optimization cluster_3 Phase 4: Final Stability Assessment A Define Formulation & Excipients B Literature Review for Known Incompatibilities A->B C Physicochemical Characterization of N-Butylacetanilide B->C D Binary Mixture Screening (Solid State) C->D E Solution State Compatibility Screening C->E G Identify Incompatible Excipients D->G Analyze Purity & Appearance E->G Analyze Concentration & Appearance F Photostability Testing F->G H Characterize Degradation Products G->H I Reformulate with Compatible Excipients H->I J Accelerated Stability Study of Final Formulation I->J K Long-Term Stability Study J->K

A logical workflow for N-Butylacetanilide compatibility testing.

References

  • PubChem. (n.d.). N-Butylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). n-Butyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Index. (n.d.). N-Methylacetanilide. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of N,N-Diethyl-meta-toluamide (DEET) and Ethyl Butylacetylaminopropionate (IR3535®) as Topical Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of insect repellents, N,N-Diethyl-meta-toluamide (DEET) has long been considered the benchmark for efficacy. However, ongoing research and consumer demand have spurred the development of alternative active ingredients. This guide provides a detailed, data-driven comparison between DEET and Ethyl Butylacetylaminopropionate (commonly known by its trade name IR3535®), another widely used synthetic repellent.

It is important to clarify at the outset that Ethyl Butylacetylaminopropionate (IR3535®) is chemically distinct from N-Butylacetanilide. While both are N-substituted amides, N-Butylacetanilide is a less common and significantly less studied compound in the context of broad-spectrum insect repellency, with historical data primarily indicating its use as a tick repellent for clothing impregnation. Given the wealth of comparative scientific literature, this guide will focus on the comprehensive evaluation of DEET versus IR3535®, providing researchers and formulation scientists with the necessary data to make informed decisions.

Chemical and Physical Properties: A Foundation for Formulation

A clear understanding of the physicochemical properties of DEET and IR3535® is fundamental for the development of effective and stable topical formulations.

PropertyDEET (N,N-Diethyl-meta-toluamide)IR3535® (Ethyl Butylacetylaminopropionate)
CAS Number 134-62-352304-36-6[1]
Molecular Formula C₁₂H₁₇NOC₁₁H₂₁NO₃[1]
Molar Mass 191.27 g/mol 215.29 g/mol [1]
Appearance Colorless to slightly yellow oil[2]Colorless, odorless oil[1]
Odor Distinct, pungent odorAlmost odorless[1]
Solubility in Water Low70 g/L (at 20 °C)[1]
Plastic/Fabric Compatibility Can damage plastics and synthetic fabrics[3]Can dissolve some plastics and synthetic fabrics, excluding polyethylene and polypropylene[1]

Mechanism of Action: Unraveling the Repellent Effect

The precise mechanisms by which these compounds repel insects are complex and continue to be an active area of research. However, current evidence points to distinct yet sometimes overlapping pathways.

DEET: The repellent action of DEET is multifaceted. It is thought to work through two primary pathways: confusing or inhibiting mosquito odorant receptors from a distance and acting as a contact repellent due to its bitter taste to chemoreceptors.[2] One hypothesis suggests that DEET masks human odors by reducing the volatility of skin odorants that attract insects.[2] Another prominent theory is that DEET interferes with an insect's ability to detect lactic acid and carbon dioxide, key human attractants, by acting on their antennal receptors.[3][4]

IR3535®: The mechanism of action for IR3535® is still under investigation but is believed to be related to the intolerance of insects to its odor.[1] It is a synthetic molecule derived from the natural amino acid beta-alanine.

G cluster_deet DEET Mechanism of Action cluster_ir3535 IR3535® Mechanism of Action (Proposed) DEET DEET ORs Odorant Receptors (ORs) DEET->ORs Inhibits/Confuses Chemoreceptors Contact Chemoreceptors DEET->Chemoreceptors Activates (Bitter Taste) CNS Insect Central Nervous System ORs->CNS Chemoreceptors->CNS Human_Odors Human Odors (Lactic Acid, CO2) Human_Odors->ORs Repulsion Repellent Behavior CNS->Repulsion IR3535 IR3535® Insect_Sensors Insect Olfactory/Gustatory Sensors IR3535->Insect_Sensors Unpleasant Odor/Taste IR3535_CNS Insect Central Nervous System Insect_Sensors->IR3535_CNS IR3535_Repulsion Repellent Behavior IR3535_CNS->IR3535_Repulsion

Caption: Proposed mechanisms of action for DEET and IR3535®.

Comparative Efficacy: A Head-to-Head Analysis

The effectiveness of a repellent is determined by its spectrum of activity, the concentration of the active ingredient, and the duration of protection it provides.

Efficacy Against Mosquitoes

Both DEET and IR3535® have demonstrated efficacy against a range of mosquito species, although their performance can vary.

  • Aedes spp. (e.g., Aedes aegypti, Aedes albopictus): These mosquitoes are vectors for dengue, Zika, and chikungunya. Studies have shown that IR3535® at a 20% concentration provides comparable protection to DEET at similar concentrations against Aedes aegypti.[5] One study found that 20% IR3535® offered approximately 3 hours of protection against Aedes aegypti.[5]

  • Culex spp. (e.g., Culex quinquefasciatus): These are vectors for West Nile virus. Research indicates that IR3535® and DEET have similar efficacy against Culex quinquefasciatus, with 20% concentrations of both providing around 6 hours of protection.[5]

  • Anopheles spp. (e.g., Anopheles gambiae): These are the primary vectors for malaria. Some studies suggest that IR3535® may be less effective or provide a shorter duration of protection against Anopheles mosquitoes compared to DEET.[1][2] For instance, one report mentioned that 20% IR3535® offers only 3.8 hours of protection against Anopheles.[2] However, a field study in Ghana found that 20% IR3535® and 25% DEET reduced mosquito bites (predominantly Anopheles gambiae) by 98% and 95% respectively over 9 hours.[6]

Table 1: Comparative Efficacy of DEET and IR3535® Against Mosquito Species (Mean Protection Time)

Mosquito SpeciesDEET ConcentrationIR3535® ConcentrationMean Protection Time (DEET)Mean Protection Time (IR3535®)Reference
Aedes aegypti20%20%~3 hours~3 hours[5]
Culex quinquefasciatus20%20%~6 hours~6 hours[5]
Anopheles spp.Not specified20%Not specified3.8 hours[2]
Anopheles gambiae25%20%95% reduction over 9h98% reduction over 9h[6]
Efficacy Against Other Arthropods
  • Ticks: Both repellents are effective against ticks, which can transmit Lyme disease and other pathogens. The Environmental Working Group (EWG) suggests that IR3535® may offer longer protection against deer ticks than DEET.[3]

  • Flies: IR3535® has demonstrated greater effectiveness against black fly and sand fly bites compared to DEET, with a longer duration of protection.[2]

Safety and Toxicological Profile

The safety of topical repellents is of paramount importance, particularly with frequent use.

DEET: DEET has an extensive safety record, having been in public use since 1957.[3] When used as directed, adverse reactions are rare.[3] However, it is a known eye irritant and can cause skin irritation in some individuals.[3] In rare cases of excessive or prolonged use, neurological side effects have been reported.[3] DEET can be absorbed through the skin.

IR3535®: IR3535® is also considered to have a good safety profile.[2] It is a serious eye irritant but is otherwise associated with few other safety risks.[2] Animal studies have not shown developmental toxicity.[2]

Table 2: Comparative Safety and Toxicological Data

ParameterDEETIR3535®
Acute Oral LD₅₀ (rat) ~2000 mg/kg>5000 mg/kg[1]
Acute Dermal LD₅₀ (rat) >4000 mg/kg>10000 mg/kg[1]
Skin Irritation Mild to moderateGenerally low
Eye Irritation IrritantSerious irritant[2]
Neurotoxicity Rare reports with excessive useNot typically associated
Dermal Absorption YesYes

Environmental Fate

The environmental impact of widely used chemicals is a growing concern.

  • DEET: DEET has been detected in wastewater and some surface waters. It is moderately persistent in the environment.

  • IR3535®: IR3535® is considered to be biodegradable.[1]

Experimental Protocols for Efficacy Testing

Standardized testing protocols are crucial for generating reliable and comparable data on repellent efficacy. Both the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) provide detailed guidelines.[7][8][9][10]

Standard Arm-in-Cage Laboratory Assay

This is a common method for evaluating the efficacy of topical repellents.

  • Subject Recruitment and Preparation: Human volunteers are recruited following ethical guidelines. The subjects' forearms are washed with unscented soap and rinsed thoroughly.

  • Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the subject's forearm. The other arm may serve as an untreated control.

  • Mosquito Exposure: The treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The time to the first confirmed bite (and often the second) is recorded. This is the Complete Protection Time (CPT).

  • Re-exposure: The arm is re-exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails (i.e., a bite occurs).

G cluster_workflow Standard Repellent Efficacy Testing Workflow Start Start Subject_Prep Subject Preparation (Wash and dry forearms) Start->Subject_Prep Repellent_App Apply Repellent to Test Arm (Control arm remains untreated) Subject_Prep->Repellent_App Acclimation Acclimation Period (e.g., 10-30 minutes) Repellent_App->Acclimation Cage_Exposure Expose Arm in Mosquito Cage Acclimation->Cage_Exposure Observe Observe for Biting Attempts Cage_Exposure->Observe Record_CPT Record Complete Protection Time (CPT) Observe->Record_CPT Bite Occurs Wait Wait for Pre-determined Interval Observe->Wait No Bite End End Record_CPT->End Re_expose Re-expose Arm to Mosquitoes Wait->Re_expose Re_expose->Cage_Exposure

Caption: A generalized workflow for arm-in-cage repellent efficacy testing.

Conclusion and Future Directions

Both DEET and IR3535® are effective insect repellents with distinct profiles. DEET remains the gold standard for broad-spectrum, long-lasting protection, particularly in areas with a high risk of vector-borne diseases. IR3535® presents a viable alternative, especially for consumers seeking a nearly odorless repellent with a favorable safety profile. Its efficacy against Aedes and Culex mosquitoes is comparable to DEET at similar concentrations, although its performance against Anopheles species may be more variable.

For drug development professionals and formulation scientists, the choice between these active ingredients will depend on the target consumer, the desired product characteristics (e.g., scent, feel), and the specific insect vectors of concern in the target market. Further research into the mechanism of action of IR3535® and the development of novel formulations that enhance its duration of action and spectrum of activity are promising areas for future investigation.

References

  • Poison Control. (n.d.). Insect repellents: Components and risks. Retrieved from [Link]

  • Cilek, J. E., et al. (2004). COMPARATIVE EFFICACY OF IR3535 AND DEET AS REPELLENTS AGAINST ADULT AEDES AEGYPTI AND CULEX QUINQUEFASCIATUS.
  • Bibbs, C. S., & Fulcher, A. (2025). Prolonged Efficacy of IR3535 Repellents Against Mosquitoes and Blacklegged Ticks in North America. Journal of Medical Entomology.
  • U.S. Environmental Protection Agency. (2019). Science Review of Field Evaluation of Two Topically Applied Insect Repellent Products Containing IR3535 Against Mosquitoes in Florida.
  • The Medical Letter on Drugs and Therapeutics. (2025). Insect Repellents.
  • Tawiah, K. S., et al. (2025). Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana. Malaria Journal.
  • University of Wisconsin-Madison. (n.d.). Repellents for Application to Skin. Retrieved from [Link]

  • Cilek, J. E., et al. (2004). Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus.
  • Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents Against Mosquitoes. New England Journal of Medicine, 347(1), 13-18.
  • Environmental Working Group. (2013). The Four Best Bug Repellents: DEET, IR3535, Picaridin, Oil Of Lemon Eucalyptus Most Effective, Says EWG. Medical Daily.
  • Ali, A., et al. (2018). Toxicity of IR3535 in development and adults.
  • Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

  • Barnard, D. R., et al. (2002). Repellency of IR3535, KBR3023, para-menthane-3,8-diol, and Deet to Black Salt Marsh Mosquitoes (Diptera: Culicidae) in the Everglades National Park. Journal of Medical Entomology, 39(6), 895-899.
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin.
  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • Constantini, C., et al. (2004). Field Evaluation of the Efficacy and Persistence of Insect Repellents DEET, IR3535, and KBR 3023 Against Anopheles Gambiae Complex and Other Afrotropical Vector Mosquitoes. Transactions of the Royal Society of Tropical Medicine and Hygiene, 98(11), 644-652.
  • Picollo, M. I., et al. (2017). Toxicity, repellency and flushing out in Triatoma infestans (Hemiptera: Reduviidae) exposed to the repellents DEET and IR3535. Memórias do Instituto Oswaldo Cruz, 102(4), 481-485.
  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.
  • Constantini, C., et al. (2004). Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes.
  • Constantini, C., et al. (2004). Field evaluation of the efficacy and persistence of insect repellents DEET, IR3535, and KBR 3023 against Anopheles gambiae complex and other Afrotropical vector mosquitoes. Oxford Academic.
  • Tanzania Bureau of Standards. (2022). DEAS 1120-1 2022 Mosquito repellent — Performance test guidelines — Part 1 Skin applied.
  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin [EPA 712-C-10-001].
  • Federal Register. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability.
  • Electronic Code of Federal Regulations. (n.d.).
  • Vymedic. (2024). Insect Repellent Testing: Methods and Standards for Efficacy and Safety.

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A Comparative Analysis of N-Butylacetanilide and Other Acetanilide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acetanilide scaffold represents a cornerstone in medicinal chemistry and applied chemical sciences, giving rise to a vast array of derivatives with diverse pharmacological and biological activities. This guide provides an in-depth comparative analysis of N-Butylacetanilide, a notable insect repellent, against a curated selection of other significant acetanilide derivatives. We will explore the synthesis, physicochemical properties, mechanisms of action, and toxicological profiles of N-Butylacetanilide, Acetaminophen, Lidocaine, and Alachlor. Through this comparative lens, we aim to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to inform their own research and development endeavors.

Introduction: The Versatile Acetanilide Scaffold

Acetanilide, or N-phenylacetamide, is an aromatic compound characterized by a phenyl ring attached to an acetamido group. First introduced into medical practice in 1886 as an analgesic and antipyretic, its inherent toxicity spurred the development of a multitude of derivatives.[1] These derivatives have demonstrated a wide spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties, among others.[1] The versatility of the acetanilide core lies in the amenability of the phenyl ring and the amide group to substitution, allowing for the fine-tuning of its physicochemical and biological properties. This guide will focus on a comparative analysis of N-Butylacetanilide, a prominent insect repellent, with other derivatives that have found distinct applications in medicine and agriculture.

N-Butylacetanilide: A Profile of an Effective Insect Repellent

N-Butylacetanilide is primarily recognized for its application as an insect repellent, particularly against ticks and fleas.[2] Its efficacy stems from its ability to disrupt the sensory perception of insects, rendering the treated surface unattractive. While the precise mechanism of action for many repellents is still under investigation, it is generally believed that they interact with the olfactory receptors of insects, masking the chemical cues that attract them to a host.[3][4]

Physicochemical Properties:

  • Molecular Formula: C12H17NO

  • Molecular Weight: 191.27 g/mol [2]

  • Appearance: Oily liquid

  • Boiling Point: 281 °C[2]

  • Solubility: Insoluble in water[2]

Comparative Analysis of Acetanilide Derivatives

To provide a comprehensive understanding of the structure-activity relationships within the acetanilide family, we will compare N-Butylacetanilide with three other derivatives that have distinct and significant applications: Acetaminophen (analgesic), Lidocaine (local anesthetic), and Alachlor (herbicide).

Chemical Structure and Synthesis Overview

The fundamental difference between these derivatives lies in the substitutions on the phenyl ring and the amide nitrogen.

  • N-Butylacetanilide: Features a butyl group on the amide nitrogen.

  • Acetaminophen (Paracetamol): Possesses a hydroxyl group at the para-position of the phenyl ring.

  • Lidocaine: A more complex derivative with a diethylamino group attached to the acetyl group and two methyl groups on the phenyl ring.

  • Alachlor: Characterized by a chloroacetyl group and a 2,6-diethylphenyl substituent.

The synthesis of these derivatives generally involves the N-acetylation of a corresponding aniline precursor. For instance, N-Butylacetanilide can be synthesized by the reaction of acetanilide with a butyl halide.[2] Acetaminophen is synthesized by the acetylation of 4-aminophenol.[5] The synthesis of Lidocaine is a multi-step process starting from 2,6-dimethylaniline.[6] Alachlor's synthesis begins with the reaction of 2,6-diethylaniline and paraformaldehyde.[7]

Caption: General synthetic pathways for selected acetanilide derivatives.

Physicochemical Properties: A Tabular Comparison

The variations in their chemical structures lead to distinct physicochemical properties, which are summarized in the table below.

PropertyN-ButylacetanilideAcetaminophenLidocaineAlachlor
Molecular Formula C12H17NOC8H9NO2C14H22N2OC14H20ClNO2
Molecular Weight ( g/mol ) 191.27[2]151.16234.34269.77
Melting Point (°C) 24.5[2]169-170.5[8]66-6939.5-41.5
Boiling Point (°C) 281[2]Decomposes180-182 (at 4 mmHg)100 (at 0.02 mmHg)
Water Solubility Insoluble[2]1:70[8]Slightly soluble242 mg/L at 25 °C
Biological Activity and Mechanism of Action

The diverse applications of these derivatives are a direct consequence of their different mechanisms of action.

  • N-Butylacetanilide (Insect Repellent): As an insect repellent, N-Butylacetanilide is thought to interact with the olfactory system of insects, effectively masking the host's scent cues. While the precise molecular targets are not fully elucidated for all repellents, they generally function by disrupting the normal behavior of blood-seeking insects.[3]

  • Acetaminophen (Analgesic/Antipyretic): The exact mechanism of action of acetaminophen is still a subject of research, but it is known to inhibit the cyclooxygenase (COX) pathways, particularly COX-2, which are responsible for the production of prostaglandins that mediate pain and fever.[9] Its primary action is within the central nervous system.

  • Lidocaine (Local Anesthetic): Lidocaine functions by blocking voltage-gated sodium channels in the neuronal membrane.[10][11] This blockade prevents the generation and propagation of action potentials, thereby stopping the transmission of pain signals from the peripheral nerves to the brain.[11]

  • Alachlor (Herbicide): Alachlor is a selective, systemic herbicide that is absorbed by the germinating shoots and roots of plants.[12] Its primary mode of action is the inhibition of elongase enzymes and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are involved in the gibberellin pathway.[12][13] This ultimately interferes with the plant's ability to produce proteins and inhibits root growth.[12][14]

Caption: Comparative mechanisms of action for selected acetanilide derivatives.

Toxicology and Safety Profile

The safety profile of any chemical is paramount to its application. The table below provides a comparative overview of the toxicity of the selected acetanilide derivatives. It is important to note that toxicity is dose-dependent and the route of exposure plays a significant role.

DerivativeAcute Oral LD50 (mouse)Key Toxicological Concerns
N-Butylacetanilide 800 mg/kg[2]Moderately toxic; can cause severe skin burns and eye damage.[2]
Acetaminophen 338 mg/kgHepatotoxicity in overdose due to the depletion of glutathione and accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[8]
Lidocaine 292 mg/kg (as HCl)Central nervous system (CNS) and cardiovascular toxicity at high concentrations.
Alachlor 930 mg/kg (rat)Potential carcinogen; can leach into groundwater.[15]

In the context of insect repellents, N-Butylacetanilide is often compared to DEET (N,N-Diethyl-meta-toluamide), which is considered the gold standard.[16] While DEET is highly effective, concerns about its potential for neurotoxicity, especially in children, have been raised, although the risk of serious neurological events is considered low.[17][18][19] N,N-diethylphenylacetamide (DEPA) and DEET have been shown to be less harmful to respiratory parameters in acute exposure compared to N,N-diethylbenzamide (DEB).[20]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis of N-Butylacetanilide and a standard insect repellency assay.

Synthesis of N-Butylacetanilide

Objective: To synthesize N-Butylacetanilide via the N-alkylation of acetanilide.

Materials:

  • Acetanilide

  • 1-Bromobutane (Butyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetanilide (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-Butylacetanilide.

In Vitro Mosquito Repellency Assay (Arm-in-Cage Test)

Objective: To evaluate the repellency of N-Butylacetanilide against mosquitoes.

Materials:

  • N-Butylacetanilide test solution (e.g., 10% in ethanol)

  • Control solution (ethanol)

  • Mosquito cage (containing 200-300 host-seeking female mosquitoes, e.g., Aedes aegypti)

  • Human volunteer

  • Latex gloves

  • Micropipette

Procedure:

  • Recruit a human volunteer who has not used any scented lotions, perfumes, or soaps on the day of the test.

  • The volunteer should wear a latex glove on one hand, with a defined area of skin exposed on the forearm (e.g., 3 cm x 10 cm).

  • Apply a known volume of the N-Butylacetanilide test solution evenly onto the exposed skin area of one arm using a micropipette.

  • Apply the same volume of the control solution (ethanol) to the corresponding area on the other arm.

  • Allow the solutions to air dry for 5-10 minutes.

  • The volunteer will insert the control arm into the mosquito cage for a defined period (e.g., 3 minutes). Record the number of mosquitoes that land and probe the skin.

  • The volunteer will then insert the treated arm into the cage for the same duration and record the number of landings and probings.

  • Calculate the percent repellency using the formula: % Repellency = [ (C - T) / C ] x 100, where C is the number of mosquitoes on the control arm and T is the number on the treated arm.

  • Repeat the test at regular intervals (e.g., every 30 minutes) to determine the duration of protection.

Repellency_Assay_Workflow start Start prep Prepare Volunteer and Solutions start->prep apply_control Apply Control Solution to Arm 1 prep->apply_control apply_test Apply Test Solution to Arm 2 prep->apply_test dry Air Dry apply_control->dry apply_test->dry expose_control Expose Control Arm to Mosquitoes dry->expose_control record_control Record Mosquito Landings (C) expose_control->record_control expose_test Expose Test Arm to Mosquitoes record_control->expose_test record_test Record Mosquito Landings (T) expose_test->record_test calculate Calculate % Repellency [(C-T)/C]*100 record_test->calculate end End calculate->end

Caption: Workflow for a standard arm-in-cage mosquito repellency assay.

Conclusion and Future Perspectives

The comparative analysis of N-Butylacetanilide and other acetanilide derivatives highlights the remarkable versatility of this chemical scaffold. Simple modifications to the core structure can lead to compounds with vastly different biological activities, from repelling insects to alleviating pain, inducing local anesthesia, and controlling weeds. This underscores the importance of structure-activity relationship (SAR) studies in the design of new and improved chemical agents.[21] Future research in this area could focus on the development of novel acetanilide derivatives with enhanced efficacy and improved safety profiles. For instance, the design of insect repellents with longer-lasting protection and lower toxicity is an ongoing area of investigation.[22][23] Similarly, the quest for analgesics with fewer side effects and herbicides with greater selectivity continues to drive research in medicinal and agricultural chemistry.

References

  • (PDF) Synthesis and Characterization of Acetaminophen (paracetamol)® from Acetanilide by Diazotization Reaction and Comparing with Crude - ResearchGate. (2020-02-04). Retrieved from [Link]

  • Structure-activity Relationship Studies With Mosquito Repellent Amides - PubMed. Retrieved from [Link]

  • Lidocaine - StatPearls - NCBI Bookshelf. (2024-08-16). Retrieved from [Link]

  • Insect repellents: Historical perspectives and new developments - ResearchGate. (2025-08-07). Retrieved from [Link]

  • Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed. Retrieved from [Link]

  • Alachlor - Wikipedia. Retrieved from [Link]

  • Ethyl butylacetylaminopropionate - Wikipedia. Retrieved from [Link]

  • N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem. Retrieved from [Link]

  • Comparative efficacy of insect repellents against mosquito bites - PubMed. Retrieved from [Link]

  • Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem. Retrieved from [Link]

  • Lidocaine - Wikipedia. Retrieved from [Link]

  • Alachlor | C14H20ClNO2 | CID 2078 - PubChem - NIH. Retrieved from [Link]

  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019-10-25). Retrieved from [Link]

  • Adverse events associated with the use of insect repellents containing N, N-diethyl-m-toluamide (DEET) - ResearchGate. (2025-08-10). Retrieved from [Link]

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  • Alachlor (Ref: CP 50144 ) - AERU - University of Hertfordshire. Retrieved from [Link]

  • HEALTH EFFECTS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]

  • Molecular mechanisms of lidocaine - PMC - PubMed Central - NIH. (2021-08-17). Retrieved from [Link]

  • A Review on the Comparative Analysis of Synthetic Insect Repellents and Essential Oil Based Sustained-release Insect Repellent Formulations. Retrieved from [Link]

  • Mode of Action of the Natural Insecticide, Decaleside Involves Sodium Pump Inhibition | PLOS One - Research journals. Retrieved from [Link]

  • N-Methylacetanilide. Retrieved from [Link]

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  • ALACHLOR - Rotterdam Convention. Retrieved from [Link]

  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. Retrieved from [Link]

  • Comparative Study of Four Membranes for Evaluation of New Insect/Arthropod Repellents Using Aedes aegypti - DTIC. Retrieved from [Link]

  • Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. (2020-11-25). Retrieved from [Link]

  • Understanding Lidocaine: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage. (2023-07-23). Retrieved from [Link]

  • The Chemistry of Paracetamol by Saskia Haley - Stamford School. (2025-07-10). Retrieved from [Link]

  • DEET-based insect repellents: safety implications for children and pregnant and lactating women | CMAJ. (2003-08-05). Retrieved from [Link]

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  • Understanding Insect Repellents: What's Inside the Bottle? - Oreate AI Blog. (2025-12-30). Retrieved from [Link]

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  • The chemical structure of acetanilide (CAS number 103-84-4),... - ResearchGate. Retrieved from [Link]

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  • 2D and 3D structure-activity modelling of mosquito repellents: a review $ - PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of an HPLC Method for N-Butylacetanilide Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose. This guide offers an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Butylacetanilide.

This document deviates from rigid templates, instead adopting a narrative structure that explains the causality behind experimental choices, grounded in scientific principles and regulatory expectations. We will explore the validation of a reversed-phase HPLC (RP-HPLC) method and subsequently compare its performance characteristics with a Gas Chromatography (GC) method, providing a comprehensive perspective on analytical strategy.

The Analytical Challenge: N-Butylacetanilide

N-Butylacetanilide (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is an organic compound with properties that make it amenable to chromatographic analysis.[1] Its structure, featuring a phenyl ring and an amide group, provides a chromophore suitable for UV detection in HPLC. Understanding its physicochemical properties is the first step in developing a robust analytical method.

Part 1: Validation of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This is a critical requirement for shelf-life assessment and ensuring product quality.

The validation of our HPLC method will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), which provide a comprehensive framework for analytical procedure validation.[2][3][4]

The "Why" Behind the Method: Chromatographic Conditions

The selection of chromatographic conditions is not arbitrary; it is a science-driven process aimed at achieving optimal separation and detection.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating moderately non-polar compounds like N-Butylacetanilide. The C18 stationary phase provides the necessary hydrophobic interactions for retention.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is selected for its low viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time and separation from potential impurities. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency.

  • Detection Wavelength: Based on the UV absorbance profile of the acetanilide structure, a wavelength of 242 nm is selected to ensure high sensitivity for N-Butylacetanilide.

  • Injection Volume: A 20 µL injection volume is a common choice for standard HPLC analyses.

The Validation Workflow: A Step-by-Step Approach

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile B Select Chromatographic Conditions A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Routine Analysis I->J

Caption: A flowchart of the HPLC method validation process.

Experimental Protocols & Acceptance Criteria

Here, we detail the experimental execution for each validation parameter.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Protocol:

  • Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without the API) to ensure no interfering peaks at the retention time of N-Butylacetanilide.

  • Forced Degradation Studies: Subject N-Butylacetanilide to various stress conditions to intentionally generate degradation products.[2]

    • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method.

Acceptance Criteria: The peak for N-Butylacetanilide should be spectrally pure and well-resolved from any degradation product peaks (resolution > 2).

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a stock solution of N-Butylacetanilide in the mobile phase.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Objective: To assess the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with known amounts of N-Butylacetanilide at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of N-Butylacetanilide at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% acetonitrile)

    • Column temperature (± 5°C)

    • Detection wavelength (± 2 nm)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Objective: To ensure that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Inject a standard solution of N-Butylacetanilide five times before starting the sample analysis.

  • Calculate the system suitability parameters.

Acceptance Criteria:

  • Tailing factor (Asymmetry factor): ≤ 2.0

  • Theoretical plates (N): > 2000

  • Relative standard deviation (RSD) of peak areas: ≤ 2.0%

Summary of Hypothetical Validation Data for the HPLC Method
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradants. Resolution > 2 for all peaks.Peak purity and resolution criteria met.
Linearity r² = 0.9995r² ≥ 0.999
Accuracy Mean Recovery = 99.5%98.0% - 102.0%
Precision (RSD) Repeatability = 0.8%; Intermediate Precision = 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mLVerifiable with acceptable precision and accuracy.
Robustness System suitability parameters met under all varied conditions.No significant impact on results.

Part 2: A Comparative Look at an Alternative - Gas Chromatography (GC)

While HPLC is a versatile and widely used technique, it is not the only option for the analysis of N-Butylacetanilide. Gas Chromatography (GC) presents a viable alternative, particularly given the compound's potential for volatilization at elevated temperatures.[5][6]

The Rationale for a GC Method

A GC method would be suitable for N-Butylacetanilide due to its relatively low molecular weight and thermal stability. The key difference from HPLC is that the mobile phase is a gas, and the separation occurs in the gas phase.

Proposed GC Method Parameters
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for separating a wide range of organic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C to ensure complete volatilization of the sample.

  • Oven Temperature Program: A temperature gradient is typically used in GC to separate compounds with different boiling points. For example: initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Detector: A Flame Ionization Detector (FID) is a common and sensitive detector for organic compounds. Detector temperature: 300°C.

Performance Comparison: HPLC vs. GC

The following diagram illustrates the key decision points when choosing between HPLC and GC for the analysis of a compound like N-Butylacetanilide.

HPLC_vs_GC cluster_HPLC HPLC Considerations cluster_GC GC Considerations Analyte N-Butylacetanilide Properties HPLC_Adv Advantages: - High versatility - Suitable for non-volatile and thermally labile compounds - Well-established for pharmaceutical analysis Analyte->HPLC_Adv Soluble in common solvents UV active GC_Adv Advantages: - High resolution for volatile compounds - Faster analysis times - Lower solvent cost Analyte->GC_Adv Thermally stable Volatilizable HPLC_Disadv Disadvantages: - Higher solvent consumption - Potentially longer run times GC_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Potential for sample degradation at high temperatures

Caption: A comparison of HPLC and GC for N-Butylacetanilide analysis.

Comparative Data Summary
FeatureHPLC MethodGC MethodJustification
Principle Liquid-solid partitioningGas-solid partitioningBased on the mobile phase used.
Instrumentation HPLC with UV detectorGC with FIDStandard instrumentation for each technique.
Sample Preparation Simple dissolution in mobile phaseDissolution in a volatile solventGC requires a solvent suitable for injection into a hot inlet.
Analysis Time ~10 minutes~8 minutesGC often has faster run times due to the use of temperature programming.
Sensitivity Good (ng level)Very good (pg level with FID)FID is generally more sensitive for hydrocarbons than a UV detector.
Selectivity High, based on polarityHigh, based on boiling point and polarityBoth techniques offer excellent selectivity.
Solvent Consumption HigherLowerGC uses a carrier gas as the mobile phase.
Cost per Analysis Higher (due to solvent cost)LowerPrimarily driven by solvent and gas consumption.

Conclusion: A Scientifically Sound and Defensible Method

This guide has provided a comprehensive overview of the validation of an HPLC method for the analysis of N-Butylacetanilide, grounded in the principles of scientific integrity and regulatory compliance. By not only presenting the "what" but also the "why" behind each experimental choice, we establish a self-validating system of protocols.

The comparison with a GC method highlights that the choice of an analytical technique is a strategic decision based on the physicochemical properties of the analyte, the analytical requirements, and practical considerations such as cost and sample throughput. For routine quality control of N-Butylacetanilide in a pharmaceutical setting, the validated RP-HPLC method is a robust, reliable, and scientifically sound choice. The principles and workflows detailed herein can be adapted and applied to the validation of a wide range of analytical methods, ensuring the generation of high-quality, defensible data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7051, N-Butylacetanilide. Retrieved from [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link].

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

  • United States Pharmacopeia. <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(5), 473-479.
  • Phenomenex Inc. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link].

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link].

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link].

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].

  • Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link].

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The choice of analytical methodology can significantly impact the reliability and reproducibility of results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-Butylacetanilide. As a compound with applications in various research and industrial sectors, ensuring the consistency of its quantification across different analytical platforms is critical. This document delves into the principles of cross-validation, offering detailed experimental protocols and supporting data to guide researchers, scientists, and drug development professionals in selecting and validating the most suitable method for their specific needs. Our narrative is grounded in the principles of scientific integrity, drawing from established regulatory guidelines to ensure a trustworthy and authoritative resource.

Introduction: The Analytical Imperative for N-Butylacetanilide

N-Butylacetanilide (C₁₂H₁₇NO) is an organic compound with a molecular weight of 191.27 g/mol .[1] Its applications, including its historical use as an insect repellent, necessitate precise and reliable quantitative analysis to ensure product quality, safety, and efficacy in various formulations. The validation of analytical methods is not merely a regulatory formality but a scientific necessity to guarantee that a method is fit for its intended purpose.[2][3][4]

When an analytical method is updated, transferred between laboratories, or when data from different analytical techniques must be compared, cross-validation becomes essential.[5] It serves as a systematic process to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results. This guide will explore the cross-validation of two powerful and commonly employed analytical techniques, HPLC-UV and GC-MS, for the determination of N-Butylacetanilide.

The principles underpinning our approach are drawn from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, which emphasize a lifecycle approach to analytical procedure validation.[2][3][4][6]

The Contenders: A Mechanistic Overview of HPLC-UV and GC-MS

The selection of an analytical method is a critical decision, driven by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds.[3] For N-Butylacetanilide, a reverse-phase HPLC method is a logical choice.

  • Principle of Separation: In reverse-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture. N-Butylacetanilide, being a moderately polar compound, will partition between the mobile and stationary phases. Its retention time is governed by its affinity for the nonpolar stationary phase; a more nonpolar character would lead to a longer retention time. The composition of the mobile phase (e.g., the ratio of acetonitrile to water) is a critical parameter for optimizing the separation.[7]

  • Principle of Detection (UV): N-Butylacetanilide possesses a phenyl ring, which is a chromophore that absorbs ultraviolet (UV) light. According to the Beer-Lambert law, the absorbance of UV light at a specific wavelength is directly proportional to the concentration of the analyte in the detector flow cell. This relationship forms the basis for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9] Given N-Butylacetanilide's boiling point of 281°C, it is amenable to GC analysis.[1]

  • Principle of Separation (GC): In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the two phases. The volatility and polarity of the analyte, as well as the temperature program of the GC oven, are key factors influencing separation.

  • Principle of Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). Mass spectrometry provides a high degree of selectivity and can be used for both qualitative identification (by comparing the fragmentation pattern to a library) and quantitative analysis (by monitoring specific ions).[3]

The Cross-Validation Study: A Head-to-Head Comparison

The objective of this cross-validation study is to demonstrate the equivalency of a developed HPLC-UV method and a GC-MS method for the quantification of N-Butylacetanilide. The study will be conducted in accordance with ICH Q2(R2) guidelines, focusing on key validation parameters.[3][4]

The Workflow of Cross-Validation

The process of cross-validation involves a systematic comparison of the performance characteristics of the two methods. This ensures that any observed differences are within acceptable limits and that the methods can be used interchangeably.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison cluster_report Conclusion Prep Prepare Identical Sample Sets HPLC_Analysis Analyze with Method 1 (HPLC-UV) Prep->HPLC_Analysis GCMS_Analysis Analyze with Method 2 (GC-MS) Prep->GCMS_Analysis HPLC_Data Collect HPLC Data (Accuracy, Precision, Linearity) HPLC_Analysis->HPLC_Data Compare Statistical Comparison of Results HPLC_Data->Compare GCMS_Data Collect GC-MS Data (Accuracy, Precision, Linearity) GCMS_Analysis->GCMS_Data GCMS_Data->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Cross-validation workflow between HPLC-UV and GC-MS methods.

Quantitative Performance Comparison

The following table summarizes the hypothetical performance characteristics of the HPLC-UV and GC-MS methods for the quantification of N-Butylacetanilide. These values are representative and serve as a basis for our comparison.

Parameter HPLC-UV Method GC-MS Method Causality Behind the Difference
Limit of Detection (LOD) 0.2 µg/mL0.05 µg/mLThe mass spectrometer is inherently more sensitive than a UV detector, allowing for the detection of lower concentrations.
Limit of Quantification (LOQ) 0.6 µg/mL0.15 µg/mLSimilar to LOD, the superior sensitivity of the MS detector results in a lower limit for reliable quantification.
Linearity (R²) > 0.998> 0.999Both methods exhibit excellent linearity. The slightly higher R² for GC-MS can be attributed to its higher signal-to-noise ratio.
Precision (%RSD) < 2%< 1.5%GC-MS often provides better precision due to the high selectivity of monitoring specific ions, reducing interference from the matrix.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods demonstrate high accuracy. The narrower range for GC-MS is a result of its enhanced selectivity.

Experimental Protocols

Detailed and robust methodologies are crucial for obtaining accurate and reproducible results. The following protocols are provided as a comprehensive guide for the analysis of N-Butylacetanilide.

HPLC-UV Method Protocol

This protocol is adapted from established methods for similar acetanilide compounds.[7]

Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Injection (10 µL into HPLC) Prep->Inject Separate 3. Isocratic Separation (C18 Column, ACN:H2O) Inject->Separate Detect 4. UV Detection (240 nm) Separate->Detect Quantify 5. Quantification (External Standard Calibration) Detect->Quantify

Caption: Experimental workflow for HPLC-UV analysis of N-Butylacetanilide.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (60:40 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve N-Butylacetanilide reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing N-Butylacetanilide in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 240 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions for quantification.

GC-MS Method Protocol

This protocol is designed based on the volatility and thermal stability of N-Butylacetanilide.

Prep 1. Sample Preparation (Dissolve in Ethyl Acetate) Inject 2. Injection (1 µL, Splitless) Prep->Inject Separate 3. GC Separation (DB-5ms Column, Temp. Program) Inject->Separate Detect 4. MS Detection (Scan & SIM Mode) Separate->Detect Quantify 5. Quantification (Internal Standard Calibration) Detect->Quantify

Caption: Experimental workflow for GC-MS analysis of N-Butylacetanilide.

Step-by-Step Methodology:

  • Standard Solution Preparation: Accurately weigh and dissolve N-Butylacetanilide reference standard and an appropriate internal standard (e.g., Diphenylamine) in ethyl acetate to prepare stock solutions. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of N-Butylacetanilide.

  • Sample Preparation: Dissolve the sample in ethyl acetate, add the internal standard to the same final concentration as in the calibration standards, and vortex.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification (target ions for N-Butylacetanilide: e.g., m/z 191, 134, 106).

  • Analysis: Inject the calibration standards to generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. Inject the prepared samples for quantification.

Conclusion: A Symbiotic Approach to Analytical Assurance

Both HPLC-UV and GC-MS have demonstrated their capability for the reliable quantification of N-Butylacetanilide, each with its own set of advantages.

  • GC-MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace analysis or when dealing with complex sample matrices where specificity is a primary concern.[8]

  • HPLC-UV offers a robust and simpler alternative, particularly suitable for routine quality control applications where high sensitivity is not a prerequisite and a large number of samples need to be analyzed efficiently.

The choice between these two powerful techniques should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation, as outlined in this guide, is a critical exercise when transitioning between methods or comparing data from different sources. This ensures the consistency and integrity of the analytical results, which is the bedrock of scientific research and pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7051, Butylacetanilide. Retrieved January 23, 2026 from [Link].

  • Leal Cunha, R., da Silva Lima Oliveira, C., Lima de Oliveira, A., Maldaner, A. O., & Pereira, P. A. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. Microchemical Journal, 163, 105869.
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  • Khan, A., et al. (2012). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Pharmaceutical Methods, 3(1), 15-18.
  • Foye, W. O., & Hefferren, J. J. (1954). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen).
  • Locatelli, F., et al. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Journal of Analytical Toxicology, 48(9), 863-870.
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  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved January 23, 2026, from [Link].

  • Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2015). Sensitive and validated UV spectrophotometric method for the estimation of Nimesulide in pharmaceutical and bulk formulation. Retrieved January 23, 2026, from [Link].

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  • Journal of Applied Engineering Science. (2015). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Retrieved January 23, 2026, from [Link].

  • Research Journal of Pharmacy and Technology. (2021). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Retrieved January 23, 2026, from [Link].

  • MDPI. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved January 23, 2026, from [Link].

  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved January 23, 2026, from [Link].

  • MDPI. (2019). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2024). (PDF) Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Retrieved January 23, 2026, from [Link].

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A Comparative Toxicological Assessment: N-Butylacetanilide vs. N,N-Diethyl-3-phenylacetamide (DEPA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical compound development, particularly for applications involving human contact such as insect repellents and topical formulations, a thorough understanding of a substance's toxicological profile is paramount. This guide provides a detailed comparative analysis of two such compounds: N-Butylacetanilide and N,N-Diethyl-3-phenylacetamide (DEPA). By synthesizing available experimental data and safety classifications, this document aims to equip researchers with the critical information necessary for informed decision-making in product development and safety assessment.

Introduction: Chemical Identity and Application

N-Butylacetanilide , an N-substituted derivative of acetanilide, has historically been used as an insect repellent, particularly for impregnating clothing to repel ticks and fleas.[1] Its lipophilic nature contributes to its persistence on fabrics.

N,N-Diethyl-3-phenylacetamide (DEPA) , is also recognized for its insect repellent properties.[2] While structurally related to the well-known repellent DEET, DEPA's toxicological profile warrants independent evaluation.

This guide will dissect the toxicological characteristics of each compound across several critical endpoints, including acute toxicity, dermal and ocular irritation, and the current understanding of their potential for chronic toxicity, genotoxicity, and neurotoxicity.

Comparative Toxicological Profile

The following sections provide a side-by-side comparison of the known toxicological data for N-Butylacetanilide and DEPA. It is crucial to note that for certain endpoints, comprehensive experimental data is not publicly available, a factor that should be weighed heavily in any risk assessment.

Acute Toxicity

Acute toxicity data provides insights into the potential for harm from a single, short-term exposure to a substance. The primary metrics used are the Lethal Dose 50 (LD50) for oral and dermal exposure, and the Lethal Concentration 50 (LC50) for inhalation exposure.

Toxicity Endpoint N-Butylacetanilide N,N-Diethyl-3-phenylacetamide (DEPA)
Oral LD50 800 mg/kg (mouse)[1]806.9 mg/kg (rat)[2]
Probable Oral Lethal Dose (Human): 0.5-5 g/kg (Moderately Toxic)[1]Harmful if swallowed (GHS Classification)[3]
Dermal LD50 Data not available.Harmful in contact with skin (GHS Classification)[3]
Inhalation LC50 Data not available.Fatal if inhaled (GHS Classification)[3]

Expert Analysis: The available oral LD50 values for N-Butylacetanilide in mice and DEPA in rats are comparable, suggesting a similar level of moderate acute toxicity via the oral route. However, the GHS classification for DEPA as "Fatal if inhaled" highlights a significant potential hazard that is not characterized for N-Butylacetanilide due to a lack of data. This data gap for N-Butylacetanilide's inhalation and dermal toxicity is a critical point of uncertainty.

Dermal and Ocular Irritation

The potential for a chemical to cause irritation to the skin and eyes is a key consideration for any product intended for topical application or where accidental contact is possible.

Irritation Endpoint N-Butylacetanilide N,N-Diethyl-3-phenylacetamide (DEPA)
Skin Irritation Causes severe skin burns and eye damage (GHS Classification)[1]Local application does not impart any toxic manifestation on normal healthy skin.[2]
Eye Irritation Causes severe eye damage (GHS Classification)[1]Data not available (presumed irritant based on general chemical properties).

Expert Analysis: There is a stark contrast in the dermal irritation profiles of these two compounds based on available information. N-Butylacetanilide is classified as causing severe skin burns, indicating a high potential for dermal toxicity upon contact.[1] Conversely, studies on DEPA suggest that it does not produce toxic effects on healthy skin.[2] This makes DEPA a potentially safer candidate for applications involving direct skin contact. The severe eye irritation potential of N-Butylacetanilide is also a significant concern.

Chronic Toxicity, Genotoxicity, and Neurotoxicity

Evaluating the long-term health effects of chemical exposure is essential for a comprehensive safety assessment. This includes assessing the potential for toxicity from repeated exposure (chronic toxicity), damage to genetic material (genotoxicity), and adverse effects on the nervous system (neurotoxicity).

N-Butylacetanilide:

  • Genotoxicity: There is a lack of published data on the genotoxic potential of N-Butylacetanilide.

  • Neurotoxicity: No specific neurotoxicity studies on N-Butylacetanilide were identified. However, it is noted that acetanilide, a related compound, can cause paralysis.[4]

  • Other Effects: N-Butylacetanilide has been associated with the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5]

N,N-Diethyl-3-phenylacetamide (DEPA):

  • Chronic Toxicity: Comprehensive chronic toxicity data for DEPA is not widely available.

  • Genotoxicity: There is a lack of published data on the genotoxic potential of DEPA.

  • Neurotoxicity: DEPA has been observed to have a marked action on the central and peripheral nervous system, inducing behavioral and psychic changes.[2] The mortalities observed in acute toxicity studies were attributed to direct action on the central nervous system, leading to respiratory failure and circulatory arrest.[2]

Expert Analysis: The significant data gaps in the chronic toxicity and genotoxicity profiles for both compounds are a major concern for any long-term or repeated exposure scenarios. The observed neurotoxic effects of DEPA, particularly its direct action on the central nervous system, warrant careful consideration and further investigation, especially when compared to the absence of specific neurotoxicity data for N-Butylacetanilide. The potential for N-Butylacetanilide to induce methemoglobinemia is a specific hematological concern.

Mechanistic Insights and Metabolism

N-Butylacetanilide: The metabolism of N-Butylacetanilide is expected to follow pathways similar to that of acetanilide, which is catalyzed by liver microsomal enzymes.[5] The primary metabolic pathway involves hydroxylation of the aromatic ring.[5]

Caption: Metabolic pathway of N-Butylacetanilide.

N,N-Diethyl-3-phenylacetamide (DEPA): Specific details on the metabolism of DEPA are not extensively documented in the reviewed literature. However, its action on the central nervous system suggests that the parent compound or its metabolites can cross the blood-brain barrier.

Experimental Protocols

To ensure the trustworthiness and reproducibility of toxicological data, standardized experimental protocols are essential. The following are outlines of key assays based on internationally recognized guidelines.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method allows for the estimation of the LD50 while minimizing the number of animals required.

  • Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimated for at least 5 days before the study.

  • Dose Administration: A single oral dose of the test substance is administered to a group of animals (usually 3) using a stomach tube or a suitable intubation cannula. Dosing is sequential, with the outcome of the previous group determining the dose for the next.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

OECD423_Workflow start Start dose_group1 Dose Group 1 (3 animals) start->dose_group1 observe1 Observe for 14 days dose_group1->observe1 mortality1 Mortality? observe1->mortality1 stop Stop & Estimate LD50 mortality1->stop Yes dose_group2 Dose Higher/Lower (3 animals) mortality1->dose_group2 No observe2 Observe for 14 days dose_group2->observe2 mortality2 Mortality? observe2->mortality2 mortality2->stop

Caption: OECD 423 Acute Oral Toxicity Workflow.

Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.

Conclusion and Future Directions

This comparative guide highlights the distinct toxicological profiles of N-Butylacetanilide and DEPA. While both compounds exhibit moderate acute oral toxicity, their dermal and inhalation toxicity profiles appear to differ significantly, with DEPA posing a greater inhalation hazard and N-Butylacetanilide demonstrating severe skin and eye irritancy.

Crucially, significant data gaps exist for both compounds, particularly concerning chronic toxicity, genotoxicity, and comprehensive neurotoxicity. For researchers and developers considering these compounds, the following recommendations are paramount:

  • Prioritize Data Generation: Conduct comprehensive toxicological testing, following established OECD guidelines, to fill the existing data gaps. This is especially critical for chronic toxicity and genotoxicity to assess long-term health risks.

  • In-depth Neurotoxicity Assessment: Given the observed effects of DEPA on the central nervous system, further neurotoxicity studies are warranted to understand the mechanism of action and establish a no-observed-adverse-effect level (NOAEL).

  • Formulation and Exposure Scenario Consideration: The intended application and potential exposure routes must be carefully considered. The high inhalation toxicity of DEPA would necessitate stringent safety measures in applications where aerosolization is possible. The severe skin irritancy of N-Butylacetanilide may limit its use in products with direct skin contact.

By adopting a data-driven and scientifically rigorous approach to safety assessment, the scientific community can ensure the responsible development and use of chemical compounds, safeguarding human health and the environment.

References

  • PubChem. (n.d.). Butylacetanilide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Retrieved from [Link]

  • PubMed. (1980). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology.
  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. National Institutes of Health. Retrieved from [Link]

  • Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Retrieved from [Link]

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A Comparative Guide to the Efficacy of N-Butylacetanilide Against Ticks and Fleas for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the efficacy of N-Butylacetanilide as a repellent against various species of ticks and fleas. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, comparative analysis grounded in scientific principles and experimental data. We will explore the historical context of N-Butylacetanilide, its known efficacy, and how it measures up against contemporary alternatives. Our narrative is guided by the principles of scientific integrity, providing you with not just data, but the causality behind experimental choices and the framework for self-validating protocols.

Introduction: Re-evaluating a Classic Repellent

N-Butylacetanilide (N-butyl-N-phenylacetamide) is an organic compound that has been historically utilized as an insect repellent, particularly for impregnating clothing to protect against biting arthropods.[1] While it has been largely supplanted by newer active ingredients in commercially available consumer products, its historical use and documented efficacy against certain ectoparasites warrant a re-examination for modern research and development, particularly in the search for novel active ingredients or synergistic combinations. This guide will synthesize the available data on N-Butylacetanilide's efficacy and provide a comparative landscape of its performance.

Mechanism of Action: An Olfactory Hypothesis

The precise molecular mechanism of action for N-Butylacetanilide as a repellent for ticks and fleas is not extensively documented in recent literature. However, based on the known mechanisms of other synthetic repellents like DEET, it is highly probable that N-Butylacetanilide functions as a spatial repellent by interfering with the host-seeking behavior of ectoparasites.[2] This interference is likely mediated through the olfactory receptors of the ticks and fleas, disrupting their ability to detect host cues such as carbon dioxide, lactic acid, and other volatile organic compounds.

It is hypothesized that molecules like N-Butylacetanilide bind to and either block or inappropriately activate olfactory receptors, rendering the arthropod unable to effectively locate a host.[3] Some acetanilide derivatives have been shown to have neurological effects on insects, including the inhibition of crucial enzymes.[4] However, at the sublethal concentrations used for repellency, the primary mode of action is almost certainly related to sensory disruption rather than toxicity.

Efficacy of N-Butylacetanilide Against Ticks

Historical data indicates that N-Butylacetanilide possesses significant repellent activity against several species of ticks. The most concrete evidence comes from older studies on its use for treating clothing.

Key Findings:

  • High Repellency Against Larval Ticks: One of the most cited figures for N-Butylacetanilide's efficacy is its ability to repel 90% of the larvae of Ixodes persulcatus, Dermacentor pictus, and Dermacentor marginatus.[1] This suggests a strong effect on the early life stages of these tick species.

  • Activity at Specific Concentrations: N-Butylacetanilide has been documented as being active against ticks when applied to surfaces at a concentration of 20-40 g/m².[1] This provides a quantitative measure of its potency, although modern studies would be needed to translate this to percentage repellency in standardized bioassays.

Efficacy of N-Butylacetanilide Against Fleas

While N-Butylacetanilide has been historically used as a flea repellent, there is a notable lack of quantitative efficacy data in the available scientific literature.[1] Its inclusion in older repellent formulations suggests a perceived effectiveness, but without controlled laboratory or field studies, its performance against key species like the cat flea (Ctenocephalides felis) remains unquantified. The cat flea is the most common ectoparasite of domestic dogs and cats, and modern ectoparasiticides are rigorously tested against this species.

Comparative Analysis with Alternative Acaricides and Insecticides

To provide a clear perspective on N-Butylacetanilide's performance, it is essential to compare it with other well-studied alternatives. The following tables summarize the efficacy of several key compounds against ticks and fleas.

Table 1: Comparative Efficacy of Tick Repellents and Acaricides
Active IngredientTarget Tick SpeciesEfficacySource(s)
N-Butylacetanilide Ixodes persulcatus, Dermacentor pictus, D. marginatus (larvae)90% repellency[1]
DEET Ixodes scapularis≥ 97% repellency for up to 6.5 hours[6]
Picaridin Amblyomma americanumSignificantly reduced tick engagements for at least 6 hours[7]
IR3535 Ixodes ricinusEffective in repelling ticks[8]
Fluralaner (oral) Ixodes ricinus>98% efficacy (killing) within 12 hours for 12 weeks[9]
Fipronil (topical) Rhipicephalus sanguineusUp to 100% killing efficacy after 8 hours (in vitro)[10]
Table 2: Comparative Efficacy of Flea Insecticides
Active IngredientTarget Flea SpeciesEfficacySource(s)
N-Butylacetanilide Not specifiedData not available
Fluralaner (topical) Ctenocephalides felis>99% reduction in live flea counts for 12 weeks[9]
Afoxolaner (oral) Ctenocephalides felis100% efficacy at 24 hours post-infestation[11]
Sarolaner, Moxidectin, Pyrantel (oral) Ctenocephalides felis≥ 97.8% reduction in fleas within 12 hours for 28 days[12]
Imidacloprid (topical) Ctenocephalides felisHigh susceptibility in flea populations[13]
Fipronil (topical) Ctenocephalides felis, C. canis100% efficacy for at least one month[14]

From this comparison, it is evident that while N-Butylacetanilide shows promise as a tick repellent, particularly against certain species, the development of modern insecticides like the isoxazolines (e.g., fluralaner, afoxolaner, sarolaner) has set a very high bar for efficacy, especially for flea control, with many products demonstrating nearly 100% killing activity for extended periods.

Experimental Protocols

For researchers interested in evaluating N-Butylacetanilide or other novel compounds, adherence to standardized protocols is crucial for generating reproducible and comparable data. Below are detailed methodologies for key in vitro bioassays.

Protocol 1: In Vitro Tick Repellency Bioassay (Vertical Climb Method)

This protocol is adapted from standard methods for evaluating tick repellents and is designed to assess the ability of a compound to prevent ticks from moving upwards on a treated surface, mimicking their natural host-seeking behavior.

Materials:

  • Glass vials or tubes (e.g., 2 cm diameter, 15 cm length)

  • Filter paper strips (cut to fit inside the vials)

  • Test compound (N-Butylacetanilide) dissolved in a suitable solvent (e.g., ethanol)

  • Control solvent

  • Unfed adult ticks (e.g., Ixodes scapularis, Rhipicephalus sanguineus)

  • Heating block or water bath to maintain a temperature gradient

Procedure:

  • Preparation of Treated Surfaces:

    • Dissolve the test compound in the solvent to achieve the desired concentration.

    • Apply a known volume of the test solution evenly to the middle section of a filter paper strip.

    • Apply an equal volume of the solvent alone to a control filter paper strip.

    • Allow the strips to dry completely in a fume hood to ensure full evaporation of the solvent.

  • Assay Setup:

    • Place the treated and control filter paper strips inside separate glass vials.

    • Position the vials vertically in a rack.

    • Use a heating block or water bath to create a gentle heat source at the top of the vials to encourage upward movement of the ticks.

  • Tick Introduction and Observation:

    • Introduce a single unfed adult tick into the bottom of each vial.

    • Observe the behavior of the tick for a set period (e.g., 15 minutes).

    • Record whether the tick crosses the treated area, is repelled by it (moves back down), or remains stationary.

  • Data Analysis:

    • Calculate the percentage of repellency as: (% Repellency) = (1 - (Number of ticks crossing treated area / Total number of ticks)) * 100.

    • Compare the repellency of the test compound to the control.

Tick_Repellency_Workflow cluster_prep Preparation cluster_assay Assay cluster_observation Observation cluster_analysis Analysis A Dissolve N-Butylacetanilide in solvent B Apply to filter paper A->B C Air dry completely B->C D Place paper in vertical vial C->D E Introduce tick at the bottom D->E F Apply heat stimulus at the top E->F G Observe tick movement (e.g., 15 minutes) F->G H Crosses treated area G->H I Repelled from treated area G->I J Remains stationary G->J K Calculate % Repellency H->K I->K

Workflow for In Vitro Tick Repellency Bioassay.
Protocol 2: In Vitro Flea Adulticide Bioassay (Treated Surface Contact)

This protocol is designed to assess the insecticidal (killing) activity of a compound against adult fleas.

Materials:

  • Glass vials or petri dishes

  • Test compound (N-Butylacetanilide) dissolved in a suitable solvent (e.g., acetone)

  • Control solvent

  • Unfed adult cat fleas (Ctenocephalides felis)

  • Aspirator for handling fleas

  • Incubator set to appropriate temperature and humidity (e.g., 25-27°C, 75-80% RH)

Procedure:

  • Preparation of Treated Surfaces:

    • Prepare serial dilutions of the test compound in the solvent.

    • Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial or the bottom of a petri dish.

    • Coat the inner surface of the container by rolling or swirling and then allow the solvent to evaporate completely, leaving a uniform film of the test compound.

    • Prepare control containers using the solvent only.

  • Flea Exposure:

    • Introduce a known number of unfed adult fleas (e.g., 10-20) into each treated and control container.

    • Securely cap the containers (with ventilation to prevent asphyxiation).

  • Mortality Assessment:

    • Place the containers in an incubator under controlled conditions.

    • Assess flea mortality at specific time points (e.g., 2, 4, 8, 24, and 48 hours). Mortality is defined as the inability of fleas to move when gently prodded.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration and time point, correcting for any control mortality using Abbott's formula.

    • Determine the LC50 (lethal concentration to kill 50% of the population) and LT50 (lethal time to kill 50% of the population) values through probit analysis.

Flea_Adulticide_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Analysis A Prepare serial dilutions of N-Butylacetanilide B Coat inside of vials with solution A->B C Evaporate solvent to leave a film B->C D Introduce adult fleas into vials C->D E Incubate at controlled temperature and humidity D->E F Assess mortality at multiple time points E->F G Calculate % Mortality (Corrected) F->G H Determine LC50 and LT50 G->H

Workflow for In Vitro Flea Adulticide Bioassay.

Conclusion and Future Directions

N-Butylacetanilide is a historically significant insect repellent with documented efficacy against certain species of ticks. However, a comprehensive evaluation of its performance, particularly against fleas and a broader range of tick species of current importance, is lacking in the contemporary scientific literature. While it may not compete with the high-level, long-lasting insecticidal activity of modern systemic products like the isoxazolines for on-animal flea and tick control, its potential as a spatial repellent for use on clothing, in textiles, or in combination with other active ingredients should not be dismissed.

Future research should focus on:

  • Standardized Efficacy Testing: Evaluating N-Butylacetanilide against key ectoparasite species such as Ixodes scapularis, Amblyomma americanum, Rhipicephalus sanguineus, and Ctenocephalides felis using modern, standardized bioassays.

  • Mechanism of Action Studies: Investigating the specific olfactory receptors or other molecular targets in ticks and fleas that are affected by N-Butylacetanilide.

  • Formulation Development: Exploring novel formulations that could enhance its residual activity and efficacy.

By applying modern research methodologies to this classic compound, the scientific community may yet unlock new applications and insights for the ongoing challenge of ectoparasite control.

References

  • Blagburn, B. L., & Dryden, M. W. (2009). Biology, treatment, and control of flea and tick infestations. Veterinary Clinics of North America: Small Animal Practice, 39(6), 1173-1200.
  • World Health Organization. (2009). Guidelines for efficacy testing of mosquito repellents for human skin. WHO/HTM/NTD/WHOPES/2009.4. [Link]

  • McTier, T. L., Chubb, N., Curtis, M. P., Hedges, L., Inskeep, G. A., Knauer, C. S., ... & von Reitzenstein, M. (2020). Laboratory studies evaluating the efficacy of a novel orally administered combination product containing sarolaner, moxidectin and pyrantel (Simparica Trio™) for the treatment and control of flea infestations on dogs. Parasites & Vectors, 13(1), 1-8.
  • El-Ashmawy, R., El-Sherif, M., & El-Gohary, A. (2018). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. Veterinary World, 11(6), 816.
  • U.S. Environmental Protection Agency. (2010). Product Performance Test Guidelines: OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. [Link]

  • Dantas-Torres, F. (2018). The brown dog tick, Rhipicephalus sanguineus (Latreille, 1806) (Acari: Ixodidae): from taxonomy to control. Veterinary parasitology, 252, 173-185.
  • Faraone, N., MacPherson, S., & Hillier, N. K. (2020). Exploiting a natural instance of vertebrate-posed chemical aposematism for tick bite prevention: Repellency of Ixodes scapularis with (E)-Oct-2-enal. PLoS ONE, 15(3), e0229295.
  • Khan, I., Zaib, S., Batool, R., & Saeed, A. (2020). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 36(3), 488.
  • Bass, C., Schroeder, I., Turberg, A., Field, L. M., & Williamson, M. S. (2014). Insecticide resistance in fleas. Pest management science, 70(3), 345-351.
  • U.S. Environmental Protection Agency. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. [Link]

  • U.S. Environmental Protection Agency. (2018). Draft Product Performance Test Guidelines OCSPP 810.3300: Treatments Topically Applied to Pets to Control Certain Invertebrate Ectoparasitic Pests. [Link]

  • Wenzel, J., Giebeler, K., & Pfister, K. (2014). Onset of activity of fluralaner (BRAVECTO™) against Ctenocephalides felis on dogs. Parasites & Vectors, 7(1), 1-4.
  • Luker, H. A., Rodriguez, S., Kandel, Y., Vulcan, J., & Hansen, I. A. (2021). A novel Tick Carousel Assay for testing efficacy of repellents on Amblyomma americanum L. PeerJ, 9, e11138.
  • Beugnet, F., Halos, L., Larsen, D., & de Vos, C. (2015). Comparative speed of efficacy against Ctenocephalides felis of two oral treatments for dogs containing either afoxolaner or fluralaner. Veterinary parasitology, 207(3-4), 297-301.
  • Ali, A., Khan, M. A., Zahir, F., Khan, M. R., Khan, I. U., & Khan, A. (2017). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 10(12), 4323-4328.
  • S, R., S, A., & G, S. (2015). A novel approach to control brown dog tick, Rhipicephalus sanguineus using sustained release poly-E-caprolactone-pheromone microspheres. Experimental parasitology, 159, 213-219.
  • Semmler, M., Abdel-Ghaffar, F., Al-Rasheid, K. A., & Mehlhorn, H. (2011). Comparison of the tick repellent efficacy of chemical and biological products originating from Europe and the USA. Parasitology research, 109(3), 749-757.
  • Del Mármol, J., Kahan, A., & Ruta, V. (2021). The structural basis of odorant recognition in insect olfactory receptors. bioRxiv.
  • Magalhães, P. R., & Gullan, P. J. (2013). Control of brown dog tick, Rhipicephalus sanguineus using assembly pheromone encapsulated in natural polymer, chitosan. Veterinary parasitology, 198(3-4), 362-368.
  • Ibarra-Velarde, F., Vera-Montenegro, Y., Alcalá-Canto, Y., & Flores-Ramos, A. (2019). Comparative Efficacy of Three Commercial Ectoparasiticides against Fleas in Naturally Infested Dogs. Pharmacology & Pharmacy, 10(5), 261-271.
  • Dryden, M. W., Payne, P. A., & Zurek, L. (2003). Development of a larval bioassay for susceptibility of cat fleas (Siphonaptera: Pulicidae) to imidacloprid. Journal of medical entomology, 40(5), 711-715.
  • Synapse. (2024). What is the mechanism of Acetanilide?
  • Dolan, M. C., Schulze, T. L., Jordan, R. A., Schulze, C. J., & Williams, M. S. (2023). Ixodes scapularis Is the Most Susceptible of the Three Canonical Human-Biting Tick Species of North America to Repellent and Acaricidal Effects of the Natural Sesquiterpene, (+)
  • Kumar, P., & Poehling, H. M. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1442-1446.
  • Hinkle, N. C., Koehler, P. G., & Patterson, R. S. (1995). Spray-dried bovine blood: an effective laboratory diet for Ctenocephalides felis felis (Siphonaptera: Pulicidae). Journal of medical entomology, 32(4), 516-518.
  • Western College of Veterinary Medicine. (2021). Rhipicephalus sanguineus: brown dog tick. Learn About Parasites.
  • ClinicalTrials.gov. (2021). Determining the Complete Protection Time of an Insect Repellent With 30% Citriodiol® Against Three Species of Ticks.
  • da Silva, J. B., & da Fonseca, A. H. (2023). Artificial Feeding Systems for Vector-Borne Disease Studies. Insects, 14(11), 841.
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  • Federal Register. (2010). Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability.
  • Al-Ghamdi, K. M. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-15.
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  • Scribd. (n.d.). History and Ingredients of Mosquito Repellents.
  • Diaz, J. H. (2024). Efficacy of unregulated minimum risk tick repellent products evaluated with Ixodes scapularis nymphs in a human skin bioassay. Parasites & Vectors, 17(1), 1-10.
  • Moore, S. J. (2021). A critical review of current laboratory methods used to evaluate mosquito repellents. Trends in parasitology, 37(1), 66-77.
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  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests.
  • Lavan, R., Tunc, M., & Armstrong, R. (2018). Flea and tick treatment satisfaction, preference, and adherence of dog owners in the United States, United Kingdom, and Australia who treated their dog with fluralaner. Veterinary medicine and science, 4(3), 209-218.
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Sources

A Comparative Benchmarking Guide to N-Butylacetanilide as a Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of N-Butylacetanilide's performance as a plasticizer against common alternatives. We will explore the fundamental principles of plasticization, delve into key performance metrics, and provide the experimental frameworks necessary for their evaluation. This document is designed to empower researchers and drug development professionals to make informed decisions in material selection and formulation.

Introduction to N-Butylacetanilide: A Molecular Profile

N-Butylacetanilide, with the chemical formula C₁₂H₁₇NO, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a phenyl ring, an amide group, and a butyl chain, imparts a unique combination of aromatic and aliphatic characteristics. This structure is central to its potential function as a plasticizer, influencing its compatibility with various polymers and its performance attributes.

Key Physicochemical Properties of N-Butylacetanilide:

PropertyValue
Molecular Weight 191.27 g/mol [1]
Boiling Point 281 °C[1]
Melting Point 24.5 °C[1]
Density 0.9912 g/cm³ at 20 °C[1]
Solubility in Water Insoluble[1]

The Role of a Plasticizer: Enhancing Polymer Flexibility

Polymers, in their natural state, are often rigid and brittle due to strong intermolecular forces between their long chains. Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility, ductility, and processability. They achieve this by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg) of the material.[2]

The effectiveness of a plasticizer is governed by several factors, including its chemical structure, molecular weight, and its compatibility with the host polymer.[2] For N-Butylacetanilide, its amide group can participate in hydrogen bonding, while the phenyl and butyl groups can interact with a range of polymer backbones, suggesting potential compatibility with moderately polar to nonpolar polymers.

Benchmarking Performance: N-Butylacetanilide in a Comparative Context

A comprehensive evaluation of a plasticizer's performance requires a multi-faceted approach, examining its efficiency in imparting flexibility, its permanence within the polymer matrix, and its effect on the material's mechanical properties. Due to a lack of extensive published data specifically on the plasticizing performance of N-Butylacetanilide in common polymer systems, we will establish a comparative framework using data for common alternatives and a structurally related compound, N-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA), to infer potential performance characteristics.

Key Performance Indicators for Plasticizers

The selection of an appropriate plasticizer is a critical decision in polymer formulation, directly impacting the final properties and long-term stability of the material. A thorough evaluation of a plasticizer's performance is based on a set of key indicators that quantify its efficiency, permanence, and overall impact on the polymer matrix. Understanding these metrics is essential for researchers and formulators to predict the behavior of a plasticized material and ensure it meets the demands of its intended application.

  • Plasticizing Efficiency: This is a measure of how effectively a plasticizer reduces the stiffness of a polymer. It is often quantified by the extent of the reduction in the glass transition temperature (Tg) or the amount of plasticizer required to achieve a specific hardness or flexibility.[3]

  • Permanence: A critical factor for the long-term performance of a plasticized material, permanence refers to the ability of the plasticizer to remain within the polymer matrix over time and under various environmental conditions. Key aspects of permanence include:

    • Volatility: The tendency of a plasticizer to evaporate from the polymer, which is particularly relevant at elevated temperatures.[4]

    • Migration: The movement of the plasticizer from the polymer to a contacting surface, which can lead to contamination and a loss of flexibility in the plasticized material.

    • Extraction Resistance: The ability of the plasticizer to resist removal when the polymer is in contact with a liquid.

  • Mechanical Properties: The addition of a plasticizer significantly alters the mechanical behavior of a polymer. Key properties to evaluate include:

    • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The extent to which a material can be stretched before it fractures.

    • Modulus of Elasticity: A measure of the material's stiffness.

Comparative Analysis: N-Butylacetanilide vs. Alternatives

To provide a comprehensive comparison, we will benchmark the known properties of N-Butylacetanilide against those of widely used plasticizers: Di-n-butyl phthalate (DBP), a common general-purpose phthalate plasticizer, and Trioctyl trimellitate (TOTM), a higher molecular weight plasticizer known for its permanence.

Table 1: Physicochemical Properties of N-Butylacetanilide and Common Plasticizers

PropertyN-ButylacetanilideDi-n-butyl phthalate (DBP)Trioctyl trimellitate (TOTM)
Molecular Weight ( g/mol ) 191.27[1]278.34546.8
Boiling Point (°C) 281[1]340258 (at 5 mmHg)
Melting Point (°C) 24.5[1]-35-48
Density (g/cm³ at 20°C) 0.9912[1]1.0430.988

Inference from Physicochemical Properties:

  • N-Butylacetanilide's lower molecular weight compared to DBP and TOTM may suggest a higher plasticizing efficiency at lower concentrations. However, this could also imply higher volatility and a greater tendency to migrate.

  • Its higher boiling point compared to DBP at atmospheric pressure suggests potentially lower volatility than DBP under similar conditions.

Case Study: Performance of a Structurally Related Amide Plasticizer

While direct experimental data for N-Butylacetanilide is scarce, a study on the performance of N-butyl-N-(2-nitroxy-ethyl) nitramine (Bu-NENA) as a plasticizer for nitrocellulose provides valuable insights into how a similar amide-containing structure might behave. The study compared Bu-NENA with nitroglycerin (NG).[5]

Table 2: Mechanical Properties of Nitrocellulose Plasticized with Bu-NENA and NG [5]

PlasticizerTensile Strength (MPa) at -40°CElongation at Break (%) at -40°C
Bu-NENA ~23% higher than NG~33% higher than NG
Nitroglycerin (NG) BaselineBaseline

The results indicate that Bu-NENA demonstrates a higher plasticizing efficiency than NG in nitrocellulose, as evidenced by the significant improvements in both tensile strength and elongation at break at low temperatures.[5] This suggests that the amide functionality, also present in N-Butylacetanilide, may contribute favorably to the mechanical properties of plasticized polymers.

Experimental Protocols for Performance Evaluation

To facilitate a rigorous and standardized comparison, this section details the experimental methodologies for key performance tests.

Determination of Plasticizing Efficiency: Glass Transition Temperature (Tg)

The reduction in a polymer's glass transition temperature is a primary indicator of a plasticizer's efficiency.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare polymer-plasticizer blends at various concentrations (e.g., 10, 20, 30 parts per hundred of resin - phr). Ensure homogenous mixing, for example, by solvent casting or melt blending.

  • Instrumentation: Utilize a Differential Scanning Calorimeter.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate.

  • Data Analysis: Determine the Tg from the midpoint of the transition in the heat flow curve of the second heating scan. This removes any prior thermal history of the sample.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Prep Prepare Polymer-Plasticizer Blends Equilibrate Equilibrate Sample below Tg Prep->Equilibrate Load Sample Heat1 First Heating Scan Equilibrate->Heat1 Cool Cooling Scan Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analysis Determine Tg from Second Heating Scan Heat2->Analysis

DSC workflow for Tg determination.
Evaluation of Mechanical Properties

Tensile testing provides crucial data on the strength and flexibility of the plasticized material.

Protocol: Tensile Testing (ASTM D882 for thin plastic sheeting)

  • Specimen Preparation: Prepare thin films of the plasticized polymer with uniform thickness. Cut dumbbell-shaped specimens according to the ASTM standard.

  • Instrumentation: Use a universal testing machine equipped with grips suitable for thin films and an extensometer to measure strain.

  • Test Procedure:

    • Mount the specimen in the grips.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Test cluster_analysis Data Analysis Prep Prepare Dumbbell-shaped Specimens Mount Mount Specimen in Grips Prep->Mount Load Apply Tensile Load until Failure Mount->Load Analysis Determine Tensile Strength, Elongation, and Modulus Load->Analysis

Tensile testing workflow.
Assessment of Permanence: Volatility and Migration

Protocol: Volatility by Activated Carbon Method (ASTM D1203)

  • Sample Preparation: Prepare circular disks of the plasticized polymer of a specified diameter and thickness.

  • Initial Weighing: Accurately weigh the specimens.

  • Exposure: Place the specimens in a container with activated carbon, ensuring they are surrounded but not in direct contact (Method B, wire cage).[4]

  • Heating: Place the container in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Final Weighing: After cooling, reweigh the specimens.

  • Calculation: The percentage of volatile loss is calculated from the weight difference.[4]

Protocol: Plasticizer Migration to a Lacquer Surface (ASTM D2199)

  • Materials: A finished vinyl fabric containing the plasticizer and a lacquer-coated panel.

  • Procedure:

    • Place a specimen of the vinyl fabric in contact with the lacquered panel.

    • Apply a specified pressure to the assembly.

    • Place the assembly in an oven at an elevated temperature for a set duration.

  • Evaluation: After cooling, visually inspect the lacquer surface for any marring, softening, or other changes, which indicate plasticizer migration.[6]

Conclusion and Future Directions

N-Butylacetanilide presents an interesting profile for consideration as a plasticizer, particularly due to its chemical structure which suggests compatibility with a range of polymers. However, a significant gap exists in the publicly available, peer-reviewed literature regarding its quantitative performance data in key polymer systems. The comparative framework and experimental protocols provided in this guide are intended to empower researchers to conduct their own benchmarking studies.

Future research should focus on generating empirical data for N-Butylacetanilide's plasticizing efficiency, permanence, and its effect on the mechanical properties of commercially relevant polymers such as cellulose acetate, polyvinyl chloride, and various synthetic rubbers. Direct comparative studies against industry-standard plasticizers under identical conditions are crucial for a definitive assessment of its performance and potential applications.

References

  • ASTM D2199-82(2004), Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers, ASTM International, West Conshohocken, PA, 2004, [Link]

  • Charvet, A., Vergelati, C., & Long, D. R. (2019). Mechanical and ultimate properties of injection molded cellulose acetate/plasticizer materials. Carbohydrate polymers, 204, 182–189. [Link]

  • Duchatel-Crépy, L., Joly, N., Martin, P., Marin, A., Tahon, J. F., Lefebvre, J. M., & Gaucher, V. (2020). Substitution degree and fatty chain length influence on structure and properties of fatty acid cellulose esters. Carbohydrate Polymers, 234, 115912. [Link]

  • Erdmann, R. (2015). Thermal properties of cellulose acetate blends with thermoplastic urethanes and plasticizers. Fraunhofer-Publica. [Link]

  • ASTM D1203-10, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2010, [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7051, N-Butylacetanilide. Retrieved January 23, 2026 from [Link].

  • Phuong, V. T., et al. (2014). Cellulose Acetate Blends – Effect of Plasticizers on Properties and Biodegradability. Journal of Renewable Materials, 2(1), 3-10. [Link]

  • Wang, Y., et al. (2019). Comparison of the structural and physical properties of nitrocellulose plasticized by N-butyl-N-(2-nitroxy-ethyl) nitramine and nitroglycerin: Computational simulation and experimental studies. Journal of Hazardous Materials, 362, 33-39. [Link]

  • Wypych, G. (2017). Handbook of Plasticizers, 3rd Edition. ChemTec Publishing. [Link]

  • Zhang, X., et al. (2020). Study on Cellulose Acetate Butyrate/Plasticizer Systems by Molecular Dynamics Simulation and Experimental Characterization. Polymers, 12(6), 1332. [Link]

Sources

A Researcher's Guide to Efficacy Testing: In Vitro vs. In Vivo Analysis of N-Butylacetanilide Repellent Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the critical field of vector-borne disease prevention, the rigorous evaluation of insect repellents is paramount. N-Butylacetanilide, a compound with known repellent properties, serves as an excellent case study for examining the two fundamental pillars of efficacy testing: in vitro and in vivo studies. This guide provides a comprehensive comparison of these methodologies, moving beyond mere procedural lists to explore the scientific rationale behind experimental design. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing and interpreting repellent efficacy studies.

The Rationale of a Dual-Pronged Approach: From Benchtop to Real World

The journey of a repellent candidate from discovery to market is a story told in two distinct, yet complementary, parts. We begin in the highly controlled environment of the laboratory (in vitro) and progress to the complex, variable conditions of a living system (in vivo).[1] This progression is not arbitrary; it is a self-validating system designed to maximize efficiency, minimize costs, and ensure ethical and scientific rigor.

  • In Vitro Studies: These assays occur outside a living organism, in an artificial environment like a test tube or petri dish.[2] Their primary role is in screening and mechanism discovery . They allow us to rapidly test a large number of compounds, determine minimum effective doses, and dissect specific behavioral responses to a repellent in the absence of confounding variables like host odor, skin chemistry, or environmental factors.[1][2]

  • In Vivo Studies: These experiments are conducted using a whole, living organism, such as human volunteers or animal models.[2] They serve as the gold standard for determining real-world efficacy . By introducing the complexities of a living host and, in the case of field studies, a natural environment, in vivo tests provide the ultimate measure of a repellent's performance: its ability to prevent bites on a living subject over time.[2]

The logical flow from in vitro to in vivo testing is a cornerstone of efficient repellent development.

G cluster_0 Repellent Development Pipeline Compound Discovery Compound Discovery In Vitro Screening In Vitro Screening Compound Discovery->In Vitro Screening High-Throughput Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Isolate Variables In Vivo Validation In Vivo Validation Lead Optimization->In Vivo Validation Confirm Efficacy Field Trials Field Trials In Vivo Validation->Field Trials Real-World Data

Caption: Logical progression of repellent efficacy testing.

PART 1: The In Vitro Arena – Controlled, Rapid, and Insightful

In vitro assays are the workhorses of early-stage repellent research. By simulating key aspects of the host-seeking interaction, we can gather crucial data before ever exposing a human subject. A key advantage is the ability to standardize test conditions, ensuring reliability and reproducibility.[3]

Key In Vitro Methodologies
  • High-Throughput Screening (HTS) Assays: These are designed for rapid screening of many compounds. An example is the Close Proximity Response Assay, where a repellent-treated surface is brought near a resting mosquito to see if it elicits an escape response.[4][5]

  • Membrane Feeding Assays (e.g., Ali & Khan Bioassay): These systems use an artificial feeding apparatus to test repellency. A feeding solution (often warmed blood or a substitute) is covered by a membrane (like collagen) treated with the test compound.[6][7] The system uses heat and other stimuli to attract mosquitoes, and repellency is measured by the reduction in feeding attempts compared to a control.[6][7]

  • Contact Irritancy/Repellency Assays: These tests measure the response of an insect to physical contact with a treated surface.[8] This is crucial for understanding if a compound works from a distance (spatial repellency) or requires direct contact to be effective.

Detailed Protocol: The NCNPR In Vitro Repellent Bioassay

This method, developed at the National Center for Natural Products Research (NCNPR), provides an excellent simulation of a human host by using heat and a collagen substrate, offering results that correlate well with human-based assays.[7]

Objective: To determine the Minimum Effective Dosage (MED) of N-Butylacetanilide required to prevent mosquito biting.

Materials:

  • Test cages containing 50-100 host-seeking female mosquitoes (e.g., Aedes aegypti), 5-8 days old, starved for 12 hours.[3]

  • N-Butylacetanilide stock solution in ethanol.

  • Ethanol (as a negative control).

  • DEET solution (as a positive control).[7]

  • Edible collagen sheets.[7]

  • Glass warming cells connected to a circulating water bath (37°C).

  • Pipettes and spreaders.

Step-by-Step Methodology:

  • Preparation: Cut collagen sheets to fit the surface of the glass warming cells (e.g., 20 cm²).[7]

  • Treatment Application: Apply a precise volume of the N-Butylacetanilide solution (in a range of dosages) evenly across the surface of a collagen sheet. Prepare separate sheets for the negative (ethanol only) and positive (DEET) controls.[7] Allow the solvent to evaporate completely.

  • Acclimation: Place the warming cells beneath the test cages and allow the temperature to equilibrate to 37°C, providing a heat stimulus to attract the mosquitoes.[7]

  • Exposure: Place the treated collagen sheet onto the warming cell, directly under the mesh of the mosquito cage.

  • Observation: For a set period (e.g., 1 minute), visually count the number of mosquitoes that land and probe (attempt to bite) the treated collagen sheet.[7]

  • Data Analysis: The MED is defined as the lowest concentration at which a significant reduction in probing is observed compared to the negative control. This is often the dose that prevents all or nearly all bites.

G cluster_0 In Vitro Repellent Bioassay Workflow A Prepare Serial Dilutions (N-Butylacetanilide, DEET, Control) B Apply Treatments to Collagen Membranes A->B C Place Membranes on 37°C Warming Cells B->C D Expose to Caged Mosquitoes C->D E Observe & Count Probes (1-minute intervals) D->E F Determine Minimum Effective Dose (MED) E->F

Caption: Workflow for a membrane-based in vitro repellent assay.

PART 2: The In Vivo Arena – The Ultimate Test of Performance

While in vitro tests provide invaluable screening data, they cannot fully replicate the complex interplay of factors present in a real-world scenario.[2] In vivo studies are essential for confirming efficacy and determining the crucial metric of Complete Protection Time (CPT) —the duration from application until the first confirmed insect bite.[9][10]

Key In Vivo Methodologies
  • Arm-in-Cage Test: This is the most common laboratory-based in vivo method. A volunteer's forearm, treated with a specific amount of repellent, is inserted into a cage of host-seeking mosquitoes.[10][11] The time until the first and subsequent confirming bites is recorded.[9] This method provides a highly controlled way to measure CPT.[11]

  • Field Studies: Conducted in natural environments where target mosquito populations are active, field studies are the definitive test of a repellent's effectiveness under real-use conditions.[12][13] Volunteers apply the repellent and engage in normal activities, with biting rates monitored over several hours.[11]

Detailed Protocol: The EPA-Standard Arm-in-Cage Bioassay

This protocol is a standard method for generating reliable CPT data for regulatory submission and scientific comparison.[10][14]

Objective: To determine the Complete Protection Time (CPT) of a 20% N-Butylacetanilide formulation against Aedes aegypti.

Materials:

  • Test cages with 200-500 host-seeking female mosquitoes.

  • Human volunteers meeting inclusion/exclusion criteria (e.g., no known skin allergies).

  • 20% N-Butylacetanilide formulation in an ethanol base.

  • Ethanol (negative control).

  • 20% DEET formulation (positive control).

  • Gloves to protect the hands.

  • Micropipettes or syringes for precise application.

Step-by-Step Methodology:

  • Subject Preparation: Volunteers wash their forearms with unscented soap, rinse thoroughly, and allow them to air dry. A defined area of the forearm (e.g., 650 cm²) is marked for application.[10]

  • Repellent Application: A precise volume (e.g., 1 mL) of the N-Butylacetanilide formulation is applied evenly over the marked area of one arm.[10] The other arm is typically used for a control or another test substance in a balanced design.

  • Initial Exposure: Thirty minutes after application, the treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).[10][11] The number of mosquitoes that land and probe is recorded.

  • Periodic Re-exposure: The arm is removed and re-exposed to the mosquito cage every 30 minutes.[11]

  • Determining Failure: The test for that arm is concluded when the first bite occurs, which is then confirmed by a second bite within the same or the next exposure period.[9]

  • Data Analysis: The Complete Protection Time (CPT) is calculated as the time from application to the first confirmed bite.[9]

G cluster_0 In Vivo Arm-in-Cage Workflow A Volunteer Prep: Wash & Mark Forearm B Apply 1mL of Repellent to Defined Area A->B C Wait 30 min B->C D Expose Arm to Mosquito Cage for 3 min C->D E Record Landings/Probes D->E F First Bite? E->F G Wait 30 min F->G No H Confirmed Bite? F->H Yes G->D H->G No I End Test: Calculate CPT H->I Yes

Caption: Workflow for the in vivo arm-in-cage CPT assay.

Comparative Analysis: Interpreting the Data

The true power of this dual approach lies in comparing the data. In vitro results predict in vivo performance, while in vivo results validate those predictions. For N-Butylacetanilide, we would expect to see a correlation between the Minimum Effective Dose (MED) found in vitro and the Complete Protection Time (CPT) observed in vivo.

MetricIn Vitro Assay (Membrane)In Vivo Assay (Arm-in-Cage)Rationale and Interpretation
Primary Endpoint Minimum Effective Dose (MED)Complete Protection Time (CPT)MED is a measure of intrinsic potency; CPT is a measure of real-world performance duration.
Typical Units µg/cm²Minutes or HoursThe units reflect the different questions being asked: "how much is needed?" vs. "how long does it last?".
Example Data (DEET) 19.3 µg/cm²[6]~300 minutes (at 23.8%)[15]A low MED in vitro is a strong predictor of a long CPT in vivo.
Example Data (IR3535) N/A (Data not found)~23 minutes (at 7.5%)[15]In field studies with higher concentrations (20%), protection can last for at least 5-8 hours.[12][13] This highlights the impact of concentration and formulation.
Strengths High throughput, low cost, ethical, excellent for screening & mechanism studies.[2]High biological relevance, gold standard for efficacy, required for registration.[2]In vitro is best for early-stage decisions; in vivo is essential for final validation.
Limitations Lacks real-world complexity (skin, sweat, environment).[2]Expensive, ethically complex, high variability between subjects and conditions.[2][11]The limitations of one method are compensated for by the strengths of the other.

Conclusion: A Unified Strategy for Repellent Evaluation

The evaluation of N-Butylacetanilide, or any repellent candidate, is not a matter of choosing in vitroor in vivo testing, but of intelligently integrating both. In vitro assays serve as the foundational screening tool, allowing for the rapid, cost-effective identification of potent candidates and the elucidation of their mode of action. Promising results from these controlled experiments provide the justification and critical data—such as effective dose ranges—needed to design targeted, ethical, and scientifically sound in vivo trials.

Ultimately, while laboratory assays provide precision, in vivo studies provide the definitive proof of performance. By following this logical, two-tiered progression, researchers can confidently and efficiently characterize the repellent activity of N-Butylacetanilide, moving from a molecular interaction in a dish to a tangible public health tool that protects individuals from vector-borne diseases.

References

  • Ali, A., Cantrell, C. L., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology, 54(5), 1328–1336. [Link]

  • Barnard, D. R. (2007). Standard Methods for Testing Mosquito Repellents. ResearchGate. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18. [Link]

  • Fradin, M. S. (1998). Mosquitoes and Mosquito Repellents: A Clinician's Guide. Annals of Internal Medicine, 128(11), 931-940. [Link]

  • Thavara, U., Tawatsin, A., Chompoosri, J., et al. (2001). Laboratory and field evaluations of the insect repellent 3535 (ethyl butylacetylaminopropionate) and deet against mosquito vectors in Thailand. Journal of the American Mosquito Control Association, 17(3), 190–195. [Link]

  • Rehman, J. U., Ali, A., Tabanca, N., & Khan, I. A. (2019). A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 56(1), 194-200. [Link]

  • Burtis, J., et al. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Parasites & Vectors, 16(1), 228. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Acetanilide-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing battle against vector-borne diseases, personal protective measures remain a critical line of defense. The development of effective and long-lasting insect repellents is a cornerstone of this effort. While N,N-diethyl-m-toluamide (DEET) has long been the gold standard, the search for alternatives with improved properties necessitates a deep understanding of the chemical structures that confer repellency.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of acetanilide-based insect repellents, using N,N-diethylphenylacetamide (DEPA) and its analogs as a model system. The principles discussed herein offer a robust framework for researchers engaged in the rational design of novel repellent molecules, including analogs of N-Butylacetanilide.

Part 1: The Acetanilide Pharmacophore and Mechanism of Action

The efficacy of a repellent is intrinsically linked to its molecular structure. Repellents function by affecting an insect's sensory systems, such as smell and taste, to prevent it from identifying and landing on a host.[2] For the acetanilide class, the core structure consists of an N-substituted acetamide group attached to a phenyl ring. This basic scaffold presents several key regions that can be modified to modulate repellent activity.

While the precise molecular targets are still a subject of intensive research, the prevailing hypothesis is that these compounds interfere with insect olfactory receptors, creating a sensory barrier that is disruptive and non-attractive to host-seeking mosquitoes.[2]

cluster_0 Core Acetanilide Pharmacophore cluster_1 N-Butylacetanilide Example A Phenyl Ring (Site for Substituent Modification) B Amide Linkage (Key Structural Moiety) C N-Alkyl Group (Site for Chain Length/Branching Modification) D Acetyl Group mol

Caption: Key modifiable regions of the acetanilide scaffold.

Part 2: Structure-Activity Relationship (SAR) Analysis of Amide Analogs

Systematic studies of amide analogs related to DEET and DEPA have revealed critical insights into how specific structural features influence repellent efficacy, typically measured as Complete Protection Time (CPT).[3][4] A study involving a series of amide analogues synthesized to explore these relationships provides a foundational dataset for this analysis.[5]

A. Influence of N-Alkyl Substituents

The nature of the alkyl groups on the nitrogen atom of the amide is a critical determinant of activity. Studies on compounds like DEPA, which is N,N-diethylphenylacetamide, show that the presence of two ethyl groups is highly effective.[6] While specific quantitative data on a homologous series of N-alkylacetanilides (e.g., methyl, ethyl, propyl, butyl) is sparse in the reviewed literature, the extensive success of the N,N-diethyl configuration in both DEET and DEPA suggests that this substitution pattern provides an optimal balance of lipophilicity and molecular geometry for interacting with mosquito receptors.

B. Influence of the Acyl Group

The acyl portion of the molecule also plays a role. N,N-diethylphenylacetamide (DEPA) has demonstrated repellent activity comparable to DEET in numerous studies.[6] This indicates that the phenylacetamide moiety is a highly effective scaffold. A study that synthesized 120 different substituted amides found DEPA to provide 6-8 hours of protection against Aedes aegypti at a concentration of 1.0 mg/cm².[6] This establishes a benchmark for comparing analogs.

C. Influence of Aromatic Ring Substitution

Modifications to the phenyl ring can significantly alter repellency. While a comprehensive SAR study on substituted N-Butylacetanilide was not identified, research on related amides provides guiding principles. For instance, the position of substituents on the phenyl ring in DEET (a meta-toluamide) is known to be crucial for its activity. For other aryl amides, the introduction of fluorine atoms has been shown to produce highly potent repellents.[7] This suggests that the electronic properties and steric profile of the aromatic ring are key tuning parameters for optimizing repellent activity.

Part 3: Comparative Performance of Amide-Based Repellents

To contextualize the performance of these compounds, it is essential to compare their efficacy against established standards. The metric most often used is Complete Protection Time (CPT), which is the duration until the first confirmed insect bite in a controlled assay.

Compound/ProductActive IngredientConcentrationMean CPT (minutes)Target Mosquito Species
DEPA N,N-diethylphenylacetamide1.0 mg/cm²360 - 480Aedes aegypti
DEET Formulation N,N-diethyl-3-methylbenzamide23.8%301.5Aedes aegypti
IR3535 Formulation Ethyl butylacetylaminopropionate7.5%22.9Aedes aegypti

This table synthesizes data from multiple sources for comparative purposes.[6][8] Note that testing conditions and formulations can significantly impact CPT.

The data clearly positions DEPA as a highly effective repellent, with performance comparable to or exceeding that of high-concentration DEET formulations.[6] This underscores the potential of the acetanilide scaffold in designing new repellent molecules.

Part 4: Experimental Protocol: The Arm-in-Cage Efficacy Test

Trustworthy and reproducible data are the bedrock of scientific integrity. The Arm-in-Cage (AIC) test is a standard laboratory method for evaluating the efficacy of topical repellents, with guidelines published by organizations like the World Health Organization (WHO).[9]

Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against a host-seeking female mosquito population under controlled laboratory conditions.

Materials:

  • Test cage (e.g., 40x40x40 cm)[9]

  • 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old.

  • Test repellent formulation.

  • Control substance (e.g., ethanol or the formulation's vehicle).

  • Human volunteers.

  • Protective glove for the hand.

  • Timer.

Step-by-Step Methodology:

  • Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes on the day of the test. The test area on the forearm (from wrist to elbow) is marked.

  • Application of Repellent: A precise amount of the repellent formulation (e.g., 1.0 mL) is applied evenly over the marked test area of one forearm. The other forearm may be used as an untreated control or for testing a different substance. The hand is covered with a protective glove.

  • Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.

  • Mosquito Exposure: The volunteer inserts the treated forearm into the cage containing the host-seeking mosquitoes.

  • Observation Period: The arm remains in the cage for a fixed duration (e.g., 3 minutes) during which the operator observes for any mosquito landings.

  • Efficacy Failure Definition (Biting/Probing): The test endpoint, or "failure," is defined as the first confirmed mosquito bite or probe.

  • Time Interval: If no bites occur, the arm is withdrawn. The process is repeated at regular intervals, typically every 30 minutes.[9]

  • Recording CPT: The Complete Protection Time is recorded as the time from the initial application of the repellent until the first confirmed bite. The test can continue for up to 8 hours or until efficacy fails.[9]

cluster_prep Preparation cluster_test Testing Cycle (Repeat every 30 min) cluster_eval Evaluation cluster_end Conclusion A 1. Prepare Mosquito Cage (200 females) B 2. Apply Repellent to Volunteer's Forearm A->B C 3. Insert Arm into Cage for 3 minutes B->C D 4. Observe for Landings/Bites C->D E Bite Occurred? D->E F YES: Record Time. CPT Determined. E->F Yes G NO: Continue Cycle E->G No G->C Wait 30 min

Caption: Standard workflow for the Arm-in-Cage repellent efficacy test.

Part 5: Conclusion and Future Directions

The structure-activity relationships of acetanilide-based repellents demonstrate a clear and logical connection between molecular architecture and biological function. Analogs of N,N-diethylphenylacetamide (DEPA) show that the core amide scaffold is highly effective, with performance rivaling that of DEET. While specific SAR data for N-Butylacetanilide analogs is not as prevalent in the literature, the principles derived from DEPA and other amides provide a strong predictive framework for their design.

Future research should focus on synthesizing and testing systematic series of N-Butylacetanilide analogs to precisely quantify the effects of N-alkyl chain length and aromatic substitution. Such studies, validated by robust protocols like the Arm-in-Cage test, will be instrumental in developing the next generation of safe, effective, and long-lasting insect repellents.

References

  • Biogents AG. (n.d.). Arm-In-Cage test. Retrieved from [Link]

  • National Pesticide Information Center. (2018). Insect Repellents Fact Sheet. Oregon State University. Retrieved from [Link]

  • PubChem. (n.d.). Acetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13-18. Retrieved from [Link]

  • Google Patents. (2017). WO20171991A1 - Insect repellents.
  • Suryanarayana, M. V., et al. (1991). Structure-activity Relationship Studies With Mosquito Repellent Amides. Journal of Pharmaceutical Sciences, 80(11), 1055-7. Retrieved from [Link]

  • Troni, D., et al. (2019). Repellent activity of herbal essential oils against Aedes aegypti (Linn.) and Culex quinquefasciatus (Say.). Parasitology Research, 118(1), 1-8. Retrieved from [Link]

  • Qualls, W. A., et al. (2019). Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. Journal of Medical Entomology, 56(5), 1329-1338. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Acetanilide? Synapse. Retrieved from [Link]

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  • American Mosquito Control Association. (n.d.). Repellents. Retrieved from [Link]

  • Bloomquist, J. R., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry, 68(47), 13884-13894. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents. Retrieved from [Link]

  • Debboun, M., & Strickman, D. (2015). 2D and 3D structure-activity modelling of mosquito repellents: a review. Pest Management Science, 71(5), 647-660. Retrieved from [Link]

  • Kalyanasundaram, M., & Das, P. K. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. Journal of Medical Entomology, 43(3), 518-525. Retrieved from [Link]

  • Bedini, S., et al. (2022). Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. Pest Management Science, 78(12), 5106-5114. Retrieved from [Link]

  • Ali, A., et al. (2018). Insecticidal and Repellent Activities of Cinnamates against Mosquitoes and Ticks. Molecules, 23(11), 2894. Retrieved from [Link]

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A Comparative Guide to the Environmental Persistence of N-Butylacetanilide and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the environmental persistence of N-Butylacetanilide, a compound historically used as an insect repellent. In the face of increasing environmental scrutiny of chemical compounds, understanding the persistence of such molecules is paramount. This document synthesizes available data on N-Butylacetanilide and compares it with common alternative insect repellents: DEET, Picaridin, and IR3535.

Executive Summary: A Comparative Overview

The selection of an active ingredient for insect repellent formulations requires a multi-faceted evaluation, where efficacy and human safety are traditionally the primary considerations. However, the environmental persistence of these compounds is a critical factor that can no longer be overlooked. This section provides a high-level comparison of N-Butylacetanilide and its alternatives.

CompoundChemical StructurePrimary UseEnvironmental Persistence Summary
N-Butylacetanilide C₁₂H₁₇NOInsect RepellentGHS classification suggests persistence ("Harmful to aquatic life with long lasting effects").[1] No experimental half-life data is available.
DEET (N,N-Diethyl-m-toluamide) C₁₂H₁₇NOInsect RepellentModerate to rapid degradation in soil and water (half-life of days to weeks).[3] Atmospheric half-life is approximately 5 hours.[4]
Picaridin (Icaridin) C₁₂H₂₃NO₃Insect RepellentEstimated atmospheric half-life of 2.3 hours.[5] Expected to be moderately mobile in soil and adsorb to sediment in water.[5]
IR3535 (Ethyl butylacetylaminopropionate) C₁₁H₂₁NO₃Insect RepellentClassified as a biopesticide, biodegradable, and not expected to accumulate in the environment.

Abiotic and Biotic Degradation Pathways: A Mechanistic Insight

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (hydrolysis, photolysis) and biotic (microbial degradation).

N-Butylacetanilide: A Hypothesized Degradation Profile

In the absence of direct experimental data for N-Butylacetanilide, we can infer potential degradation pathways based on its chemical structure and information available for the parent compound, acetanilide. The primary routes of degradation are likely to be:

  • Hydrolysis: The amide bond in N-Butylacetanilide is susceptible to hydrolysis under both acidic and basic conditions, which would yield N-butylaniline and acetic acid. The rate of hydrolysis is a key determinant of its persistence in aquatic environments.

  • Photodegradation: Aromatic compounds can undergo photodegradation in the presence of sunlight. For N-Butylacetanilide, this could involve reactions with photochemically produced hydroxyl radicals, leading to hydroxylation of the aromatic ring.

  • Biodegradation: The N-butyl and acetyl groups, as well as the aniline ring, are potentially susceptible to microbial degradation. The initial step in the biodegradation of acetanilide has been shown to be the hydrolysis to aniline.[6]

The following diagram illustrates the hypothesized degradation pathways for N-Butylacetanilide.

N_Butylacetanilide N-Butylacetanilide N_Butylaniline N-Butylaniline N_Butylacetanilide->N_Butylaniline Hydrolysis Acetic_Acid Acetic Acid N_Butylacetanilide->Acetic_Acid Hydrolysis Hydroxylated_Intermediates Hydroxylated Intermediates N_Butylacetanilide->Hydroxylated_Intermediates Photodegradation / Biodegradation N_Butylaniline->Hydroxylated_Intermediates Biodegradation Ring_Cleavage_Products Ring Cleavage Products Hydroxylated_Intermediates->Ring_Cleavage_Products Biodegradation Mineralization CO2 + H2O + Biomass Ring_Cleavage_Products->Mineralization Biodegradation

Caption: Hypothesized degradation pathways of N-Butylacetanilide.

Comparative Degradation of Alternatives
  • DEET: Degrades in surface waters and soil with a half-life ranging from days to weeks.[3] Its atmospheric photo-oxidation half-life is estimated to be around 5 hours.[4]

  • Picaridin: Has an estimated atmospheric half-life of 2.3 hours due to reaction with hydroxyl radicals.[5] It is expected to be moderately mobile in soil.[5]

  • IR3535: Is considered readily biodegradable and is not expected to persist or bioaccumulate in the environment.

Quantitative Comparison of Environmental Persistence

The following table summarizes the available quantitative data on the environmental persistence of N-Butylacetanilide and its alternatives. The lack of data for N-Butylacetanilide underscores the urgent need for experimental investigation.

ParameterN-ButylacetanilideDEETPicaridinIR3535
Log Kow 2.5 (Predicted)[1]2.181.71.7
Water Solubility Insoluble[1]1 g/L0.82 g/100 mL[7]70 g/L
Vapor Pressure Data not available7.2 x 10⁻⁴ mmHg1.1 x 10⁻⁴ mmHgData not available
Atmospheric Half-life Data not available~5 hours[4]~2.3 hours[5]Data not available
Soil Half-life (Aerobic) Data not availableDays to weeks[3]Data not availableData not available
Aquatic Half-life (Aerobic) Data not availableDays to weeks[3]Data not availableData not available

Recommended Experimental Protocols for Assessing Environmental Persistence

To address the data gaps for N-Butylacetanilide and to provide a standardized framework for comparing its persistence with other compounds, the following experimental protocols, based on internationally recognized OECD guidelines, are recommended.

Experimental Workflow Overview

The following diagram illustrates a comprehensive workflow for assessing the environmental persistence of a chemical compound.

start Test Substance Characterization hydrolysis OECD 111: Hydrolysis as a Function of pH start->hydrolysis ready_biodeg OECD 301: Ready Biodegradability start->ready_biodeg phototransformation OECD 316: Phototransformation in Water start->phototransformation data_analysis Data Analysis & Half-life Calculation hydrolysis->data_analysis soil_trans OECD 307: Aerobic/Anaerobic Transformation in Soil ready_biodeg->soil_trans If not readily biodegradable surface_water_sim OECD 309: Aerobic Mineralization in Surface Water ready_biodeg->surface_water_sim If not readily biodegradable phototransformation->data_analysis soil_trans->data_analysis surface_water_sim->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: Workflow for environmental persistence testing.

Detailed Methodologies

4.2.1. Hydrolysis as a Function of pH (OECD Guideline 111)

  • Objective: To determine the rate of abiotic hydrolysis of N-Butylacetanilide at different pH values representative of environmental conditions (pH 4, 7, and 9).

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of N-Butylacetanilide to each buffer solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

    • At selected time intervals, take aliquots and analyze the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV).

    • Determine the hydrolysis rate constant and half-life at each pH.

4.2.2. Ready Biodegradability (OECD Guideline 301)

  • Objective: To screen for the ready biodegradability of N-Butylacetanilide in an aerobic aqueous medium.

  • Methodology:

    • Prepare a mineral medium containing a known concentration of N-Butylacetanilide as the sole source of organic carbon.

    • Inoculate the medium with microorganisms from a source such as activated sludge.

    • Incubate the test system under aerobic conditions for 28 days.

    • Monitor biodegradation by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

    • A compound is considered readily biodegradable if it meets the pass level (e.g., >60% mineralization) within the 28-day window.

4.2.3. Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

  • Objective: To determine the rate and route of degradation of N-Butylacetanilide in soil under both aerobic and anaerobic conditions.

  • Methodology:

    • Select and characterize representative soil types.

    • Treat soil samples with a known concentration of ¹⁴C-labeled N-Butylacetanilide.

    • For aerobic testing, incubate the soil in a flow-through system that allows for the trapping of evolved ¹⁴CO₂.

    • For anaerobic testing, establish and maintain anaerobic conditions after an initial aerobic phase.

    • At various time points, extract the soil and analyze for the parent compound and its transformation products using techniques like HPLC with radiometric detection and LC-MS/MS for identification.

    • Determine the degradation half-life (DT50) and identify major metabolites.

4.2.4. Phototransformation of Chemicals in Water (OECD Guideline 316)

  • Objective: To determine the rate of direct phototransformation of N-Butylacetanilide in water.

  • Methodology:

    • Determine the UV-visible absorption spectrum of N-Butylacetanilide to assess its potential for direct photolysis.

    • Expose a sterile aqueous solution of N-Butylacetanilide to a light source that simulates natural sunlight.

    • Monitor the decrease in the concentration of the parent compound over time using a suitable analytical method.

    • Calculate the phototransformation quantum yield and the environmental half-life under specific sunlight conditions.

Conclusion and Future Directions

This comparative guide highlights a critical knowledge gap regarding the environmental persistence of N-Butylacetanilide. While its GHS classification suggests potential for long-term environmental impact, a lack of empirical data prevents a definitive risk assessment. In contrast, more data is available for its alternatives, DEET, Picaridin, and IR3535, allowing for a more informed selection based on environmental considerations.

It is imperative that the scientific community undertakes a thorough investigation of the environmental fate of N-Butylacetanilide using standardized protocols, such as those outlined in this guide. The resulting data will be crucial for regulatory bodies and manufacturers to make informed decisions regarding the use and potential replacement of this compound. Furthermore, a deeper understanding of its degradation pathways will enable a more complete assessment of the environmental risks posed by both the parent compound and its potential transformation products.

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  • QSARs in the Assessment of the Environmental Fate and Effects of Chemicals. (1998). ECETOC. Retrieved from [Link]

  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. (2023). MDPI. Retrieved from [Link]

  • Natural vs. Chemical Mosquito Repellents: A Comprehensive Comparison. (2024, August 27). MIS. Retrieved from [Link]

  • Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies - Analysis of the ECETOC Biodegradation Data Base. (2017). ECETOC. Retrieved from [Link]

  • Ethyl butylacetylaminopropionate. (n.d.). Wikipedia. Retrieved from [Link]

  • The complete degradation of acetanilide by a consortium of microbes isolated from River Maros. (2013). Acta Biologica Szegediensis. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Butylacetanilide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides an in-depth, procedural framework for the proper disposal of N-Butylacetanilide, ensuring the safety of researchers and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, offering a clear path to compliance and responsible chemical stewardship.

Understanding the Hazard Profile of N-Butylacetanilide

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. N-Butylacetanilide (CAS No. 91-49-6) is not a benign substance; its hazard profile necessitates careful handling and a structured disposal plan.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Butylacetanilide is classified with the following hazards:

  • H314: Causes severe skin burns and eye damage. This indicates that the compound is corrosive and can cause irreversible damage upon contact.[1]

  • H319: Causes serious eye irritation. [1]

  • H412: Harmful to aquatic life with long lasting effects. This highlights the ecotoxicity of the compound and the importance of preventing its release into the environment.[1][2]

These classifications dictate the stringent handling and disposal protocols that must be followed. The precautionary statement P501 specifically mandates that contents and containers be disposed of at an approved waste disposal plant.[1][2][3]

Table 1: Key Hazard Information for N-Butylacetanilide

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Hazardous to the Aquatic Environment (Long-term)H412Harmful to aquatic life with long lasting effects.[1][2]
Pre-Disposal: Essential Safety and Handling Protocols

Proper disposal begins long before the waste container is collected. It starts with safe handling and waste minimization at the point of generation.

2.1. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Given the corrosive nature of N-Butylacetanilide, a comprehensive PPE ensemble is mandatory for any personnel handling the chemical, including during disposal procedures.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin contact.[4]

  • Respiratory Protection: While typically not required under normal use with adequate ventilation, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

2.2. Waste Minimization: The First Step in Responsible Disposal

The most effective way to manage chemical waste is to minimize its generation in the first place.[5] Laboratories should:

  • Purchase only the quantity of N-Butylacetanilide that is realistically needed for experiments.

  • Design experiments to use the minimum amount of the chemical required to achieve the desired scientific outcome.

Step-by-Step Disposal Procedures for N-Butylacetanilide

The following procedures provide a clear, actionable plan for the safe disposal of N-Butylacetanilide waste. These steps are designed to be a self-validating system, ensuring that each stage of the process is conducted with safety and compliance as the primary objectives.

3.1. Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6]

  • Do NOT mix N-Butylacetanilide waste with other chemical waste streams unless you have confirmed their compatibility. Incompatibilities can lead to violent reactions, the generation of toxic gases, or other hazardous situations. A chemical incompatibility chart should be consulted.[7]

  • Use only appropriate, dedicated containers for N-Butylacetanilide waste. Plastic containers are generally preferred for their durability and resistance to breakage.[5] The container must be in good condition, with a secure, leak-proof lid.

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Butylacetanilide"

    • The associated hazards (e.g., "Corrosive," "Environmental Hazard")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory responsible.

3.2. Accumulation of N-Butylacetanilide Waste in the Laboratory

Waste should be accumulated in a designated "Satellite Accumulation Area" within the laboratory.[5]

  • This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container securely closed at all times, except when adding waste.[5]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[6]

3.3. Disposal of Empty N-Butylacetanilide Containers

An "empty" container that held N-Butylacetanilide must still be managed as hazardous waste unless it has been properly decontaminated. According to the U.S. Environmental Protection Agency (EPA), a container is considered "empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains on the bottom.[8]

  • For non-empty containers: Any residue of N-Butylacetanilide in a container renders it hazardous waste.[8] These containers should be disposed of through the hazardous waste program.

  • Decontamination: If decontamination is feasible and part of your institution's approved procedures, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

3.4. Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (often 6-12 months), it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Never pour N-Butylacetanilide down the drain. This is illegal and environmentally irresponsible due to its aquatic toxicity.[1][2]

  • Do not dispose of N-Butylacetanilide in the regular trash.

  • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a form or using an online system.

Emergency Procedures for N-Butylacetanilide Spills

In the event of a spill, immediate and correct action is critical to mitigate the hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for small spills, with caution): For small, manageable spills, and only if you are trained to do so, you can consider neutralization. Due to the amide functional group, N-Butylacetanilide can be hydrolyzed under strong acidic or basic conditions, but this is not recommended as a standard cleanup procedure due to the potential for uncontrolled reactions. The primary method should be absorption.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS department.

Logical Framework for N-Butylacetanilide Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-Butylacetanilide.

N_Butylacetanilide_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Path cluster_spill Emergency Spill Response start Generation of N-Butylacetanilide Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always spill Spill Occurs start->spill container Select Labeled, Compatible Hazardous Waste Container ppe->container segregation Segregate from Incompatible Wastes container->segregation accumulation Store in Secondary Containment in Satellite Accumulation Area segregation->accumulation pickup Request Pickup from EHS or Licensed Contractor accumulation->pickup transport Transport to Approved Waste Disposal Facility pickup->transport end Final, Compliant Disposal (e.g., Incineration) transport->end spill_ppe Don Emergency PPE spill->spill_ppe contain Contain with Inert Absorbent spill_ppe->contain collect Collect as Hazardous Waste contain->collect report Report to EHS collect->report

Caption: Decision workflow for the safe disposal of N-Butylacetanilide.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that their handling and disposal of N-Butylacetanilide meet the highest standards of safety and environmental responsibility. This commitment not only protects individuals and ecosystems but also upholds the integrity of the scientific community.

References

  • PubChem. (n.d.). Butylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Baton Rouge LA Official Government Website. (n.d.). BMPs for Laboratories - General. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling N-Butylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, navigating the complexities of chemical handling is paramount to both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe handling of N-Butylacetanilide, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity in your laboratory. Here, we dissect the causality behind each safety measure, ensuring that every step is not just followed, but understood.

Understanding the Compound: Why N-Butylacetanilide Demands Respect

N-Butylacetanilide is an aromatic amide that, while useful in various research applications, presents significant health hazards. According to GHS classifications, it is designated as a substance that causes severe skin burns and eye damage[1]. This corrosive nature necessitates a comprehensive approach to personal protection, handling, and disposal to mitigate risks of chemical burns, eye damage, and potential systemic effects. The primary routes of exposure are through skin and eye contact, with inhalation of dust particles and ingestion also posing risks[2].

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is your most immediate barrier against exposure. Its selection and use should be deliberate and informed by the specific hazards of N-Butylacetanilide.

Eye and Face Protection: Shielding Against Irreversible Damage

Given its capacity to cause serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields are the absolute minimum.

  • Recommended: Chemical splash goggles provide a more complete seal around the eyes and are the standard for handling corrosive liquids or solids that can become airborne[3].

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during bulk transfers or heating), a full-face shield worn over chemical splash goggles is required.

Skin and Body Protection: Preventing Corrosive Contact

A standard laboratory coat is a fundamental requirement, but the selection of gloves is the most critical decision for hand protection.

  • Protective Clothing: A chemically resistant lab coat or apron should be worn to protect against splashes and spills. Long-sleeved clothing is essential to cover all exposed skin[3].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

While no specific breakthrough time data for N-Butylacetanilide is readily available, we can make an informed decision based on its chemical class (aromatic amide) and general chemical resistance guides. The principle of "as thick as practicable" should be applied, balancing protection with the need for dexterity[2].

Glove MaterialGeneral Resistance to Aromatic CompoundsSuitability for N-ButylacetanilideKey Considerations
Butyl Rubber Excellent Highly Recommended Offers superior resistance to a wide range of chemicals, including many organic solvents, acids, and bases. It is an excellent choice for handling corrosive substances[2][4].
Viton® Excellent Highly Recommended Provides excellent resistance to aromatic hydrocarbons and other challenging chemicals. Often used for handling highly corrosive materials.
Nitrile Good to Fair Suitable for Splash Protection Only Nitrile gloves offer good general chemical resistance but may not be suitable for prolonged immersion in aromatic compounds[2][5]. If used, they should be changed immediately upon any contact with N-Butylacetanilide.
Latex (Natural Rubber) Poor Not Recommended Natural rubber gloves do not offer adequate protection against many organic solvents and aromatic compounds[2].

Operational Imperative: Always inspect gloves for any signs of degradation or puncture before use. Double-gloving (wearing two pairs of gloves) can provide an additional layer of safety.

Respiratory Protection: A Precautionary Measure

Under normal laboratory conditions with adequate ventilation, such as in a fume hood, respiratory protection is not typically required[3]. However, if there is a risk of generating dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

  • Preparation and Workspace:

    • Always handle N-Butylacetanilide in a well-ventilated area, preferably within a certified chemical fume hood[6].

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[3].

    • Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.

  • Handling the Chemical:

    • Wear the appropriate PPE as outlined in the previous section.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

    • Use a scoop or spatula for transfers to avoid direct contact.

    • Keep containers tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture and contamination[7].

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].

    • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[3].

    • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention[8].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Disposal Plan: Ensuring a Safe End-of-Life for N-Butylacetanilide

Improper disposal of N-Butylacetanilide can pose a significant threat to both human health and the environment. It must be treated as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all N-Butylacetanilide waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips).

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "N-Butylacetanilide". Ensure the label is clearly visible and legible[10].

  • Compatibility: Do not mix N-Butylacetanilide waste with other chemical waste streams unless their compatibility has been verified to prevent dangerous reactions[10]. Halogenated and non-halogenated waste streams should generally be kept separate to reduce disposal costs and complexity[11].

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed except when adding waste and should be stored in secondary containment to prevent spills[11].

Final Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of N-Butylacetanilide down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[11].

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for waste pickup requests, documentation, and container handoff.

Visualizing the Safety Workflow

To aid in the decision-making process for handling N-Butylacetanilide, the following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep Assess Risks & Review SDS ppe_select Select Appropriate PPE prep->ppe_select workspace Prepare Workspace in Fume Hood ppe_select->workspace emergency_prep Verify Eyewash/Shower Access workspace->emergency_prep handling_ops Handle N-Butylacetanilide emergency_prep->handling_ops exposure Exposure Event? handling_ops->exposure first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes storage Store in Closed Container exposure->storage No segregate Segregate as Hazardous Waste storage->segregate label_waste Label Waste Container segregate->label_waste dispose Arrange for EHS Pickup label_waste->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.